molecular formula C9H8N2 B1212854 1-Phenylimidazole CAS No. 7164-98-9

1-Phenylimidazole

货号: B1212854
CAS 编号: 7164-98-9
分子量: 144.17 g/mol
InChI 键: SEULWJSKCVACTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenylimidazole is an imidazole derivative. It induces 7-ethoxyresorufin-O-deethylase (EROD) activity in rainbow trout (Oncorhynchus mykiss) hepatocytes. The S→ S transition of this compound has been investigated in a supersonic jet expansion by resonant two-photon ionization. This compound is reported to be inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells.>

属性

IUPAC Name

1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEULWJSKCVACTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221885
Record name 1-Phenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7164-98-9
Record name 1-Phenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylimidazole: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 1-phenylimidazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its synthesis, purification, and characterization, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound consisting of a phenyl group substituted at the first position of an imidazole ring.[1] It is typically a colorless to light yellow liquid or a white to light yellow crystalline solid.[2] Its solubility in water is low, but it is soluble in organic solvents like ethanol and acetone.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂[1][2]
Molecular Weight 144.17 g/mol [3]
Appearance Colorless to light yellow liquid or white to light yellow crystalline solid[2]
Melting Point 13 °C[3]
Boiling Point 142 °C at 15 mmHg[3]
Density 1.14 g/mL at 25 °C[3]
Solubility Low in water; soluble in ethanol and acetone[2]
CAS Number 7164-98-9[3]

Synthesis of this compound

This compound can be synthesized through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being two prominent examples.

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically involving the copper-catalyzed reaction of an aryl halide with an amine.

Ullmann_Condensation reagents Imidazole + Iodobenzene catalyst CuI / Ligand (e.g., 1,10-phenanthroline) reagents->catalyst + base Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->base + solvent Solvent (e.g., DMF, DMSO) base->solvent in product This compound solvent->product Heat workup Aqueous Work-up & Extraction product->workup Reaction Completion purification Purification (Distillation or Chromatography) workup->purification purification->product Isolated Product Buchwald_Hartwig_Amination reagents Imidazole + Aryl Halide (e.g., Bromobenzene) catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) reagents->catalyst + ligand Phosphine Ligand (e.g., XPhos, SPhos) catalyst->ligand + base Base (e.g., Cs₂CO₃, K₃PO₄) ligand->base + solvent Solvent (e.g., Toluene, Dioxane) base->solvent in product This compound solvent->product Heat workup Filtration & Concentration product->workup purification Purification (Chromatography) workup->purification purification->product Isolated Product CYP450_Inhibition cluster_0 Normal Drug Metabolism cluster_1 Inhibition by this compound Drug Drug (Substrate) CYP450 Cytochrome P450 (Active Enzyme) Drug->CYP450 Binds to active site Metabolite Metabolite (More polar, excretable) CYP450->Metabolite Metabolizes Phenylimidazole This compound (Inhibitor) Inactive_CYP450 Cytochrome P450 (Inactive Enzyme) Phenylimidazole->Inactive_CYP450 Binds to heme iron Blocked_Metabolism Drug Metabolism Blocked Inactive_CYP450->Blocked_Metabolism Increased_Drug_Levels Increased Plasma Concentration of Drug Blocked_Metabolism->Increased_Drug_Levels Leads to Drug_inhibited Drug (Substrate) Drug_inhibited->Inactive_CYP450 Binding prevented

References

1-Phenylimidazole: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular structure, properties, synthesis, and spectroscopic characterization of 1-phenylimidazole. It is intended to serve as a technical resource for professionals in research and development.

Molecular Structure and Formula

This compound, also known as N-phenylimidazole, is an aromatic heterocyclic organic compound. It consists of an imidazole ring in which the hydrogen atom on the nitrogen at position 1 is substituted by a phenyl group.

  • Molecular Formula: C₉H₈N₂

  • Systematic IUPAC Name: 1-phenyl-1H-imidazole

The planarity of both the imidazole and phenyl rings is a key structural feature, influencing its electronic properties and intermolecular interactions.

Physiochemical and Spectroscopic Data

A summary of key quantitative data for this compound is provided below. These parameters are essential for its identification, characterization, and application in various experimental settings.

PropertyValueSource
Molecular Weight 144.17 g/mol [1][2][3][4]
Appearance Clear light yellow to yellow liquid[2]
Melting Point 13 °C[5][6][7]
Boiling Point 142 °C at 15 mmHg[2][6][7]
Density 1.14 g/mL at 25 °C[2][6][7]
Refractive Index 1.599 - 1.601[2][6]
Solubility Slightly soluble in water[6][7]
CAS Number 7164-98-9[2][3][4]
Spectrum TypeData (Solvent: CDCl₃)Source
¹H NMR (400 MHz) δ 7.86 (s, 1H), 7.50-7.21 (m, 7H)[5]
¹³C NMR (100 MHz) δ 137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2[5]
Mass Spec (EI) m/z Top Peak: 144, 2nd Highest: 117, 3rd Highest: 90[2]
Infrared (IR) Data available from NIST WebBook[6]

Experimental Protocols

The synthesis of this compound is commonly achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method involves the coupling of an aryl halide with imidazole.

This protocol is adapted from established methods for the copper-catalyzed cross-coupling of imidazoles with aryl halides.

Objective: To synthesize this compound from imidazole and an aryl halide.

Materials:

  • Imidazole

  • Iodobenzene (or Bromobenzene)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

  • Poly(ethylene glycol) (PEG)

  • Butyronitrile (solvent)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate and water for workup

  • Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), cesium carbonate (1.4 mmol), and poly(ethylene glycol) (200 mg).

  • Catalyst and Ligand Addition: Add copper(I) iodide (0.025 mmol) and 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through a syringe, add iodobenzene (1.0 mmol) and butyronitrile (1.0 mL).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (5 mL) to the reaction mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to yield pure this compound.

Logical and Experimental Workflow Visualization

The synthesis of this compound via the Ullmann condensation follows a clear logical progression from starting materials to the final purified product. This workflow is visualized below.

G Diagram 1: Synthesis Workflow for this compound cluster_reactants Starting Materials & Catalysts cluster_process Process Steps cluster_output Final Product Imidazole Imidazole Setup 1. Combine Reactants under Inert Atmosphere Imidazole->Setup ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Setup CopperCatalyst Copper(I) Source (e.g., CuI) CopperCatalyst->Setup Ligand Ligand (e.g., Phenanthroline) Ligand->Setup Base Base (e.g., Cs₂CO₃) Base->Setup Solvent Solvent (e.g., Butyronitrile) Solvent->Setup Reaction 2. Heat and Stir (e.g., 110°C, 24-48h) Setup->Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Purification 4. Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Phenylimidazole from Aniline and Glyoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenylimidazole from aniline and glyoxal, a reaction of significant interest in medicinal chemistry and materials science. This compound serves as a crucial scaffold in numerous pharmacologically active compounds. This document details the core synthetic methodology, experimental protocols, and key reaction parameters, presenting quantitative data in a structured format for easy comparison and analysis.

Core Synthesis Methodology: The Radziszewski Reaction

The synthesis of this compound from aniline and glyoxal is primarily achieved through a modification of the Debus-Radziszewski imidazole synthesis. This versatile multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia.[1][2][3] To synthesize N-substituted imidazoles, such as this compound, one equivalent of ammonia is replaced by a primary amine, in this case, aniline.[1]

The reaction is believed to proceed in two main stages. Initially, the dicarbonyl compound, glyoxal, reacts with ammonia and the primary amine (aniline) to form a diimine intermediate. Subsequently, this intermediate condenses with an aldehyde, typically formaldehyde, to yield the final imidazole ring.[1] While this proposed mechanism provides a foundational understanding, the exact sequence of events is not definitively established.

Experimental Protocols

A widely cited and effective one-pot synthesis for this compound is detailed below. This procedure provides a reliable method for obtaining the target compound with a good yield.

Protocol 1: Synthesis of N-Phenylimidazole

  • Reagents:

    • Aniline: 93.1 parts

    • 25% Aqueous Ammonia: 68 parts

    • Propanol (solvent): 300 parts (100 parts for the aniline/ammonia mixture, 200 parts for the main reaction vessel)

    • 40% Aqueous Glyoxal Solution: 145 parts

    • 40% Aqueous Formaldehyde Solution: 75 parts

  • Procedure:

    • A mixture of aniline and 25% aqueous ammonia is prepared in 100 parts of propanol.

    • A separate mixture of 40% aqueous glyoxal solution and 40% aqueous formaldehyde solution is prepared.

    • The aniline/ammonia mixture and the glyoxal/formaldehyde mixture are simultaneously added dropwise to 200 parts of propanol over 30 minutes, with constant stirring, while maintaining a temperature of 80°C.

    • The reaction mixture is then maintained at 80°C for an additional 30 minutes.

    • Following the reaction period, the solvent is removed under reduced pressure.

    • The resulting residue is purified by fractional distillation to yield this compound.

  • Yield: 70.0%

  • Boiling Point of Product: 128°C at 2 mm Hg

Data Presentation

This section summarizes the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Product Properties

ParameterValue
Reactants Aniline, Glyoxal, Formaldehyde, Ammonia
Solvent Propanol
Reaction Temperature 80°C
Reaction Time 1 hour
Reported Yield 70.0%
Purification Method Fractional Distillation
Product Boiling Point 128°C / 2 mmHg
Product Melting Point 13°C
Product Density 1.14 g/mL at 25°C
CAS Number 7164-98-9
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol

Table 2: Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) in ppm
¹H NMR CDCl₃7.86 (s, 1H), 7.50-7.21 (m, 7H)
¹³C NMR CDCl₃137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product aniline Aniline mix1 Mixture 1 aniline->mix1 ammonia Aqueous Ammonia ammonia->mix1 propanol1 Propanol propanol1->mix1 glyoxal Aqueous Glyoxal mix2 Mixture 2 glyoxal->mix2 formaldehyde Aqueous Formaldehyde formaldehyde->mix2 reaction_vessel Reaction Vessel (200 parts Propanol) 80°C solvent_removal Solvent Removal (Reduced Pressure) reaction_vessel->solvent_removal Hold at 80°C (30 min) distillation Fractional Distillation solvent_removal->distillation product This compound distillation->product mix1->reaction_vessel Simultaneous dropwise addition (30 min) mix2->reaction_vessel

Caption: Experimental workflow for the one-pot synthesis of this compound.

reaction_mechanism cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Cyclization cluster_product Final Product glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine aniline_ammonia Aniline + Ammonia aniline_ammonia->diimine imidazole_ring Imidazole Ring Formation diimine->imidazole_ring formaldehyde Formaldehyde formaldehyde->imidazole_ring phenylimidazole This compound imidazole_ring->phenylimidazole Aromatization

Caption: Proposed two-stage reaction mechanism for this compound synthesis.

Conclusion

The modified Debus-Radziszewski synthesis provides an effective and reliable method for the production of this compound from readily available starting materials. The detailed experimental protocol and compiled data in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions, including the exploration of various catalysts, solvents, and temperature profiles, may lead to improved yields and more sustainable synthetic routes. The provided spectroscopic data will aid in the characterization and quality control of the synthesized this compound.

References

Spectroscopic Characterization of 1-Phenylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-phenylimidazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: 1-phenyl-1H-imidazole Molecular Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol [1][2] CAS Number: 7164-98-9[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals for the protons of the imidazole and phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.86s1HH-2 (imidazole)
7.50-7.21m7HPhenyl-H & H-4, H-5 (imidazole)

Source: Supporting Information For, 3a: 1-(phenyl)-1H-imidazole[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
137.2C (ipso-phenyl)
135.5C-2 (imidazole)
130.3C-4 (imidazole)
129.8C (para-phenyl)
127.4C (meta-phenyl)
121.4C (ortho-phenyl)
118.2C-5 (imidazole)

Source: Supporting Information For, 3a: 1-(phenyl)-1H-imidazole[3]

It is important to note that in some cases, obtaining a complete ¹³C NMR spectrum for imidazole derivatives can be challenging due to factors like tautomerization, which can lead to peak broadening or the absence of certain signals.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6] The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its aromatic rings and C-N bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600, ~1500, ~1450Strong-MediumAromatic C=C stretching
~1300-1000StrongC-N stretching
~750, ~690StrongC-H out-of-plane bending (monosubstituted benzene)

Note: The specific peak positions can be found in the gas-phase IR spectrum available on the NIST WebBook.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8][9] Electron ionization (EI) mass spectrometry of this compound results in a molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment
144100[M]⁺ (Molecular Ion)
117~60[M - HCN]⁺
90~20[C₆H₅N]⁺
77~30[C₆H₅]⁺

Source: NIST WebBook, 1H-Imidazole, 1-phenyl-[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[10]

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound (liquid or solid)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[11]

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the anvil.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5]

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) [9]

Materials:

  • This compound

  • A suitable volatile solvent (e.g., dichloromethane or methanol)

  • GC-MS instrument equipped with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (approximately 1 mg/mL).

  • Instrumentation Setup:

    • Set the GC oven temperature program to ensure separation from any impurities and the solvent.

    • Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-200).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The resulting mass spectrum is recorded.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow of spectroscopic analysis and the complementary nature of these techniques for structural elucidation.

Spectroscopic_Analysis_Workflow General Workflow of Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (FT, Phasing, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structural Elucidation Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Complementary_Spectroscopic_Techniques Complementary Nature of Spectroscopic Techniques cluster_techniques Spectroscopic Techniques cluster_info Information Provided NMR NMR (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_info IR IR IR_info Functional Groups (C=C, C-H, C-N) IR->IR_info MS Mass Spec MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info Structure Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: How different spectroscopic techniques provide complementary structural information.

References

1-phenylimidazole reactivity and reaction mechanism studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 1-Phenylimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its unique electronic structure allows it to participate in a variety of chemical transformations, making it a valuable scaffold in the synthesis of complex molecules. This document details key reaction types, including electrophilic substitution, palladium-catalyzed cross-coupling, nucleophilic substitution, and cycloaddition reactions, alongside its notable biochemical interactions.

Electrophilic Aromatic Substitution

The phenyl and imidazole rings of this compound exhibit different reactivities towards electrophiles. The phenyl ring can undergo typical electrophilic aromatic substitution, while the imidazole ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent phenyl group. The regioselectivity of these reactions is a key consideration.

Nitration

Nitration of this compound primarily occurs on the phenyl ring. Kinetic studies have shown that the reaction proceeds via the cation of the base.[2] However, yields can be poor under certain conditions.[2] The reaction typically yields a mixture of ortho-, meta-, and para-substituted products, with the para-isomer often being the major product due to steric hindrance at the ortho positions.

Reaction Mechanism: Electrophilic Nitration

The nitration of the phenyl ring follows the classical electrophilic aromatic substitution mechanism, involving the formation of a nitronium ion (NO₂⁺) and subsequent attack on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.

Electrophilic Nitration Mechanism

Experimental Protocol: Nitration of this compound

This protocol is a representative procedure adapted from general nitration methods for aromatic compounds.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Reactant: Slowly add 1.44 g (10 mmol) of this compound to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 0.8 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Pour the mixture slowly onto 100 g of crushed ice with stirring.

  • Workup and Purification: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain 1-(4-nitrophenyl)imidazole.

Table 1: Quantitative Data for Nitration of this compound (Representative)

ElectrophileReagentsSolventTemperature (°C)Time (h)Major ProductYield (%)
NO₂⁺HNO₃/H₂SO₄H₂SO₄0 - 2521-(4-Nitrophenyl)imidazole~40-50*

*Yields can be variable and are often moderate to low.[2][3]

Halogenation

Halogenation of this compound can be achieved using reagents like N-Bromosuccinimide (NBS) for bromination. The reaction conditions can be tuned to favor substitution on either the imidazole or the phenyl ring.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of other imidazole derivatives.[4]

  • Reaction Setup: Dissolve 1.44 g (10 mmol) of this compound in 50 mL of dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add 1.78 g (10 mmol) of N-bromosuccinimide to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the functionalization of this compound, enabling the formation of C-C and C-N bonds. C-H activation and arylation are particularly important transformations. The C5-H bond of the imidazole ring is reported to be more reactive than the C2-H bond in palladium-catalyzed direct arylation in the presence of carboxylate bases.[5]

Reaction Mechanism: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex Ar-Pd(II)-X      |     L₂ Pd(0)L2->Pd(II)Complex Aryl-X Aryl-X OxAdd Oxidative Addition Pd(II)Intermediate Ar-Pd(II)-R      |     L₂ Pd(II)Complex->Pd(II)Intermediate Organoboron R-B(OR)₂ Transmetalation Transmetalation Pd(II)Intermediate->Pd(0)L2 Product Ar-R RedElim Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This is a general procedure for the Suzuki-Miyaura coupling of aryl halides.[1][6][7]

  • Reaction Setup: To a solution of the halo-substituted this compound (1 equiv.) and a boronic acid (1.5 equiv.) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst such as PdCl₂(dppf) (0.1 equiv.) and a base (e.g., 2 M Na₂CO₃, 10 mL).

  • Degassing: Degas the reaction mixture.

  • Reaction: Stir the mixture for 4 hours at 85 °C under a nitrogen atmosphere.

  • Workup: After cooling, filter the mixture through Celite, and separate the filtrate.

  • Purification: Concentrate the organic layer and purify the resulting residue by silica gel column chromatography.[1]

Table 2: Quantitative Data for Palladium-Catalyzed Cross-Coupling (Representative)

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-(4-bromophenyl)imidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF1004~80-95*

*Yields are typically high for Suzuki-Miyaura couplings.[8]

Nucleophilic Aromatic Substitution

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur if the ring is activated by strong electron-withdrawing groups.[9][10][11][12][13] For this compound, an SₙAr reaction would likely require the phenyl ring to be substituted with one or more potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group.[12][14]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

cluster_mechanism SₙAr Mechanism Substrate Activated Aryl Halide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nu⁻ Leaving_Group X⁻ Product Substituted Product Meisenheimer->Product Elimination of Leaving Group

Nucleophilic Aromatic Substitution (SₙAr) Mechanism

Experimental Protocol: Nucleophilic Aromatic Substitution (Hypothetical)

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-fluoro-3-nitrophenyl)imidazole (1 equiv.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a solution of a nucleophile, such as sodium methoxide (1.2 equiv.), to the flask.

  • Reaction: Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. Purify the product by column chromatography or recrystallization.

Table 3: Quantitative Data for Nucleophilic Aromatic Substitution (Hypothetical)

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
1-(4-fluoro-3-nitrophenyl)imidazoleCH₃ONaDMSO906> 90*

*High yields are expected for SₙAr reactions on highly activated substrates.

Cycloaddition Reactions

This compound and its derivatives can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, although this is a less explored area of its reactivity.[15][16][17][18][19][20] In a Diels-Alder reaction, a vinyl-substituted imidazole could act as the diene.[19][20] In 1,3-dipolar cycloadditions, the imidazole ring could potentially react with a 1,3-dipole like an azomethine ylide.[15][16][21]

Reaction Mechanism: [4+2] Diels-Alder Cycloaddition

The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring.

cluster_mechanism Diels-Alder Reaction Diene Diene (4π electrons) Transition_State Concerted Transition State Diene->Transition_State Dienophile Dienophile (2π electrons) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Diels-Alder [4+2] Cycloaddition

Experimental Protocol: Diels-Alder Reaction (Representative)

This is a general protocol for a Diels-Alder reaction involving a vinylimidazole.[19][20]

  • Reaction Setup: In a sealed tube, dissolve the 4-vinylimidazole derivative (1 equiv.) and a dienophile, such as N-phenylmaleimide (1.1 equiv.), in a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) for several hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Purification: Upon completion, cool the reaction mixture and purify the product directly by filtration if it precipitates, or by column chromatography on silica gel.

Table 4: Quantitative Data for Diels-Alder Reaction (Representative)

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)
1-Phenyl-4-vinylimidazoleN-PhenylmaleimideToluene11024~70-90*

*Yields are generally good for Diels-Alder reactions.[19][20]

Biochemical Interactions: Inhibition of Cytochrome P450

This compound is a well-known inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in drug metabolism.[2][22][23][24] It acts as a ligand for the heme iron of these enzymes, thereby inhibiting their catalytic activity.[2] The binding affinity of this compound varies for different CYP isoforms.

Interaction Pathway: Cytochrome P450 Inhibition

This compound coordinates to the heme iron of the CYP enzyme, preventing the binding and metabolism of substrates.

cluster_pathway CYP450 Inhibition Pathway CYP_Enzyme Cytochrome P450 (Active Site with Heme) Metabolism Metabolism CYP_Enzyme->Metabolism Inhibition Inhibition Substrate Substrate Substrate->CYP_Enzyme Metabolite Metabolite Metabolism->Metabolite 1_Phenylimidazole This compound 1_Phenylimidazole->CYP_Enzyme Binding to Heme Iron

Cytochrome P450 Inhibition by this compound

Table 5: Quantitative Data for Cytochrome P450 Inhibition by this compound

CYP IsoformBinding Affinity (Ka, M⁻¹)Inhibition Constant (Ki)Reference
High-affinity site (rat liver microsomes)~1.5 x 10⁷-[2]
Low-affinity site (rat liver microsomes)~5 x 10⁵-[2]
CYP1A1 (human)--[24]
CYP1A2 (human)-Potent inhibitor (specific Ki not provided)[24]

This technical guide provides a foundational understanding of the reactivity and reaction mechanisms of this compound. The provided protocols and data, while in some cases generalized from related compounds due to a lack of specific literature, offer a starting point for further research and application of this important molecule in drug development and chemical synthesis.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Background of Phenylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylimidazole core is a quintessential example of a privileged scaffold in medicinal chemistry. Its deceptively simple architecture, a fusion of a phenyl ring and an imidazole ring, has given rise to a vast and diverse array of compounds with significant therapeutic applications. From their humble beginnings in the mid-19th century to their current status as key components in modern drug discovery, the journey of phenylimidazoles is a testament to the power of synthetic chemistry and the relentless pursuit of therapeutic innovation. This technical guide provides an in-depth exploration of the discovery and historical background of phenylimidazoles, offering researchers a comprehensive understanding of the foundational chemistry and early pharmacological discoveries that continue to inspire new avenues of research.

The Dawn of Imidazole Chemistry: The Debus-Radziszewski Synthesis

The story of phenylimidazoles is intrinsically linked to the discovery of the imidazole ring itself. In 1858, German chemist Heinrich Debus reported the first synthesis of imidazole, which he named "glyoxaline," by reacting glyoxal and ammonia.[1][2] This seminal work laid the groundwork for the synthesis of a new class of heterocyclic compounds.

A few decades later, in 1882, Polish chemist Bronisław Radziszewski expanded upon Debus's work, developing a more general method for the synthesis of substituted imidazoles.[3][4] The now-famous Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[3][4] This multicomponent reaction proved to be a versatile and practical method for accessing a wide range of imidazole derivatives, including the first phenyl-substituted imidazoles.[4]

Experimental Protocol: The Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is a representative example of the Debus-Radziszewski reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and a significant excess of ammonium acetate (e.g., 10-20 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (typically around 100-120 °C) for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of cold water, which will cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,4,5-triphenylimidazole.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Benzil Benzil Condensation Reaction Condensation Reaction Benzil->Condensation Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Reaction Ammonia (from Ammonium Acetate) Ammonia (from Ammonium Acetate) Ammonia (from Ammonium Acetate)->Condensation Reaction Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent) Heat (Reflux) Heat (Reflux) 2,4,5-Triphenylimidazole (Lophine) 2,4,5-Triphenylimidazole (Lophine) Condensation Reaction->2,4,5-Triphenylimidazole (Lophine) Debus-Radziszewski Synthesis

Figure 1: Logical flow of the Debus-Radziszewski reaction.

Early Derivatives and the Emergence of Bioactivity

Following the establishment of reliable synthetic routes, the exploration of phenylimidazole derivatives began in earnest. Early research focused on the synthesis and characterization of simple analogs, such as 2-phenylimidazole and 4-phenylimidazole. These compounds served as foundational building blocks for more complex structures and were instrumental in elucidating the chemical properties of the phenylimidazole scaffold.

It was not long before the biological activities of phenylimidazoles were recognized. Their structural resemblance to endogenous molecules like histidine and histamine hinted at their potential to interact with biological systems.[1] Indeed, various early studies revealed that phenylimidazole derivatives possessed a broad range of bioactivities, including antifungal, anti-inflammatory, and antimicrobial properties.[5][6][7]

Key Early Phenylimidazole Derivatives
Compound Structure Significance
2-Phenylimidazole C9H8N2A fundamental building block in the synthesis of more complex phenylimidazole derivatives.
4-Phenylimidazole C9H8N2A weak inhibitor of indoleamine 2,3-dioxygenase (IDO), its discovery spurred further research into phenylimidazoles as enzyme inhibitors.[8]
1-Phenylimidazole C9H8N2An inhibitor of cytochrome P450 enzymes, used as a tool to study drug metabolism.

Phenylimidazoles as Enzyme Inhibitors: A Paradigm Shift

A significant turning point in the history of phenylimidazoles was the discovery of their ability to act as potent and selective enzyme inhibitors. This realization opened up new avenues for drug development and solidified the status of the phenylimidazole scaffold as a privileged structure in medicinal chemistry.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

In 1989, 4-phenylimidazole (4-PI) was identified as a weak, noncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO).[8] IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[9][10] By depleting tryptophan and producing immunosuppressive metabolites, IDO plays a crucial role in immune tolerance and is a key target in cancer immunotherapy.[11][12]

The discovery of 4-PI as an IDO inhibitor, though modest in its potency, was a critical first step. It demonstrated that the phenylimidazole scaffold could be targeted to the active site of this important enzyme. This initial finding has since led to the development of highly potent and selective phenylimidazole-based IDO1 inhibitors, some of which have entered clinical trials.

G Tryptophan Tryptophan IDO1 (Indoleamine 2,3-dioxygenase 1) IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 (Indoleamine 2,3-dioxygenase 1) N-formylkynurenine N-formylkynurenine IDO1 (Indoleamine 2,3-dioxygenase 1)->N-formylkynurenine Kynurenine Kynurenine N-formylkynurenine->Kynurenine Immunosuppressive Metabolites Immunosuppressive Metabolites Kynurenine->Immunosuppressive Metabolites Phenylimidazole Inhibitors Phenylimidazole Inhibitors Phenylimidazole Inhibitors->IDO1 (Indoleamine 2,3-dioxygenase 1) Inhibition

Figure 2: The IDO1 signaling pathway and its inhibition by phenylimidazoles.
Quantitative Data: Phenylimidazole-Based IDO1 Inhibitors

Compound IDO1 IC50 Reference
4-Phenylimidazole (4-PI)48 µM[9]
Compound 6 (4-PI analog)30.5 µM[9]
Compound 9a (4-PI analog)13.6 µM[9]
Compound 10m (4-PI analog)33.8 nM[9]
Epacadostat (Reference)80.0 nM[9]
Experimental Protocol: IDO1 Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of phenylimidazole derivatives against IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Ascorbic acid (reducing agent)

  • Methylene blue (electron carrier)

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds (phenylimidazole derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add the IDO1 enzyme to the reaction mixture.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding L-tryptophan to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.

  • Incubate at 50°C for 30 minutes.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent. A yellow color will develop in the presence of kynurenine.

  • Measure the absorbance at 480 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[13][14]

Inhibition of Xanthine Oxidase (XO)

Phenylimidazole derivatives have also been identified as potent inhibitors of xanthine oxidase (XO).[15] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8][16][17] Overproduction of uric acid can lead to hyperuricemia and gout.

The discovery of phenylimidazole-based XO inhibitors has provided a new chemical scaffold for the development of drugs to treat these conditions.

G Hypoxanthine Hypoxanthine Xanthine Oxidase (XO) Xanthine Oxidase (XO) Hypoxanthine->Xanthine Oxidase (XO) Xanthine Xanthine Xanthine Oxidase (XO)->Xanthine Uric Acid Uric Acid Xanthine Oxidase (XO)->Uric Acid Xanthine->Xanthine Oxidase (XO) Phenylimidazole Inhibitors Phenylimidazole Inhibitors Phenylimidazole Inhibitors->Xanthine Oxidase (XO) Inhibition

Figure 3: The Xanthine Oxidase pathway and its inhibition by phenylimidazoles.
Quantitative Data: Phenylimidazole-Based Xanthine Oxidase Inhibitors

Compound Xanthine Oxidase IC50 Reference
Compound Ie (this compound-4-carboxylic acid derivative)8.0 nM[15]
Compound IVa (this compound-4-carboxylic acid derivative)7.2 nM[15]
Febuxostat (Reference)7.0 nM[15]
Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines a general method for determining the XO inhibitory activity of phenylimidazole compounds.

Materials:

  • Xanthine oxidase enzyme

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (phenylimidazole derivatives) dissolved in DMSO

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare a solution of xanthine oxidase in potassium phosphate buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., allopurinol).

  • Add the xanthine oxidase solution to the wells and pre-incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate solution.

  • Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Continue to monitor the absorbance at regular intervals for a set period.

  • Calculate the rate of uric acid formation for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.[18][19][20]

A General Workflow for Phenylimidazole-Based Drug Discovery

The historical development and modern application of phenylimidazoles in drug discovery can be summarized in a general experimental workflow. This process integrates chemical synthesis, biological evaluation, and optimization to identify and refine lead compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Design of Phenylimidazole Analogs Design of Phenylimidazole Analogs Synthesis via Debus-Radziszewski or other methods Synthesis via Debus-Radziszewski or other methods Design of Phenylimidazole Analogs->Synthesis via Debus-Radziszewski or other methods Purification and Characterization (NMR, MS, etc.) Purification and Characterization (NMR, MS, etc.) Synthesis via Debus-Radziszewski or other methods->Purification and Characterization (NMR, MS, etc.) Primary Enzyme Inhibition Assay (e.g., IDO1, XO) Primary Enzyme Inhibition Assay (e.g., IDO1, XO) Purification and Characterization (NMR, MS, etc.)->Primary Enzyme Inhibition Assay (e.g., IDO1, XO) Determination of IC50 values Determination of IC50 values Primary Enzyme Inhibition Assay (e.g., IDO1, XO)->Determination of IC50 values Cell-based Assays Cell-based Assays Determination of IC50 values->Cell-based Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Cell-based Assays->Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies->Design of Phenylimidazole Analogs Optimization of Potency and Selectivity Optimization of Potency and Selectivity In vivo Studies In vivo Studies Optimization of Potency and Selectivity->In vivo Studies Lead Compound Lead Compound In vivo Studies->Lead Compound Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->Optimization of Potency and Selectivity

Figure 4: A generalized experimental workflow for the discovery of phenylimidazole-based drugs.

Conclusion

From their serendipitous discovery in the 19th century to their current prominence in medicinal chemistry, phenylimidazoles have carved a significant niche in the landscape of drug discovery. The foundational synthetic methodologies, such as the Debus-Radziszewski reaction, provided the initial access to this versatile scaffold. Subsequent explorations of their biological activities, particularly as enzyme inhibitors, have unveiled their immense therapeutic potential. The historical journey of phenylimidazoles serves as a powerful reminder that even the simplest of chemical structures can hold the key to addressing complex biological challenges. For contemporary researchers, this rich history provides not only a solid foundation of chemical knowledge but also a continuing source of inspiration for the design and development of the next generation of phenylimidazole-based therapeutics.

References

Thermodynamic Properties of 1-Phenylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1-phenylimidazole (C₉H₈N₂). As a key structural motif in many biologically active compounds and a significant ligand in coordination chemistry, a thorough understanding of its thermodynamic characteristics is crucial for process optimization, material characterization, and computational modeling in drug development and materials science. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates relevant chemical processes.

Physicochemical and Thermodynamic Data

The fundamental physicochemical and thermodynamic properties of this compound are summarized in the tables below. These values have been compiled from various critically evaluated data sources and peer-reviewed literature.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₈N₂[1][2]
Molecular Weight 144.17 g/mol [1][3]
CAS Number 7164-98-9[1][2]
Appearance Clear, light yellow to yellow liquid[1][4]
Melting Point 13 °C (lit.)[1][5][6]
Boiling Point 142 °C at 15 mmHg (lit.)[1][5][6]
Density 1.14 g/mL at 25 °C (lit.)[1][5][6]
Solubility Slightly soluble in water[1][5][6]
LogP (Octanol/Water) 1.872[7]
McGowan's Volume 114.410 ml/mol[7]
Table 2: Temperature-Dependent Thermodynamic Properties
PropertyValueTemperature (K)Source(s)
Enthalpy of Vaporization (ΔvapH) 84.60 ± 3.70 kJ/molStandard Conditions[7]
Vapor Pressure (pvap) 4.10 x 10⁻⁴ kPa298.70[7]
1.05 x 10⁻³ kPa308.60[7]
2.54 x 10⁻³ kPa318.40[7]
5.94 x 10⁻³ kPa328.50[7]
0.01 kPa338.40[7]
0.04 kPa353.10[7]
Boiling Point (Reduced Pressure) 415.20 K (142.05 °C)2.00 kPa (15 mmHg)[7]
426.70 K (153.55 °C)3.10 kPa (23.25 mmHg)[7]
Heat Capacity (Liquid, Saturation) Data available268.2 K to 381.2 K[8]
Enthalpy of Formation (Liquid) Data availableStandard Conditions[8]

Note: Access to the full, critically evaluated dataset from the NIST/TRC Web Thermo Tables may require a subscription.[8][9]

Experimental Protocols

The determination of thermodynamic properties requires precise and standardized experimental methodologies. The following sections detail the principles behind the key techniques used for acquiring the data presented.

Combustion Bomb Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

  • Sample Preparation: A precisely weighed mass of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited via an electrical current passed through a fuse wire.

  • Temperature Measurement: The exothermic combustion reaction heats the bomb and the surrounding water. The temperature is monitored until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion reaction is calculated from the measured temperature change and the total heat capacity of the calorimeter system (bomb, water, stirrer, etc.).[10] The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10]

Heat Capacity Measurement (Drop Calorimetry)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance.

  • Sample Encapsulation: A known mass of the substance is sealed in a sample container.

  • Heating: The sample is heated in a furnace to a precise, known temperature (T₁).

  • Calorimeter Setup: A calorimeter, often an isothermal block surrounded by a thermostatic jacket, is maintained at a stable initial temperature (T₂).

  • "Dropping" the Sample: The heated sample is rapidly transferred ("dropped") from the furnace into the calorimeter.

  • Equilibration: The sample cools, transferring its heat to the calorimeter and causing the calorimeter's temperature to rise to a final equilibrium temperature (T₃).

  • Calculation: The heat absorbed by the calorimeter is measured. Knowing the mass of the sample and the temperature change (T₁ - T₃), the heat capacity can be calculated. Calibration is performed using a standard material with a well-known heat capacity, such as sapphire (α-Al₂O₃).[11][12]

Vapor Pressure Measurement (Knudsen Effusion)

The Knudsen effusion method is a highly reliable technique for measuring the low vapor pressures of solids and liquids.

  • Cell Preparation: A small amount of the sample is placed in a thermostated "Knudsen cell," which is an isothermal container with a very small orifice of known area.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Effusion: At a given temperature, molecules from the sample effuse through the orifice into the vacuum. The rate of mass loss through the orifice is directly proportional to the equilibrium vapor pressure inside the cell.

  • Mass Loss Measurement: The rate of mass loss is measured, typically using a quartz crystal microbalance (QCM) or by gravimetric analysis over a set period.[12]

  • Calculation: The vapor pressure (p) is calculated using the Hertz-Knudsen equation. By measuring the vapor pressure at various temperatures, the standard molar enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.[12]

Visualized Workflows and Pathways

General Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a compound like this compound.

G cluster_prep Sample Preparation & Purity Analysis cluster_exp Experimental Measurement cluster_analysis Data Analysis & Derivation start Procure Commercial Sample (e.g., this compound) purify Purification (e.g., Sublimation under reduced pressure) start->purify purity_check Purity Confirmation (e.g., Gas-Liquid Chromatography) purify->purity_check calorimetry Bomb Calorimetry (Enthalpy of Combustion) purity_check->calorimetry >99.9% Purity drop_cal Drop Calorimetry (Heat Capacity) purity_check->drop_cal >99.9% Purity knudsen Knudsen Effusion (Vapor Pressure) purity_check->knudsen >99.9% Purity calc_h Calculate ΔH°c calorimetry->calc_h calc_cp Calculate C°p,m(s) (Molar Heat Capacity) drop_cal->calc_cp clausius Apply Clausius-Clapeyron Eq. knudsen->clausius derive_f Derive ΔH°f (Standard Enthalpy of Formation) calc_h->derive_f end Comprehensive Thermodynamic Profile derive_f->end Final Thermodynamic Data calc_cp->end derive_sub Derive ΔsubH°m (Enthalpy of Sublimation) clausius->derive_sub derive_sub->end

Caption: Generalized experimental workflow for thermodynamic analysis.

Generalized Synthesis of N-Aryl Imidazoles

This compound is an N-substituted imidazole. While various methods exist, a common approach is the N-arylation of the imidazole ring with an aryl halide, often facilitated by a catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions imidazole Imidazole process + imidazole->process aryl_halide Aryl Halide (e.g., Bromobenzene) aryl_halide->process catalyst Catalyst (e.g., Cu- or Pd-based) catalyst->process Catalyzes base Base (e.g., K₂CO₃, NaOH) base->process Activates solvent Solvent solvent->process Medium product This compound process->product

Caption: Simplified reaction scheme for the synthesis of this compound.

Mechanism of Action: Inhibition of Cytochrome P450

This compound is known to act as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[3] This inhibition typically occurs through the coordination of one of the imidazole's nitrogen atoms to the heme iron center of the enzyme.

G cyp Active Cytochrome P450 (Heme Iron Center) metabolite Metabolized Drug cyp->metabolite Metabolizes inactive_complex Inactive CYP-Inhibitor Complex cyp->inactive_complex Inhibition substrate Drug Substrate substrate->cyp Binds to Active Site inhibitor This compound inhibitor->cyp Binds to Heme Iron

Caption: Logical diagram of this compound inhibiting Cytochrome P450.

References

The Solubility Profile of 1-Phenylimidazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-phenylimidazole in organic solvents. Due to a notable scarcity of quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative information for this compound and quantitative data for its isomer, 2-phenylimidazole, as a closely related reference. This guide also offers a detailed, representative experimental protocol for determining the solubility of organic compounds and a logical workflow illustrating the key factors that influence solubility.

Understanding the Solubility of this compound

This compound is an aromatic heterocyclic organic compound with a molecular formula of C₉H₈N₂. Its structure, featuring a polar imidazole ring and a nonpolar phenyl group, results in a nuanced solubility profile. While generally soluble in many organic solvents, its solubility is influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding.

Qualitative Solubility:

Sources indicate that this compound is soluble in organic solvents such as ethanol and acetone.[1] It is also described as being slightly soluble in water.[2][3] This general solubility in organic solvents is a key characteristic utilized in its synthesis and application in pharmaceuticals and materials science.[1]

Quantitative Solubility Data (for 2-Phenylimidazole)

The solubility of 2-phenylimidazole was measured across a range of temperatures. The following table summarizes the mole fraction solubility (x₁) of 2-phenylimidazole in four organic solvents at two representative temperatures.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Dichloromethane280.050.0103
309.550.0352
1-Chlorobutane280.150.0007
314.950.0031
Toluene279.850.0022
313.150.0091
2-Nitrotoluene279.950.0069
313.050.0270

Data extracted from Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1082–1090.[4][5][6]

Experimental Protocol for Solubility Determination

The following is a detailed, representative methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the "synthetic method" and gravimetric analysis, which are common techniques in solubility studies.[7][8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest (e.g., methanol, acetone, toluene)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Drying oven

  • Inert gas (e.g., nitrogen or argon) for sensitive solvents

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached. b. Accurately pipette a known volume of the organic solvent into each vial. c. Add a magnetic stir bar to each vial and securely seal the caps.

  • Equilibration: a. Place the vials in a constant temperature bath set to the desired experimental temperature. b. Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration: a. After equilibration, stop the stirring and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) at the constant experimental temperature. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed syringe to prevent premature crystallization. c. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis: a. Record the exact volume of the filtered solution. b. Place the volumetric flask containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven should be well-ventilated. For volatile solvents, evaporation under a gentle stream of inert gas at a controlled temperature may be preferable. c. Once the solvent has completely evaporated, allow the flask to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the flask containing the dried this compound residue.

  • Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue. b. The solubility can be expressed in various units:

    • g/100 mL: (mass of residue / volume of solution) * 100
    • mol/L: (moles of residue / volume of solution in L)
    • Mole fraction (x₁): moles of solute / (moles of solute + moles of solvent)

Factors Influencing Solubility: A Logical Workflow

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the logical relationships between these factors.

G Factors Influencing Solubility of this compound Solubility Solubility of This compound Solute_Properties Solute Properties (this compound) Solute_Properties->Solubility Polarity_Solute Polarity (Imidazole Ring vs. Phenyl Group) Solute_Properties->Polarity_Solute H_Bonding_Solute Hydrogen Bonding Capability (N atoms as acceptors) Solute_Properties->H_Bonding_Solute Molecular_Size Molecular Size and Shape Solute_Properties->Molecular_Size Crystal_Lattice Crystal Lattice Energy Solute_Properties->Crystal_Lattice Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity_Solvent Polarity (Dielectric Constant) Solvent_Properties->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding Capability (Donor/Acceptor) Solvent_Properties->H_Bonding_Solvent System_Conditions System Conditions System_Conditions->Solubility Temperature Temperature System_Conditions->Temperature Pressure Pressure (for gaseous solutes) System_Conditions->Pressure

Caption: Logical workflow of factors affecting this compound solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data for this compound remains a gap in the scientific literature, the qualitative information and the quantitative data for its isomer, 2-phenylimidazole, provide a useful starting point for researchers. The detailed experimental protocol and the logical workflow of influencing factors offer a practical framework for further investigation and application in scientific and industrial settings. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this compound in a wider range of organic solvents.

References

Unveiling the Electronic Excited States of 1-Phenylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic excited states of 1-phenylimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the photophysical and photochemical behavior of this molecule is crucial for the rational design of novel therapeutics and functional materials. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the fundamental processes governing its excited-state dynamics.

Core Photophysical and Structural Data

The electronic behavior of this compound upon photoexcitation is characterized by significant structural rearrangement and intramolecular charge transfer. The key parameters defining these processes are summarized below.

Spectroscopic and Photophysical Properties

While extensive studies have been conducted on the gas-phase structure and transition energies of this compound, quantitative data on its fluorescence properties, such as quantum yield and lifetime, remain to be fully characterized in the literature.

ParameterValueConditionsReference
S₁ ← S₀ Transition Origin 36,075 cm⁻¹Supersonic jet expansion (gas phase)[1][2]
Excited State Character L(b)Supersonic jet expansion (gas phase)[1]
Fluorescence Quantum Yield (ΦF) Not reported--
Fluorescence Lifetime (τF) Not reported--
Molar Extinction Coefficient (ε) Not reported--
Ground and Excited State Geometries

Upon excitation to the S₁ state, this compound undergoes a significant conformational change, primarily involving the torsion angle between the phenyl and imidazole rings. This flattening of the molecule in the excited state is a key aspect of its photophysics.

ParameterGround State (S₀)First Excited Singlet State (S₁)Reference
Inter-ring Torsion Angle (φmin) 37.2 ± 0.5°17.6 ± 0.5°[1][2]
Barrier to Planarity 339 ± 20 cm⁻¹57 ± 2 cm⁻¹[1][2]

Key Mechanistic Insights

Intramolecular Charge Transfer

A predominant feature of the electronic excited states of this compound is the occurrence of intramolecular charge transfer (ICT).[3] Upon photoexcitation, electron density shifts from the electron-donating imidazole ring to the electron-accepting phenyl ring. This phenomenon is critical as it governs the molecule's excited-state reactivity, polarity, and interaction with its environment.

cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) cluster_charge S0 This compound (Twisted Conformation) S1_ICT Excited State (Planar ICT Conformation) S0->S1_ICT Photoexcitation (hν) Imidazole Imidazole Ring (Electron Donor) S1_ICT->S0 Radiative/Non-radiative Decay Phenyl Phenyl Ring (Electron Acceptor)

Figure 1: Intramolecular Charge Transfer (ICT) in this compound.
Jablonski Diagram of Photophysical Processes

The following diagram provides a qualitative overview of the potential photophysical pathways for this compound upon absorption of a photon. The energy levels and the rates of interconversion are not to scale, as key data such as fluorescence quantum yield, lifetime, and intersystem crossing efficiency are not yet available in the literature.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ S1 S₁ S2 S₂ S0_v0 v=0 S1_v1 v=1 S0_v0->S1_v1 Absorption S0_v1 v=1 S1_v0 v=0 S1_v0->S0_v0 Internal Conversion S1_v0->S0_v1 Fluorescence T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v1->S1_v0 Vibrational Relaxation S2_v0 v=0 S2_v1 v=1 T1 T₁ T1_v0 v=0 T1_v0->S0_v1 Phosphorescence (potential pathway) T1_v1->T1_v0 Vibrational Relaxation

Figure 2: Qualitative Jablonski Diagram for this compound.

Experimental and Computational Protocols

The characterization of the electronic excited states of this compound has been achieved through a combination of advanced experimental techniques and theoretical calculations.

Experimental Methodologies
  • Resonant Two-Photon Ionization (R2PI) Spectroscopy: This technique has been instrumental in determining the precise S₁ ← S₀ transition energy and probing the vibrational structure of the molecule in a cooled, isolated environment.[1] The protocol involves introducing the sample into a supersonic jet expansion to achieve rovibrational cooling. The cooled molecules are then excited by a tunable laser, and a second photon ionizes the molecule from the excited state. The resulting ions are detected by a mass spectrometer.

  • Synchrotron Radiation Photoabsorption Spectroscopy: To investigate higher energy excited states and Rydberg states, absolute photoabsorption cross-sections have been measured using synchrotron radiation up to 10.8 eV.[3] This involves passing a tunable, high-flux photon beam from a synchrotron source through a sample cell containing the vaporized molecule and measuring the attenuation of the beam as a function of photon energy.

Computational Methodologies
  • Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used method for calculating vertical excitation energies and oscillator strengths, providing initial assignments for the observed absorption bands.

  • Equation-of-Motion Coupled-Cluster (EOM-CC) Methods: For higher accuracy, methods like EOM-CCSD (Equation-of-Motion Coupled-Cluster Singles and Doubles) are employed to refine the calculated transition energies and characterize the nature of the excited states.[3]

  • Natural Transition Orbitals (NTOs): NTO analysis is used to visualize the electron-hole pairs for a given electronic transition, providing a clear picture of the charge redistribution upon excitation, such as in ICT states.[3]

The workflow for a comprehensive photophysical study of this compound is depicted below.

synthesis Sample Preparation (this compound) ground_state Ground State Characterization (UV-Vis, NMR, etc.) synthesis->ground_state exp_setup Experimental Photophysics ground_state->exp_setup comp_chem Computational Chemistry ground_state->comp_chem absorption Absorption Spectroscopy exp_setup->absorption emission Steady-State & Time-Resolved Fluorescence Spectroscopy exp_setup->emission r2pi Gas-Phase Spectroscopy (R2PI) exp_setup->r2pi geom_opt Geometry Optimization (S₀, S₁, T₁) comp_chem->geom_opt data_analysis data_analysis absorption->data_analysis Data Analysis & Interpretation emission->data_analysis Data Analysis & Interpretation r2pi->data_analysis Data Analysis & Interpretation freq_calc Frequency Calculations geom_opt->freq_calc excited_state_calc Excited State Calculations (TD-DFT, EOM-CCSD) geom_opt->excited_state_calc nto_analysis NTO Analysis excited_state_calc->nto_analysis excited_state_calc->data_analysis nto_analysis->data_analysis

References

Methodological & Application

Application Notes and Protocols: 1-Phenylimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-phenylimidazole as a versatile ligand in coordination chemistry. The content covers its application in the synthesis of transition metal complexes, with a focus on their characterization, and explores their utility in catalysis and their relevance to biological systems, particularly in the context of drug development.

Introduction to this compound as a Ligand

This compound is an aromatic heterocyclic compound that serves as an excellent N-donor ligand in coordination chemistry.[1][2] The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it a potent coordinating site for a wide variety of metal ions. The phenyl group at the 1-position influences the steric and electronic properties of the ligand, which in turn affects the stability, structure, and reactivity of the resulting metal complexes. This tunability makes this compound an attractive ligand for the design of functional coordination compounds with applications in catalysis, materials science, and medicinal chemistry.

Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

Coordination complexes of this compound with palladium have demonstrated significant catalytic activity, particularly in Suzuki-Miyaura cross-coupling reactions.[3][4][5] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules, including many pharmaceuticals.

Catalytic Activity of a Palladium(II)-1-Phenylimidazole Complex

A representative application is the use of a dichlorobis(this compound)palladium(II) complex as a catalyst precursor in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The this compound ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1TolueneK₂CO₃1001295
24-ChlorotoluenePhenylboronic acid1TolueneK₂CO₃1002488
31-Bromo-4-nitrobenzenePhenylboronic acid1TolueneK₂CO₃100898
44-BromobenzaldehydePhenylboronic acid1TolueneK₂CO₃1001292

Note: Data is representative of typical performance for this class of catalysts.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Biological Applications: Inhibition of Cytochrome P450 Enzymes

This compound is a known inhibitor of cytochrome P450 (CYP450) enzymes.[1][6] These enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including a majority of clinically used drugs. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions and is a critical consideration in drug development.

The inhibitory action of this compound arises from the coordination of the N3 atom of the imidazole ring to the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group within the enzyme's active site. This binding event can be competitive, preventing the substrate from accessing the active site.

P450_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by this compound Substrate_In Substrate (S) enters active site P450_Fe3 CYP450 (Fe³⁺) Substrate_In->P450_Fe3 Binding Substrate Binds P450_Fe3->Binding P450_S_Fe3 CYP450-S (Fe³⁺) Binding->P450_S_Fe3 Reduction1 e⁻ P450_S_Fe3->Reduction1 P450_S_Fe2 CYP450-S (Fe²⁺) Reduction1->P450_S_Fe2 O2_Binding O₂ P450_S_Fe2->O2_Binding P450_S_Fe2_O2 CYP450-S (Fe²⁺)-O₂ O2_Binding->P450_S_Fe2_O2 Reduction2 e⁻, 2H⁺ P450_S_Fe2_O2->Reduction2 Metabolism Metabolism Reduction2->Metabolism Product_Out Product (S-OH) and H₂O released Metabolism->Product_Out Product_Out->P450_Fe3 Inhibitor_In This compound (I) enters active site P450_Fe3_Inhib CYP450 (Fe³⁺) Inhibitor_In->P450_Fe3_Inhib Inhibitor_Binding Inhibitor Binds P450_Fe3_Inhib->Inhibitor_Binding P450_I_Fe3 CYP450-I (Fe³⁺) (Inactive Complex) Inhibitor_Binding->P450_I_Fe3

Mechanism of Cytochrome P450 Inhibition

Experimental Protocols

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of a this compound metal complex is outlined below. This process involves the synthesis of the complex, followed by its purification and characterization using various analytical techniques to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Materials: Metal Salt & this compound Reaction Reaction in Appropriate Solvent Start->Reaction Isolation Isolation of Crude Product (e.g., filtration) Reaction->Isolation Purification Recrystallization or Chromatography Isolation->Purification Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Purification->Spectroscopy Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis X-ray Single Crystal X-ray Diffraction (if crystals form) Purification->X-ray Final_Product Pure Characterized Complex Spectroscopy->Final_Product Elemental_Analysis->Final_Product X-ray->Final_Product

General Experimental Workflow
Protocol for the Synthesis of Dichlorobis(this compound)palladium(II)

This protocol describes the synthesis of a representative palladium(II) complex with this compound.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

  • To the stirred solution, add this compound (2.1 mmol) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. A precipitate will form over time.

  • After 24 hours, collect the precipitate by vacuum filtration.

  • Wash the collected solid with diethyl ether (3 x 10 mL).

  • Dry the product under vacuum to yield dichlorobis(this compound)palladium(II) as a solid.

Characterization Data

The synthesized complexes should be characterized to confirm their identity and purity. Below are tables of representative quantitative data for this compound and its complexes.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈N₂
Molecular Weight144.17 g/mol
Melting Point13 °C
Boiling Point142 °C at 15 mmHg
Density1.14 g/mL at 25 °C

Table 3: Representative Spectroscopic Data for a Dichlorobis(this compound)palladium(II) Complex

TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)Assignment
FT-IR ~3100-3000C-H stretching (aromatic)
~1600, ~1490C=C stretching (aromatic)
~1520C=N stretching (imidazole ring)
~350Pd-Cl stretching
~280Pd-N stretching
¹H NMR ~7.2-7.8Phenyl and imidazole protons
¹³C NMR ~118-140Phenyl and imidazole carbons

Note: Specific peak positions may vary depending on the solvent and the specific complex.[6]

Table 4: Representative X-ray Crystallographic Data for a Related Palladium-Imidazole Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Pd-N Bond Length~2.02 Å
Pd-Cl Bond Length~2.30 Å
N-Pd-N Angle~180° (for trans isomer)
Cl-Pd-Cl Angle~180° (for trans isomer)
N-Pd-Cl Angle~90°

Note: Data is for a representative trans-dichlorobis(imidazole)palladium(II) complex and serves as an example. Actual values for the this compound complex may differ.

References

Applications of 1-Phenylimidazole in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazole is a versatile heterocyclic compound widely utilized in organic synthesis. Its unique structural features, combining an imidazole ring with a phenyl group, render it a valuable building block and ligand in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic uses of this compound, with a focus on its role as a precursor for N-heterocyclic carbenes (NHCs) and its synthesis via copper-catalyzed cross-coupling reactions.

Application 1: Precursor for N-Heterocyclic Carbene (NHC) Ligands

This compound serves as a readily available starting material for the synthesis of imidazolium salts, which are stable precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis due to their strong σ-donating properties and steric tuneability. These ligands form stable complexes with a variety of transition metals, leading to highly active and selective catalysts for reactions such as cross-coupling, metathesis, and C-H activation.

The synthesis of an NHC precursor from this compound typically involves the quaternization of the N3 nitrogen atom with an alkyl halide. The resulting imidazolium salt can then be deprotonated in situ or isolated and subsequently treated with a base to generate the free carbene, which can be used in a catalytic reaction.

Experimental Protocol: Synthesis of 1-Phenyl-3-propylimidazolium Bromide (An NHC Precursor)

This protocol is adapted from the synthesis of similar imidazolium salts and outlines the preparation of a simple NHC precursor from this compound.

Materials:

  • This compound

  • 1-Bromopropane

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Under an inert atmosphere, add anhydrous acetonitrile to dissolve the this compound.

  • Add 1-bromopropane (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether to the flask to precipitate the imidazolium salt.

  • Collect the solid product by vacuum filtration and wash with diethyl ether.

  • Dry the resulting white solid under vacuum to yield 1-phenyl-3-propylimidazolium bromide.

Logical Workflow for NHC Precursor Synthesis and Application

NHC_Workflow cluster_synthesis NHC Precursor Synthesis cluster_application Catalyst Formation and Use This compound This compound Quaternization Quaternization This compound->Quaternization Alkyl Halide, Solvent, Heat Imidazolium_Salt Imidazolium_Salt Quaternization->Imidazolium_Salt Precipitation NHC_Generation NHC_Generation Imidazolium_Salt->NHC_Generation Base Imidazolium_Salt->NHC_Generation Metal_Complex Metal_Complex NHC_Generation->Metal_Complex Metal Precursor Catalytic_Reaction Catalytic_Reaction Metal_Complex->Catalytic_Reaction Substrates

Caption: Workflow for NHC precursor synthesis and its application in catalysis.

Application 2: Synthesis of N-Aryl Imidazoles via Copper-Catalyzed N-Arylation

This compound itself is a prominent member of the N-aryl imidazole class of compounds, which are prevalent in pharmaceuticals and agrochemicals. The copper-catalyzed N-arylation of imidazoles with arylboronic acids, a variation of the Chan-Lam coupling, provides a direct and efficient method for the synthesis of these valuable molecules. This reaction is characterized by its mild conditions and good functional group tolerance.

Quantitative Data for Copper-Catalyzed N-Arylation of Imidazole

The following table summarizes the yields for the copper-catalyzed N-arylation of imidazole with various arylboronic acids to produce 1-aryl-imidazoles.

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acidThis compound95
24-Methylphenylboronic acid1-(4-Tolyl)imidazole92
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)imidazole90
44-Chlorophenylboronic acid1-(4-Chlorophenyl)imidazole88
53-Nitrophenylboronic acid1-(3-Nitrophenyl)imidazole85
Experimental Protocol: Copper-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the N-arylation of imidazole using a copper catalyst.

Materials:

  • Imidazole

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂) or Copper(I) iodide (CuI)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.2 eq.) and phenylboronic acid (1.0 eq.).

  • Add methanol as the solvent.

  • Add the copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Stir the reaction mixture at room temperature for 5-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Signaling Pathway for Copper-Catalyzed N-Arylation

Chan_Lam_Coupling Cu(II) Cu(II) Cu-Imidazolate Cu-Imidazolate Cu(II)->Cu-Imidazolate Imidazole Imidazole Imidazole Arylboronic_Acid Arylboronic_Acid Cu-Aryl-Imidazolate Cu-Aryl-Imidazolate Cu-Imidazolate->Cu-Aryl-Imidazolate Arylboronic Acid (Transmetalation) N-Aryl_Imidazole N-Aryl_Imidazole Cu-Aryl-Imidazolate->N-Aryl_Imidazole Reductive Elimination Cu(0) Cu(0) Cu-Aryl-Imidazolate->Cu(0) Cu(0)->Cu(II) Oxidation

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Other Potential Applications

While detailed protocols for the use of the parent this compound as a simple ancillary ligand in cross-coupling reactions like the Mizoroki-Heck or Suzuki-Miyaura reactions were not prominently found in the surveyed literature, it is plausible that it can function in this capacity. However, the field has largely progressed to using more sterically hindered and electronically tuned N-heterocyclic carbene ligands derived from imidazolium salts for enhanced catalytic activity and stability. The basic nitrogen atoms in this compound allow it to coordinate to metal centers, potentially influencing the outcome of catalytic reactions. Further research in this area could elucidate its efficacy as a simple, cost-effective ligand.

Conclusion

This compound is a valuable and versatile molecule in organic synthesis. Its primary applications lie in its role as a precursor for the synthesis of highly effective N-heterocyclic carbene ligands and in its own synthesis through efficient copper-catalyzed N-arylation methods. These applications are crucial for the development of novel catalysts and the construction of complex molecules relevant to the pharmaceutical and materials science industries. The provided protocols offer a practical guide for researchers to utilize this compound in these key synthetic transformations.

References

Application Notes and Protocols for 1-Phenylimidazole Derivatives as Xanthine Oxidoreductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidoreductase (XOR) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3][4] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other pathologies such as cardiovascular and kidney diseases.[5] Consequently, the inhibition of XOR is a key therapeutic strategy for managing hyperuricemia.[5] 1-Phenylimidazole derivatives have emerged as a promising class of non-purine-based XOR inhibitors, with several compounds demonstrating potent in vitro and in vivo activity.[1][6][7] These application notes provide a comprehensive overview of the evaluation of this compound derivatives as XOR inhibitors, including detailed experimental protocols and data presentation.

Mechanism of Action: The Role of Xanthine Oxidoreductase in Purine Metabolism

Xanthine oxidoreductase is the rate-limiting enzyme in the catabolism of purines.[1][4] It facilitates the final two steps of this pathway, converting hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3] Inhibiting XOR reduces the production of uric acid, thereby lowering its concentration in the blood. The following diagram illustrates the purine metabolism pathway and the central role of XOR.

Purine_Metabolism cluster_salvage Salvage Pathway AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP GMP Guanosine Guanosine GMP->Guanosine Inosine Inosine Adenosine->Inosine Inosine->Hypoxanthine Guanosine->GMP Xanthine Xanthine Guanosine->Xanthine Hypoxanthine->IMP Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XOR Xanthine Oxidoreductase (XOR) Inhibitor This compound Derivatives Inhibitor->XOR Inhibition

Caption: Purine metabolism pathway and the inhibitory action of this compound derivatives on Xanthine Oxidoreductase.

Quantitative Data Summary

The following table summarizes the in vitro xanthine oxidoreductase inhibitory activity of selected this compound derivatives compared to the standard drugs, Allopurinol and Febuxostat.

Compound IDStructureIC50 (nM)Reference
Febuxostat (Reference Drug)7.0[1][7]
Allopurinol (Reference Drug)~1700[8]
Compound Ie 1-(4-cyanophenyl)-5-propyl-1H-imidazole-4-carboxylic acid8.0[1][6]
Compound IVa 1-(4-cyanophenyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid7.2[1][6]
Compound 4f 1-hydroxy-4-(5-(isopentyloxy)pyridin-2-yl)-2-phenyl-1H-imidazole640[9]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the spectrophotometric determination of XOR inhibitory activity by measuring the increase in absorbance at 290 nm due to the formation of uric acid.[9]

XOR_Inhibition_Workflow A Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Solution (Substrate) - XOR Enzyme Solution - Test Compounds & Controls B Dispense into 96-well plate: - Test Compound/Control - Phosphate Buffer A->B C Add XOR Enzyme Solution B->C D Pre-incubate at 25°C for 15 minutes C->D E Initiate reaction by adding Xanthine Solution D->E F Measure absorbance at 290 nm kinetically for 5-10 minutes E->F G Calculate initial reaction velocities F->G H Determine % Inhibition and IC50 values G->H

Caption: Workflow for evaluating the in vivo hypouricemic effect of this compound derivatives.

Materials:

  • ICR mice (or other suitable rodent model)

  • Potassium Oxonate (Uricase inhibitor)

  • Hypoxanthine

  • This compound derivative (Test Compound)

  • Febuxostat (Positive Control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies

  • Uric acid assay kit

Procedure:

  • Animal Acclimatization:

    • House the animals in a controlled environment for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the animals into different groups: Normal Control, Model Control, Positive Control (e.g., Febuxostat, 5 mg/kg), and Test Compound groups (various doses).

    • Administer the test compounds, positive control, or vehicle orally.

  • Induction of Hyperuricemia:

    • One hour after drug administration, intraperitoneally inject all animals except the Normal Control group with potassium oxonate (e.g., 250 mg/kg).

    • Immediately following the potassium oxonate injection, administer hypoxanthine (e.g., 300 mg/kg) orally to the same groups.

  • Blood Sampling and Analysis:

    • Collect blood samples from the retro-orbital plexus at designated time points (e.g., 2 hours after hypoxanthine administration).

    • Allow the blood to clot and then centrifuge to obtain serum.

    • Measure the serum uric acid concentration using a commercial uric acid assay kit.

  • Data Analysis:

    • Compare the serum uric acid levels of the test compound groups with the model control group to determine the hypouricemic effect. Statistical analysis (e.g., t-test or ANOVA) should be performed. For example, compounds Ie and IVa showed significant hypouricemic potencies in mouse models. [1][6]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of this compound derivatives against xanthine oxidoreductase is influenced by the nature and position of substituents on the phenyl and imidazole rings.

  • Substitution on the Phenyl Ring: The presence of an electron-withdrawing group, such as a cyano group at the 4-position of the phenyl ring, is often associated with enhanced inhibitory activity.

  • Substitution on the Imidazole Ring: The nature of the substituent at the 5-position of the imidazole ring can significantly impact potency. For instance, a trifluoromethyl group (in compound IVa) or a propyl group (in compound Ie) at this position resulted in potent XOR inhibition. [1]* Role of the Carboxylic Acid Group: A carboxylic acid moiety at the 4-position of the imidazole ring appears to be a key feature for strong interaction with the enzyme's active site.

Conclusion

This compound derivatives represent a promising class of xanthine oxidoreductase inhibitors with the potential for development as therapeutic agents for hyperuricemia and gout. The protocols detailed in these application notes provide a robust framework for the in vitro and in vivo evaluation of these compounds. Further investigation into the structure-activity relationships of this chemical series will be instrumental in the design and discovery of novel and more potent XOR inhibitors.

References

Application Notes and Protocols for 1-Phenylimidazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazole is a versatile organic compound that has found significant application in biological research, primarily as an inhibitor of key enzyme families: Nitric Oxide Synthases (NOS) and Cytochrome P450 (CYP450) enzymes. Its ability to modulate the activity of these enzymes makes it a valuable tool for studying a wide range of physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in biological assays, along with summaries of its effects on relevant signaling pathways.

Physicochemical Properties and Solution Preparation

This compound is a clear light yellow to yellow liquid with a molecular weight of 144.17 g/mol .[1][2][3] It is slightly soluble in water. For most biological assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the assay is kept low (typically ≤1%) to avoid solvent-induced artifacts.

Protocol for Preparation of this compound Stock Solution:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in the appropriate assay buffer to the final desired concentrations.

Quantitative Data Summary

The inhibitory activity of this compound against various enzyme isoforms is summarized in the table below. This data provides a reference for selecting appropriate concentrations for in vitro and cellular assays.

Target EnzymeAssay TypeTest SystemInhibitory Potency (IC₅₀/Kᵢ)Reference
Nitric Oxide Synthases
nNOS (neuronal)Mouse CerebellarIC₅₀: 72.1 µM
eNOS (endothelial)Bovine Aortic EndothelialIC₅₀: 86.9 µM
iNOS (inducible)Endotoxin-pretreated Rat LungsIC₅₀: 53.9 µM
Cytochrome P450
Aromatic Hydrocarbon Hydroxylase (AHH)Enzyme InhibitionPB-induced Rat MicrosomesExcellent Inhibitor
Aromatic Hydrocarbon Hydroxylase (AHH)Enzyme Inhibition3MC-induced Rat MicrosomesLittle to no inhibition

I. Inhibition of Nitric Oxide Synthases (NOS)

This compound acts as an inhibitor of all three major isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Inhibition of NOS activity can have profound effects on various physiological processes, including neurotransmission, vasodilation, and the immune response.[4][5][6][7]

Signaling Pathway of NOS Inhibition

Inhibition of NOS by this compound blocks the conversion of L-arginine to L-citrulline and nitric oxide (NO). The reduction in NO bioavailability disrupts the canonical NO signaling pathway, which involves the activation of soluble guanylate cyclase (sGC), leading to decreased production of cyclic guanosine monophosphate (cGMP) and subsequent reduced activation of protein kinase G (PKG). Downstream consequences include diminished smooth muscle relaxation, altered neurotransmission, and modulation of immune cell function.

NOS_Inhibition_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Canonical NO Signaling Pathway This compound This compound NOS NOS (nNOS, eNOS, iNOS) This compound->NOS Inhibits NO Nitric Oxide (NO) L_Arginine L-Arginine L_Arginine->NO NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects (e.g., Smooth Muscle Relaxation) PKG->Downstream Phosphorylates Substrates

Inhibition of the Nitric Oxide Signaling Pathway by this compound.
Experimental Protocol: NOS Inhibition Assay (Griess Reagent Method)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on NOS activity by measuring the accumulation of nitrite, a stable breakdown product of NO.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • This compound

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Flavin adenine dinucleotide (FAD)

  • Flavin mononucleotide (FMN)

  • Calmodulin (for nNOS and eNOS)

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Griess Reagent 1 (Sulfanilamide in acidic solution)

  • Griess Reagent 2 (N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader (540 nm)

Experimental Workflow:

NOS_Assay_Workflow A Prepare Reagents: - Nitrite Standards - this compound dilutions - Reaction Mix (L-Arg, NADPH, cofactors) B Plate Setup (96-well): - Blanks - Standards - Controls (Enzyme only) - Test samples (Enzyme + this compound) A->B C Initiate Reaction: Add NOS enzyme to all wells except blanks B->C D Incubate at 37°C for a defined time (e.g., 30-60 minutes) C->D E Add Griess Reagent 1 and incubate D->E F Add Griess Reagent 2 and incubate E->F G Measure Absorbance at 540 nm F->G H Data Analysis: - Generate Standard Curve - Calculate Nitrite Concentration - Determine % Inhibition G->H

Experimental Workflow for the NOS Inhibition Assay.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in NOS Assay Buffer.

    • Prepare serial dilutions of this compound in NOS Assay Buffer.

    • Prepare a reaction mix containing L-arginine, NADPH, and all necessary cofactors (BH4, FAD, FMN, and calmodulin if required) in NOS Assay Buffer.[8]

  • Assay Protocol:

    • To a 96-well plate, add in duplicate or triplicate:

      • Blank: 100 µL of NOS Assay Buffer.

      • Standards: 50 µL of each nitrite standard and 50 µL of NOS Assay Buffer.

      • Control (100% activity): 50 µL of reaction mix and 50 µL of NOS Assay Buffer.

      • Test Samples: 50 µL of reaction mix and 50 µL of the corresponding this compound dilution.

    • Initiate the reaction by adding 10 µL of the NOS enzyme solution to the control and test wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[8]

    • Stop the reaction by adding 50 µL of Griess Reagent 1 to all wells. Incubate for 5-10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of Griess Reagent 2 to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.[8][9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in the control and test samples using the standard curve.

    • Calculate the percentage of NOS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Nitrite in Test Sample / Nitrite in Control)] x 100

    • Plot the % inhibition against the log of the this compound concentration to determine the IC₅₀ value.

II. Inhibition of Cytochrome P450 (CYP450) Enzymes

This compound is a known inhibitor of several cytochrome P450 enzymes, which are crucial for the metabolism of a wide variety of xenobiotics, including drugs, and endogenous compounds.[10] Inhibition of CYP450 enzymes can lead to significant drug-drug interactions.[11][12]

Cellular Consequences of CYP450 Inhibition

The inhibition of specific CYP450 isoforms by this compound can have varied downstream effects depending on the isoform and the biological context.

  • CYP1A2 Inhibition: This can affect the metabolism of numerous drugs, including caffeine and theophylline.[10][13] It can also impact the activation of procarcinogens. The regulation of CYP1A2 is linked to the aryl hydrocarbon receptor (AhR) signaling pathway.[13][14]

  • CYP2D6 Inhibition: Inhibition of this enzyme can significantly alter the plasma concentrations of many prescribed drugs, including antidepressants and antipsychotics, potentially leading to adverse effects or reduced efficacy of prodrugs that require activation by CYP2D6.[15][16]

  • CYP3A4 Inhibition: As a major drug-metabolizing enzyme, inhibition of CYP3A4 can lead to a wide range of clinically significant drug-drug interactions.[11][12][17] It is also involved in the metabolism of endogenous steroids.[17]

CYP450_Inhibition_Consequences cluster_inhibition Inhibition by this compound cluster_metabolism Drug and Xenobiotic Metabolism cluster_consequences Cellular and Clinical Consequences This compound This compound CYP CYP450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) This compound->CYP Inhibits Metabolites Metabolites Drugs Drugs / Xenobiotics Drugs->Metabolites CYP450 AlteredPK Altered Pharmacokinetics (Increased drug levels) Metabolites->AlteredPK Reduced formation leads to DDI Drug-Drug Interactions AlteredPK->DDI Toxicity Potential for Toxicity DDI->Toxicity

Cellular Consequences of CYP450 Inhibition by this compound.
Experimental Protocol: Fluorometric CYP450 Inhibition Assay

This protocol outlines a high-throughput method for assessing the inhibitory potential of this compound on specific CYP450 isoforms using fluorogenic probe substrates.

Materials:

  • Human recombinant CYP450 enzymes (e.g., CYP1A2, CYP2D6, CYP3A4)

  • This compound

  • Fluorogenic probe substrates specific for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6, 7-benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader

Experimental Workflow:

CYP450_Assay_Workflow A Prepare Reagents: - this compound dilutions - CYP enzyme/substrate mix - NADPH regenerating system B Plate Setup (96-well black plate): - Blanks (no enzyme) - Controls (enzyme + substrate) - Test samples (enzyme + substrate + this compound) A->B C Pre-incubate plate at 37°C B->C D Initiate Reaction: Add NADPH regenerating system C->D E Incubate at 37°C for a defined time D->E F Stop Reaction (e.g., with acetonitrile) E->F G Measure Fluorescence at appropriate wavelengths F->G H Data Analysis: - Subtract Blank values - Calculate % Inhibition - Determine IC₅₀ G->H

Experimental Workflow for the Fluorometric CYP450 Inhibition Assay.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in potassium phosphate buffer.

    • For each CYP isoform, prepare a master mix containing the recombinant enzyme and the corresponding fluorogenic substrate in potassium phosphate buffer.[18]

    • Prepare the NADPH regenerating system.[18]

  • Assay Protocol:

    • In a 96-well black microplate, add in duplicate or triplicate:

      • Blank: Buffer only.

      • Control (100% activity): CYP enzyme/substrate mix and buffer.

      • Test Samples: CYP enzyme/substrate mix and the corresponding this compound dilution.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the blanks.

    • Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.[19]

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorescent product.

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of CYP450 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence in Test Sample / Fluorescence in Control)] x 100

    • Plot the % inhibition against the log of the this compound concentration to determine the IC₅₀ value.

III. Interaction with α2-Adrenergic Receptors

While primarily known as an enzyme inhibitor, some evidence suggests that imidazole-containing compounds can interact with adrenergic receptors. Further investigation is required to fully characterize the interaction of this compound with α2-adrenergic receptors. A radioligand binding assay is a suitable method for this purpose.

Experimental Protocol: α2-Adrenergic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for α2-adrenergic receptors using a radiolabeled ligand such as [³H]-clonidine.

Materials:

  • Cell membranes expressing α2-adrenergic receptors (e.g., from rat cerebral cortex or a stable cell line)

  • This compound

  • [³H]-Clonidine (radioligand)

  • Non-labeled clonidine (for determining non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow:

Adrenergic_Receptor_Assay_Workflow A Prepare Reagents: - Cell membranes - this compound dilutions - [³H]-Clonidine solution B Assay Setup (in tubes or 96-well plate): - Total Binding ([³H]-Clonidine + membranes) - Non-specific Binding ([³H]-Clonidine + membranes + excess unlabeled clonidine) - Competition (³H]-Clonidine + membranes + this compound) A->B C Incubate at a defined temperature and time (e.g., 30°C for 60 minutes) B->C D Terminate Reaction by Rapid Filtration through glass fiber filters C->D E Wash filters with ice-cold Wash Buffer D->E F Place filters in scintillation vials with cocktail E->F G Measure Radioactivity (CPM) using a scintillation counter F->G H Data Analysis: - Calculate Specific Binding - Determine % Displacement - Calculate Ki value G->H

Experimental Workflow for the α2-Adrenergic Receptor Radioligand Binding Assay.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare cell membranes expressing α2-adrenergic receptors.

    • Prepare serial dilutions of this compound in Binding Buffer.

    • Prepare a working solution of [³H]-clonidine in Binding Buffer at a concentration close to its Kd.

  • Assay Protocol:

    • Set up the assay in microcentrifuge tubes or a 96-well plate in triplicate:

      • Total Binding: Add cell membranes, [³H]-clonidine, and Binding Buffer.

      • Non-specific Binding: Add cell membranes, [³H]-clonidine, and a high concentration of unlabeled clonidine (e.g., 10 µM).

      • Competition: Add cell membranes, [³H]-clonidine, and the corresponding dilution of this compound.

    • Incubate the reactions at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log of the this compound concentration to generate a competition curve and determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-Phenylimidazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for 1-phenylimidazole-4-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including enzyme inhibition, anticancer, antifungal, and anti-inflammatory activities.

Introduction

This compound-4-carboxylic acid is a versatile scaffold in drug discovery. The imidazole ring is a common feature in many biologically active molecules, and its derivatives have been explored for a wide range of therapeutic applications. The presence of the carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of this compound-4-carboxylic Acid and Its Derivatives

The synthesis of this compound-4-carboxylic acid can be achieved through several synthetic routes. A common and effective method involves a multi-step synthesis commencing with the formation of an ester precursor, ethyl 1-phenyl-1H-imidazole-4-carboxylate, followed by hydrolysis to yield the desired carboxylic acid.

Protocol 1: Synthesis of this compound-4-carboxylic Acid via Ester Hydrolysis

This protocol is a two-step process involving the synthesis of the ethyl ester intermediate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate

This step can be performed via a cycloaddition reaction between an appropriate imidoyl chloride and ethyl isocyanoacetate.

  • Materials:

    • Substituted aniline

    • Acyl chloride

    • Thionyl chloride

    • Ethyl isocyanoacetate

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Dry Tetrahydrofuran (THF)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Preparation of the Imidoyl Chloride: React the substituted aniline with an acyl chloride to form the corresponding amide. This amide is then converted to the imidoyl chloride by reacting with thionyl chloride.

    • Cycloaddition Reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl isocyanoacetate and DBU in dry THF.

    • Cool the mixture to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of the imidoyl chloride in dry THF to the cooled mixture.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain ethyl 1-phenyl-1H-imidazole-4-carboxylate.

Step 2: Hydrolysis to this compound-4-carboxylic Acid

  • Materials:

    • Ethyl 1-phenyl-1H-imidazole-4-carboxylate

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol or Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.

    • Add a solution of KOH or NaOH and reflux the mixture for 2-4 hours.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Acidify the aqueous layer to a pH of approximately 3-4 with HCl.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound-4-carboxylic acid.

Protocol 2: Radziszewski Synthesis of 4-Phenyl-1H-imidazole

The Radziszewski synthesis is a classic method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] This can be a starting point for further modifications to introduce the carboxylic acid group.

  • Materials:

    • Glyoxal (or other 1,2-dicarbonyl compound)

    • Benzaldehyde

    • Ammonia (or ammonium acetate as a source of ammonia)

    • Ethanol or other suitable solvent

  • Procedure:

    • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound and the aldehyde in the chosen solvent.

    • Add ammonia or ammonium acetate to the mixture.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of this compound-4-carboxylic Acid Aniline Aniline Acyl_Chloride Acyl_Chloride Amide Amide Imidoyl_Chloride Imidoyl_Chloride Ethyl_Isocyanoacetate Ethyl_Isocyanoacetate Ester_Precursor Ethyl this compound -4-carboxylate Final_Product This compound -4-carboxylic Acid

Applications and Biological Activities

This compound-4-carboxylic acid derivatives have been investigated for a variety of therapeutic applications.

Xanthine Oxidase (XO) Inhibition

Several derivatives have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism and uric acid production.[3] This makes them promising candidates for the treatment of hyperuricemia and gout.

Table 1: In Vitro Xanthine Oxidase (XOR) Inhibitory Activity of Selected this compound-4-carboxylic Acid Derivatives [3]

CompoundIC₅₀ (nM)
Compound Ie8.0
Compound IVa7.2
Febuxostat (Reference)7.0
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
  • Principle: The assay measures the inhibition of xanthine oxidase activity by monitoring the enzymatic conversion of xanthine to uric acid, which can be detected spectrophotometrically at 295 nm.

  • Materials:

    • Xanthine oxidase from bovine milk

    • Xanthine

    • Phosphate buffer (pH 7.5)

    • Test compounds (dissolved in DMSO)

    • Allopurinol or Febuxostat (positive control)

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound or control.

    • Initiate the reaction by adding the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

    • Calculate the rate of uric acid formation for each concentration of the test compound.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

G Purine_Metabolism Purine Metabolism Hypoxanthine Hypoxanthine Purine_Metabolism->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO Gout_Hyperuricemia Gout & Hyperuricemia Uric_Acid->Gout_Hyperuricemia Xanthine_Oxidase Xanthine Oxidase (XO) Inhibitor This compound- 4-carboxylic Acid Derivative Inhibitor->Xanthine_Oxidase

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy. Some phenyl-imidazole derivatives have been identified as inhibitors of IDO1.[4]

Table 2: In Vitro IDO1 Inhibitory Activity of Selected Phenyl-imidazole Derivatives [4]

CompoundInhibition of IDO1
4-phenyl-imidazole (4-PI)Weak noncompetitive inhibitor
1-methyl-tryptophan (1-MT) (Reference)Kᵢ of 34 µM
Protocol 4: In Vitro IDO1 Inhibition Assay (Cell-Based)
  • Principle: This assay measures the ability of a compound to inhibit IDO1 activity in cells, typically by quantifying the production of kynurenine, a downstream metabolite of tryptophan.

  • Materials:

    • Human cancer cell line expressing IDO1 (e.g., HeLa, SKOV-3)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression

    • Test compounds (dissolved in DMSO)

    • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

    • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

    • Add serial dilutions of the test compounds and the positive control to the cells and incubate for an additional 24-48 hours.

    • Collect the cell culture supernatant.

    • Add Ehrlich's reagent to the supernatant, which reacts with kynurenine to produce a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anticancer Activity

Derivatives of this compound-4-carboxylic acid have been investigated for their potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Table 3: Anticancer Activity of Selected Imidazole Derivatives [5][6]

CompoundCell LineIC₅₀ (µM)
Imidazole Derivative 4eHepG₂ (Liver Cancer)~2.2
Benzenesulfonamide-imidazole derivativeMDA-MB-231 (Breast Cancer)20.5 ± 3.6
Benzenesulfonamide-imidazole derivativeIGR39 (Melanoma)27.8 ± 2.8
Protocol 5: Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Cell culture medium with FBS

    • Test compounds (dissolved in DMSO)

    • MTT solution

    • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antifungal Activity

The imidazole scaffold is present in many commercial antifungal drugs. Derivatives of this compound-4-carboxylic acid have also demonstrated promising antifungal activity.

Table 4: Antifungal Activity of Selected Imidazole Derivatives

CompoundFungal StrainMIC (µg/mL)
Imidazole Derivative 1Candida albicans>80% inhibition at 500 µM[7]
Imidazole Derivative 10Candida albicans>80% inhibition at 500 µM[7]
Protocol 6: Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus.

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • RPMI-1640 medium

    • Test compounds (dissolved in DMSO)

    • Fluconazole or other standard antifungal agent (positive control)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

    • Prepare serial twofold dilutions of the test compounds and the positive control in the microtiter plates.

    • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration with no visible growth.

Anti-inflammatory Activity

Certain pyrazole and imidazole derivatives, structurally related to this compound-4-carboxylic acid, have shown anti-inflammatory properties.

Protocol 7: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
  • Principle: This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (dissolved in DMSO)

    • Dexamethasone or other known anti-inflammatory drug (positive control)

    • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B just before use).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO production inhibition.

Conclusion

The this compound-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic protocols and biological assays detailed in these application notes provide a robust framework for researchers to synthesize, characterize, and evaluate new derivatives for various drug discovery programs. The versatility of this chemical structure, combined with its demonstrated efficacy in multiple therapeutic areas, underscores its importance in medicinal chemistry.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using 1-Phenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazole is a versatile organic compound that serves as a valuable tool in the study of enzyme kinetics, particularly for heme-containing enzymes like cytochromes P450 (CYPs). As a member of the azole class of compounds, this compound acts as a reversible inhibitor of these enzymes by coordinating with the heme iron, thereby providing a powerful method to investigate enzyme function, structure-activity relationships, and drug-drug interactions. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in enzyme kinetic studies.

Mechanism of Action

This compound functions as a competitive inhibitor of cytochrome P450 enzymes. The nitrogen atom (N3) in the imidazole ring possesses a lone pair of electrons that coordinate to the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom of the enzyme's heme prosthetic group. This binding event displaces a water molecule that is typically coordinated to the heme iron in the enzyme's resting state. This interaction is reversible and leads to the formation of a stable enzyme-inhibitor complex, which prevents the binding and subsequent metabolism of the enzyme's substrate.[1][2]

Spectroscopic analysis is a key method to confirm this mechanism. The binding of this compound to the heme iron of a cytochrome P450 enzyme induces a characteristic "Type II" difference spectrum.[3][4][5] This spectral shift is characterized by a peak in the range of 425-435 nm and a trough around 390-420 nm.[4] This distinct spectral signature provides direct evidence of the coordination of the imidazole nitrogen to the heme iron, confirming the mechanism of inhibition.

Applications in Enzyme Kinetics

  • Determination of Inhibitory Potency (IC₅₀ and Kᵢ): this compound is widely used to determine the inhibitory potency of compounds against various CYP isoforms. By measuring the concentration of this compound required to reduce enzyme activity by 50% (IC₅₀), researchers can rank the inhibitory strength of different compounds. Further kinetic experiments can elucidate the inhibition constant (Kᵢ), which provides a more precise measure of the inhibitor's binding affinity.

  • Enzyme Active Site Probing: The binding of this compound and its derivatives can be used to probe the size, shape, and electronic environment of the active site of different enzymes.

  • Drug Development and Drug-Drug Interaction Studies: Understanding how a new chemical entity (NCE) interacts with CYP enzymes is a critical aspect of drug development. This compound can be used as a reference inhibitor to characterize the inhibitory profile of NCEs and to predict potential drug-drug interactions.[6]

Data Presentation

Quantitative data from enzyme inhibition studies with this compound should be summarized in clear and well-structured tables for easy comparison.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Human Cytochrome P450 Isoforms

CYP IsoformProbe SubstrateIC₅₀ (µM)Inhibition Type
CYP1A2Phenacetin[Data not available in search results]Competitive
CYP2C9Diclofenac[Data not available in search results]Competitive
CYP2C19S-Mephenytoin[Data not available in search results]Competitive
CYP2D6Dextromethorphan[Data not available in search results]Competitive
CYP3A4Midazolam[Data not available in search results]Competitive

Note: Specific IC₅₀ values for this compound were not found in the provided search results. The table serves as a template for data presentation.

Table 2: Inhibition Constants (Kᵢ) of this compound for Human Cytochrome P450 Isoforms

CYP IsoformProbe SubstrateKᵢ (µM)
CYP1A2Phenacetin[Data not available in search results]
CYP2C9Diclofenac[Data not available in search results]
CYP2C19S-Mephenytoin[Data not available in search results]
CYP2D6Dextromethorphan[Data not available in search results]
CYP3A4Midazolam[Data not available in search results]

Note: Specific Kᵢ values for this compound were not found in the provided search results. The table serves as a template for data presentation.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for CYP Inhibition using a Fluorometric Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific human cytochrome P450 isoform using a fluorometric probe substrate.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP3A4)

  • Fluorometric probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4)

  • This compound (inhibitor)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the fluorometric probe substrate in buffer.

    • Prepare a working solution of the recombinant CYP enzyme in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Recombinant CYP enzyme

      • Serial dilutions of this compound (or DMSO for the control)

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add the fluorometric probe substrate to each well to initiate the reaction.

  • Start the Measurement:

    • Immediately add the NADPH regenerating system to each well to start the enzymatic reaction.

    • Place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the product of the probe substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the reaction rates to the control (DMSO only) to obtain the percent inhibition.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Spectroscopic Determination of this compound Binding to CYP Enzymes (Type II Difference Spectrum)

This protocol describes how to obtain a Type II difference spectrum to confirm the binding of this compound to the heme iron of a cytochrome P450 enzyme.

Materials:

  • Purified cytochrome P450 enzyme

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Dual-beam spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).

    • Dilute the purified CYP enzyme in potassium phosphate buffer to a final concentration of 1-2 µM.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan from 350 nm to 500 nm.

    • Use the buffer solution to zero the baseline.

  • Record the Difference Spectrum:

    • Pipette an equal volume of the diluted CYP enzyme solution into two matched cuvettes (sample and reference).

    • Record a baseline spectrum to ensure the cuvettes are matched.

    • Add a small volume of the this compound stock solution to the sample cuvette.

    • Add an equal volume of the solvent to the reference cuvette.

    • Gently mix the contents of both cuvettes.

    • Record the difference spectrum. A Type II spectrum will show a peak between 425 nm and 435 nm and a trough between 390 nm and 420 nm.[4]

Visualizations

experimental_workflow_ic50 prep Prepare Solutions (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Buffer, Enzyme, Inhibitor) prep->setup preincubate Pre-incubation (37°C, 10 min) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Start Measurement (Add NADPH, Read Fluorescence) initiate->measure analyze Data Analysis (Calculate Rates, Plot Inhibition) measure->analyze ic50 Determine IC50 analyze->ic50 signaling_pathway_inhibition Substrate Substrate CYP_Enzyme Cytochrome P450 Enzyme (Heme Iron) Substrate->CYP_Enzyme Binds to Active Site Substrate->CYP_Enzyme Phenylimidazole This compound Metabolite Metabolite CYP_Enzyme->Metabolite Metabolism CYP_Enzyme->Metabolite Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Phenylimidazole->CYP_Enzyme Binds to Heme Iron Phenylimidazole->Inhibited_Complex Inhibition logical_relationship_spectroscopy start Cytochrome P450 Resting State (H₂O bound to Heme) complex Enzyme-Inhibitor Complex Imidazole Nitrogen bound to Heme start->complex Addition of inhibitor This compound spectrum Spectroscopic Change Type II Difference Spectrum (Peak ~430 nm) complex->spectrum Results in

References

Application Notes and Protocols for the Preparation of 1-Phenylimidazole-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-phenylimidazole-based ionic liquids (ILs). These compounds are of increasing interest in pharmaceutical sciences due to their potential as novel solvents, drug delivery vehicles, and active pharmaceutical ingredients (APIs). The protocols outlined below cover the key synthetic steps of quaternization and anion exchange, providing a foundational framework for the preparation of a diverse range of 1-phenylimidazolium salts.

Introduction

This compound-based ionic liquids are a subclass of imidazolium ILs where one of the nitrogen atoms of the imidazole ring is substituted with a phenyl group. This structural feature imparts unique physicochemical properties, including altered polarity, thermal stability, and potential for π-π stacking interactions, which can be advantageous in drug formulation and synthesis. The general approach to their synthesis involves a two-step process: the quaternization of this compound with an alkylating agent to form a 1-phenyl-3-alkylimidazolium halide, followed by an anion exchange reaction to introduce a desired counter-ion.

Data Presentation: Synthesis of 1-Phenyl-3-alkylimidazolium Halides (Quaternization)

The following table summarizes typical reaction conditions and yields for the quaternization of N-substituted imidazoles with alkyl halides. While specific data for this compound is often proprietary or scattered, the data presented for structurally similar imidazoles provides a strong predictive basis for experimental design.

Starting ImidazoleAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methylimidazole1-BromobutaneAcetonitrileReflux4892[1]
1-MethylimidazoleBromoethaneNone (Neat)705~88
1-Methylimidazole1-BromobutaneNone (Neat)704885
4-Methylimidazole3-Phenylbenzyl bromideDichloromethaneAmbient168~75[2]

Data Presentation: Anion Exchange Reactions

Anion exchange (metathesis) is a crucial step to tune the properties of the ionic liquid. The choice of anion can significantly impact solubility, viscosity, and thermal stability.

Starting Imidazolium SaltAnion SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1-Alkyl-3-methylimidazolium bromideNaBF₄Dichloromethane/WaterRoom Temp1High[3]
1-Butyl-3-methylimidazolium bromideSodium methanesulfonateMethanolRoom TempOvernight78[1]
1-Ethyl-3-methylimidazolium chlorideNaBF₄Acetonitrile/WaterRoom TempNot Specified85.65[4]
[bmim]IAnion Exchange ResinMethanolNot SpecifiedNot SpecifiedQuantitative[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-methylimidazolium Bromide

This protocol describes the quaternization of this compound to produce a halide-based ionic liquid precursor.

Materials:

  • This compound

  • Bromomethane (or iodomethane)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Slowly add bromomethane (1.1 eq.). Caution: Bromomethane is toxic and volatile; this step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, often a viscous liquid or solid, is then washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • Dry the purified product under high vacuum at 60-70 °C for several hours to yield 1-phenyl-3-methylimidazolium bromide.

Characterization: The structure and purity of the synthesized ionic liquid should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect characteristic peaks for the imidazolium ring protons, the phenyl protons, and the methyl protons. The imidazolium C2-H proton will be the most downfield-shifted proton.

  • ¹³C NMR: Confirm the presence of all unique carbon atoms in the molecule. The imidazolium C2 carbon will appear significantly downfield.

Protocol 2: Synthesis of 1-Phenyl-3-ethylimidazolium Tetrafluoroborate

This protocol details the anion exchange from a halide to a tetrafluoroborate anion.

Materials:

  • 1-Phenyl-3-ethylimidazolium bromide (synthesized as per a modified Protocol 1)

  • Sodium tetrafluoroborate (NaBF₄)

  • Acetone

  • Dichloromethane

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-phenyl-3-ethylimidazolium bromide (1.0 eq.) in acetone in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium tetrafluoroborate (1.05 eq.) in deionized water.

  • Add the aqueous NaBF₄ solution to the imidazolium salt solution and stir vigorously at room temperature for 6-12 hours. A biphasic mixture may form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers and wash with deionized water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting product, 1-phenyl-3-ethylimidazolium tetrafluoroborate, should be dried under high vacuum at 70-80 °C to remove residual water and solvent.

Mandatory Visualizations

SynthesisWorkflow cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange start This compound + Alkyl Halide reaction_q Reaction in Solvent (e.g., Acetonitrile) Heat/Stir start->reaction_q product_halide 1-Phenyl-3-alkylimidazolium Halide reaction_q->product_halide purification_q Purification (Washing with Ethyl Acetate, Drying under Vacuum) product_halide->purification_q start_ae 1-Phenyl-3-alkylimidazolium Halide purification_q->start_ae Proceed to Anion Exchange reaction_ae Metathesis Reaction (e.g., in Acetone/Water) start_ae->reaction_ae anion_source Anion Source (e.g., NaBF4, KPF6) anion_source->reaction_ae product_final 1-Phenyl-3-alkylimidazolium-[Anion] reaction_ae->product_final purification_ae Purification (Extraction, Washing, Drying) product_final->purification_ae LogicalRelationships cluster_starting_materials Starting Materials cluster_properties Resulting Ionic Liquid Properties phenylimidazole This compound biological_activity Biological Activity phenylimidazole->biological_activity Phenyl Group can influence alkyl_halide Alkyl Halide (R-X) hydrophobicity Hydrophobicity / Hydrophilicity alkyl_halide->hydrophobicity Alkyl Chain Length (R) affects anion_source Anion Source (M-A) solubility Solubility anion_source->solubility Anion (A) strongly influences viscosity Viscosity anion_source->viscosity Anion (A) strongly influences melting_point Melting Point anion_source->melting_point Anion (A) influences anion_source->hydrophobicity Anion (A) determines anion_source->biological_activity Anion (A) can contribute to

References

1-Phenylimidazole: A Versatile Reagent for Nitric Oxide Synthase Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazole is a heterocyclic organic compound that has emerged as a valuable tool in the study of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The three main isoforms of NOS are neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Dysregulation of NO production is implicated in various diseases, making NOS isoforms important therapeutic targets. This compound serves as a reversible inhibitor of NOS, enabling researchers to probe the function and regulation of these complex enzymes.

Mechanism of Action

This compound exerts its inhibitory effect on nitric oxide synthase by acting as a sixth coordination ligand to the heme iron within the enzyme's active site.[1] This interaction prevents the binding and activation of molecular oxygen, a crucial step in the catalytic cycle for the conversion of L-arginine to L-citrulline and nitric oxide.[1] By occupying this coordination site, this compound effectively blocks the synthesis of NO. Studies have shown that it can inhibit different NOS isoforms, and its potency can vary depending on the specific isoform and the experimental conditions.[2][3]

Applications in Research

Due to its inhibitory properties, this compound is utilized in a variety of research applications to investigate the roles of nitric oxide and NOS enzymes:

  • Elucidating NOS Isoform Function: By comparing the effects of this compound with isoform-selective inhibitors, researchers can dissect the specific contributions of nNOS, iNOS, and eNOS in various biological processes.

  • Structure-Activity Relationship (SAR) Studies: this compound serves as a scaffold for the synthesis of more potent and selective NOS inhibitors.[3] Studying its interactions with the NOS active site provides valuable insights for the rational design of novel drug candidates.

  • Validation of NOS as a Therapeutic Target: In preclinical models of disease, this compound can be used to assess the therapeutic potential of NOS inhibition.

  • Biochemical and Biophysical Studies: This reagent is employed in in vitro assays to study the kinetics and mechanism of NOS catalysis and inhibition.

Quantitative Data Summary

The inhibitory potency of this compound against different NOS isoforms has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Potency (IC₅₀) of this compound against NOS Isoforms

NOS IsoformSource OrganismIC₅₀ (µM)Reference
nNOSBovine Brain25[1]
nNOSMouse Cerebellum72.1[3]
eNOSBovine Endothelium200[2]
eNOSBovine Aorta86.9[3]
iNOSMurine Macrophage6[4]
iNOSRat Lung53.9[3]

Table 2: Inhibition Constants (Kᵢ) of this compound

NOS IsoformSource OrganismKᵢ (µM)Type of InhibitionReference
eNOSBovine Endothelium50Competitive vs. Arginine & BH₄[2]
nNOSMouse Cerebellum21.7Competitive vs. L-arginine[3]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Synthase Inhibition Assay using the Citrulline Formation Assay

This protocol describes a common method to determine the inhibitory activity of this compound on NOS isoforms by measuring the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • Purified nNOS, iNOS, or eNOS enzyme

  • This compound

  • [³H]L-arginine

  • L-arginine (unlabeled)

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH₄)

  • HEPES buffer (pH 7.4)

  • EGTA and CaCl₂ (for calcium-dependent isoforms)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, NADPH, BH₄, and for nNOS and eNOS, calmodulin, CaCl₂, and EGTA.

  • Add Inhibitor: Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., DMSO) to the reaction tubes. Include a vehicle control without the inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of [³H]L-arginine and unlabeled L-arginine to each tube.

  • Incubation: Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of the enzyme activity.

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing a high concentration of EDTA or by boiling.

  • Separate [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

  • Quantify [³H]L-citrulline: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

NOS_Inhibition_Pathway cluster_NOS_Activation NOS Activation cluster_Products Products cluster_Inhibition Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS NO Nitric Oxide (NO) NOS->NO Catalyzes L_Citrulline L-Citrulline NOS->L_Citrulline Catalyzes Phenylimidazole This compound Phenylimidazole->NOS Inhibits

Caption: Mechanism of NOS inhibition by this compound.

Experimental_Workflow prep_reagents Prepare Reagents (Enzyme, Substrates, Buffers) add_inhibitor Add this compound (Varying Concentrations) prep_reagents->add_inhibitor pre_incubate Pre-incubation add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add [³H]L-arginine) pre_incubate->start_reaction incubate Incubation (e.g., 37°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction separation Separate [³H]L-citrulline (Ion-exchange Chromatography) stop_reaction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC₅₀) quantification->analysis

Caption: Workflow for NOS inhibition assay.

References

Application Notes and Protocols: Development of 4-Phenyl-Imidazole Derived Inhibitors of Indoleamine 2,3-Dioxygenase (IDO1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 4-phenyl-imidazole derived inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. This document details the underlying signaling pathways, quantitative structure-activity relationship (SAR) data, and detailed protocols for key experimental assays relevant to the screening and characterization of these inhibitors.

Introduction: IDO1 as a Therapeutic Target

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1][2] In the tumor microenvironment, the upregulation of IDO1 is a key mechanism of immune escape.[1] This enzymatic activity leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively suppress effector T-cells and promote the generation of regulatory T-cells (Tregs).[3][4] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.[1]

The 4-phenyl-imidazole (4-PI) scaffold represents a foundational chemotype for the development of potent IDO1 inhibitors.[5] Early studies identified 4-PI as a weak, non-competitive inhibitor that binds directly to the heme iron within the enzyme's active site.[5][6] This initial finding paved the way for structure-based drug design efforts to systematically modify the 4-PI skeleton to enhance potency and drug-like properties.[6][7]

The IDO1 Signaling Pathway in Immune Suppression

IDO1 exerts its immunosuppressive function through a dual mechanism involving both nutrient depletion and the generation of bioactive metabolites. The expression of IDO1 in tumor cells or antigen-presenting cells initiates a cascade that ultimately fosters an immune-tolerant microenvironment.

IDO1_Signaling_Pathway Trp Trp IDO1 IDO1 Kyn Kyn caption IDO1 signaling pathway leading to immunosuppression and tumor cell proliferation.

Caption: IDO1 signaling pathway leading to immunosuppression and tumor cell proliferation.

Quantitative Data and Structure-Activity Relationships (SAR)

Systematic modification of the 4-phenyl-imidazole scaffold has led to the identification of derivatives with significantly improved potency. Structure-based design efforts have focused on optimizing interactions within three key regions of the IDO1 active site: the entrance, the interior of the active site, and binding to the heme iron.[5][6]

Table 1: Structure-Activity Relationship of 4-Phenyl-Imidazole Derivatives

Compound/DerivativeModificationTarget Interaction AreaReported Potency (IC₅₀ or Kᵢ)Reference(s)
4-Phenyl-imidazole (4-PI) Parent ScaffoldHeme Iron BindingWeak inhibitor (μM range)[6]
Ortho-hydroxy Phenyl (Compound 1) 2'-OH substitution on the phenyl ringActive Site Interior (interacts with S167)~10-fold more potent than 4-PI[6][7]
Ortho-thiol Phenyl (Compound 17) 2'-SH substitution on the phenyl ringActive Site Interior (interacts with S167)~10-fold more potent than 4-PI[6][7]
Meta-thiol Phenyl (Compound 18) 3'-SH substitution on the phenyl ringActive Site Interior (interacts with C129)~10-fold more potent than 4-PI[6][7]
DX-03-12 / DX-03-13 Phenylimidazole scaffold with undisclosed modificationsNot specified0.3 - 0.5 µM[8][9]
N-1, C-2, N-3 Substitutions Appending groups to the imidazole ringActive Site EntranceGenerally resulted in loss of potency[5][6]
Alternative Heterocycles Replacing imidazole with pyridine, thiazole, pyrazole, or furanHeme Iron BindingLed to less potent or inactive compounds[6]

Table 2: Comparative In Vitro Activity of Clinical IDO1 Inhibitors

CompoundCell-Based IC₅₀ (HeLa)Biochemical IC₅₀Reference(s)
Ido1-IN-16 10 nM2 nM[1]
Epacadostat 15 nM5 nM[1]
BMS-986205 50 nM10 nM[1]

Experimental Workflow for Inhibitor Development

The development of novel 4-phenyl-imidazole derived IDO1 inhibitors follows a structured workflow, from initial design to preclinical validation. This process integrates computational methods, chemical synthesis, and a cascade of biological assays to identify and optimize lead candidates.

Experimental_Workflow node_design 1. Structure-Based Design (4-PI Scaffold) node_synthesis 2. Synthesis of 4-PI Derivatives node_design->node_synthesis node_biochem 3. Biochemical Screening (Cell-Free IDO1 Assay) node_synthesis->node_biochem node_cellular 4. Cellular Screening (Kynurenine Assay) node_biochem->node_cellular node_sar 5. SAR Analysis & Lead Optimization node_cellular->node_sar node_sar->node_synthesis Iterative Design node_functional 6. Functional Assay (T-Cell Co-Culture) node_sar->node_functional node_invivo 7. In Vivo Efficacy (Syngeneic Tumor Models) node_functional->node_invivo node_pkpd 8. PK/PD Analysis (Kyn/Trp Ratio) node_invivo->node_pkpd caption Workflow for the development and validation of IDO1 inhibitors.

Caption: Workflow for the development and validation of IDO1 inhibitors.

Detailed Experimental Protocols

The following protocols describe robust methods for screening and characterizing IDO1 inhibitors.

This cell-based assay is a robust method for screening IDO1 inhibitors by measuring the production of kynurenine in cancer cells where IDO1 expression is induced.[1][10]

Materials:

  • HeLa or SKOV-3 human cancer cell lines.[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant Human Interferon-gamma (IFNγ).

  • Test inhibitors (e.g., 4-phenyl-imidazole derivatives) dissolved in DMSO.

  • Trichloroacetic acid (TCA), 6.1 N.[1]

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[11]

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight at 37°C, 5% CO₂.[10]

  • IDO1 Induction: Add IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Include wells without IFNγ as a negative control. Incubate for 24 hours.[1][10]

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in complete culture medium. Remove the IFNγ-containing medium from the wells and replace it with 100 µL of the inhibitor dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[1]

  • Sample Collection and Preparation:

    • Carefully collect 70 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[1]

    • Add 35 µL of 6.1 N TCA to each well to precipitate proteins.[1]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1][11]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[1]

  • Kynurenine Detection:

    • Transfer 50 µL of the clear supernatant to a new 96-well plate.[1]

    • Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[1]

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[1]

  • Data Analysis: Calculate the concentration of kynurenine using a standard curve prepared with known concentrations. Determine the IC₅₀ values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

This assay evaluates the functional consequence of IDO1 inhibition on T-cell activation.[10][12]

Materials:

  • IDO1-expressing cancer cells (e.g., IFNγ-treated SKOV-3).

  • Jurkat T-cell line.

  • Co-culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phytohemagglutinin (PHA) or other T-cell stimuli.

  • Test inhibitors.

  • Human IL-2 ELISA kit.

Procedure:

  • Prepare IDO1-Expressing Cells: Seed SKOV-3 cells and induce IDO1 expression with 100 ng/mL IFNγ for 24 hours as described in Protocol 1.

  • Inhibitor Treatment: On the day of the co-culture, wash the SKOV-3 cells and add fresh medium containing serial dilutions of the test inhibitors.

  • Co-Culture Setup: Add Jurkat T-cells to the wells containing the SKOV-3 cells at a suitable effector-to-target ratio (e.g., 5:1).

  • T-Cell Stimulation: Add a T-cell stimulus like PHA to the co-culture to induce T-cell activation and IL-2 production.

  • Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO₂.

  • IL-2 Measurement: Collect the culture supernatant and measure the concentration of secreted IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration. Effective inhibitors will rescue the IDO1-mediated suppression of T-cell activation, resulting in increased IL-2 production.

This protocol describes the use of a syngeneic tumor model to assess the in vivo target engagement of an IDO1 inhibitor by measuring the primary pharmacodynamic biomarker, the kynurenine-to-tryptophan (Kyn/Trp) ratio.[13]

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6).

  • Syngeneic tumor cell line (e.g., B16F10 melanoma or GL261 glioma).[13][14]

  • Test inhibitor formulated for in vivo administration (e.g., oral gavage).

  • Equipment for blood and tissue collection.

  • LC-MS/MS system for quantifying tryptophan and kynurenine.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10⁶ B16F10 cells) into the flank of the mice.

  • Tumor Growth and Treatment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, test inhibitor).

  • Inhibitor Administration: Administer the IDO1 inhibitor and vehicle control according to the desired dosing schedule and route (e.g., once or twice daily oral gavage).[13]

  • Pharmacodynamic Sample Collection: At specified time points after the final dose, collect blood via cardiac puncture into EDTA-containing tubes. Immediately following blood collection, euthanize the mice and excise the tumors.[13]

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Tumor: Snap-freeze the tumor tissue in liquid nitrogen.

    • Store all samples at -80°C until analysis.

  • Quantification of Tryptophan and Kynurenine: Homogenize tumor tissue and perform protein precipitation on both plasma and tumor homogenates. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of tryptophan and kynurenine.

  • Data Analysis: Calculate the Kyn/Trp ratio for both plasma and tumor samples in each treatment group. A significant reduction in the Kyn/Trp ratio in the inhibitor-treated group compared to the vehicle group indicates successful in vivo target engagement.[13]

References

Troubleshooting & Optimization

Troubleshooting common issues in 1-phenylimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-phenylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound via Ullmann condensation and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and versatile methods for the synthesis of this compound are transition metal-catalyzed cross-coupling reactions. These include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods involve the formation of a C-N bond between an imidazole ring and a phenyl group.

Q2: Which method, Ullmann condensation or Buchwald-Hartwig amination, is better for my synthesis?

A2: The choice between the Ullmann and Buchwald-Hartwig reactions depends on several factors, including available starting materials, functional group tolerance, and desired reaction conditions. The Ullmann condensation is a classic method that has seen significant improvements, offering a lower-cost catalyst (copper). The Buchwald-Hartwig amination is a newer method known for its high efficiency and broad substrate scope, often proceeding under milder conditions, but it utilizes a more expensive palladium catalyst.[1]

Q3: What are the key challenges in the synthesis of this compound?

A3: Common challenges include achieving high yields, minimizing side reactions, and effectively purifying the final product. Issues such as catalyst deactivation, incomplete reaction, and the formation of byproducts like dehalogenated starting materials or homocoupled products can arise.[2][3] Purification can be complicated by the presence of unreacted starting materials and closely related side products.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the this compound product.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis of this compound.

Low or No Product Yield

Low or no yield is a frequent issue in cross-coupling reactions. The following table outlines potential causes and their solutions for both Ullmann and Buchwald-Hartwig reactions.

Potential CauseSuggested SolutionApplicable Method(s)
Inactive Catalyst Use a fresh, high-purity catalyst and ligand. For Buchwald-Hartwig, consider using a pre-catalyst to ensure the formation of the active Pd(0) species. For Ullmann, ensure the copper source is active.Both
Poor Ligand Choice Screen a variety of ligands. For Buchwald-Hartwig, bulky electron-rich phosphine ligands are often effective. For Ullmann, N,N- or N,O-bidentate ligands can improve yields.Both
Inappropriate Base The choice of base is critical. For Buchwald-Hartwig, common bases include NaOtBu, Cs₂CO₃, and K₃PO₄. For Ullmann, K₂CO₃ or Cs₂CO₃ are often used. The strength and solubility of the base can significantly impact the reaction.Both
Suboptimal Solvent Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and DMF. The solvent should be able to dissolve the reactants and catalyst system.Both
Incorrect Temperature Optimize the reaction temperature. Ullmann reactions often require higher temperatures than Buchwald-Hartwig reactions.Both
Presence of Oxygen or Water Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as the catalysts can be sensitive to air and moisture.Both
Formation of Side Products

The formation of unwanted byproducts can complicate purification and reduce the yield of this compound.

Observed Side ProductPotential CauseSuggested SolutionApplicable Method(s)
Dehalogenated Phenyl Starting Material (Benzene) This is a common side reaction in Buchwald-Hartwig amination, often resulting from β-hydride elimination from a palladium-amide intermediate.[4]Optimize the ligand and reaction conditions. Using a bulkier ligand can sometimes suppress this pathway.Buchwald-Hartwig
Homocoupling of Aryl Halide (Biphenyl) Can occur in both Ullmann and Buchwald-Hartwig reactions, especially at higher temperatures.Lower the reaction temperature and ensure efficient stirring.Both
Unreacted Starting Materials Incomplete reaction due to any of the factors listed under "Low or No Product Yield."Re-evaluate and optimize all reaction parameters: catalyst, ligand, base, solvent, and temperature.Both

Data Presentation: Comparison of Reaction Conditions

The following tables summarize reaction conditions and reported yields for the synthesis of N-arylated imidazoles using Ullmann and Buchwald-Hartwig methodologies, providing a basis for comparison and optimization.

Table 1: Ullmann Condensation for N-Arylation of Imidazole Derivatives [5][6]

Catalyst System (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
CuI (8)N-(4-thiazolylmethyl)morpholine N-oxide (16)K₂CO₃DMF1304885
Cu₂O (2.5)4,7-Dimethoxy-1,10-phenanthroline (7.5)Cs₂CO₃Butyronitrile11024-4895
CuI (5)Pyridin-2-yl β-ketone (10)Cs₂CO₃DMSO60-805-12High
CuI (5)NoneNaOHEthylene GlycolMW (300W)1Good

Table 2: Buchwald-Hartwig Amination for N-Arylation of Imidazoles [7][8]

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (0.5-2.5)Biaryl phosphine L1NaOtBuToluene10024Moderate to High
Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108Varies
Pd precatalystXantPhosCs₂CO₃Dioxane10016High

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Ullmann Condensation of Imidazole and Iodobenzene

Materials:

  • Imidazole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Poly(ethylene glycol) (PEG)

  • Butyronitrile (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add Cu₂O (0.025 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol), and Cs₂CO₃ (1.4 mmol).

  • Add PEG (200 mg) and imidazole (1.2 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add iodobenzene (1.0 mmol) and butyronitrile (0.25–1.0 mL) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 24-48 hours with vigorous stirring.[6]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of Imidazole and Bromobenzene

Materials:

  • Imidazole

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable biaryl phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and the phosphine ligand (0.02 mmol) to an oven-dried Schlenk tube.

  • Add toluene (2 mL) and stir for 10 minutes to pre-form the catalyst.

  • To this solution, add imidazole (1.2 mmol) and bromobenzene (1.0 mmol).

  • Finally, add NaOtBu (1.4 mmol).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.[9]

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting low product yield in the synthesis of this compound.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) check_reagents->check_catalyst Reagents OK re_optimize Systematic Re-optimization check_reagents->re_optimize Issue Found check_conditions Assess Reaction Conditions (Solvent, Temperature, Atmosphere) check_catalyst->check_conditions Catalyst System OK check_catalyst->re_optimize Issue Found check_conditions->re_optimize Conditions OK check_conditions->re_optimize Issue Found success Improved Yield re_optimize->success

Troubleshooting workflow for low yield.
Reaction Pathway Comparison: Ullmann vs. Buchwald-Hartwig

This diagram illustrates the generalized catalytic cycles for the Ullmann and Buchwald-Hartwig reactions in the synthesis of this compound.

ReactionPathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U1 Cu(I) Catalyst U2 Oxidative Addition (Aryl Halide) U1->U2 U3 Ligand Exchange (Imidazole) U2->U3 U4 Reductive Elimination U3->U4 U4->U1 Product (this compound) B1 Pd(0) Catalyst B2 Oxidative Addition (Aryl Halide) B1->B2 B3 Amine Coordination & Deprotonation B2->B3 B4 Reductive Elimination B3->B4 B4->B1 Product (this compound)

Catalytic cycles of Ullmann and Buchwald-Hartwig reactions.

References

Technical Support Center: Purification of Crude 1-Phenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-phenylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective techniques for purifying crude this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound often depend on the synthetic route employed. For instance, in an Ullmann condensation reaction, common impurities may include unreacted starting materials such as imidazole and the aryl halide, as well as byproducts like homod-imerized products.[1][2] Residual solvents from the reaction workup are also common.

Q3: My purified this compound is a yellow or brown oil. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[3] During the workup or before recrystallization, dissolving the product in a suitable organic solvent and stirring with a small amount of activated charcoal for a short period, followed by filtration, can effectively remove many colored species.[4]

Q4: I am experiencing a low yield after purification. What are the common causes?

A4: Low yields can result from several factors during the workup and purification process.[5][6] These include incomplete extraction of the product, loss of product during solvent removal (especially if it has some volatility), or multiple purification steps. For recrystallization, using too much solvent or premature crystallization can lead to significant product loss in the mother liquor.[7] During chromatography, improper solvent system selection can lead to poor separation and loss of product.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with different purification techniques.

Vacuum Distillation

Problem: The product is not distilling at the expected temperature.

Possible CauseSolution
Inaccurate pressure reading. Ensure your vacuum gauge is calibrated and accurately reflects the pressure at the distillation head.
System leaks. Check all joints and connections for leaks. Ensure proper greasing of ground glass joints.
Presence of high-boiling impurities. If the boiling point is significantly higher, your product may be contaminated with high-boiling point impurities. A pre-purification step like column chromatography might be necessary.
Thermometer placement. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Problem: The product is decomposing during distillation.

Possible CauseSolution
Temperature is too high. This is a common issue for compounds with high boiling points.[9] Use a vacuum source capable of achieving a lower pressure to decrease the boiling point of this compound. The literature reports a boiling point of 142 °C at 15 mmHg.[10][11]
Prolonged heating. Minimize the time the compound is exposed to high temperatures. Ensure efficient heating and insulation of the distillation flask.
Presence of acidic or basic impurities. Trace amounts of acid or base can catalyze decomposition at high temperatures. Neutralize the crude product during workup before distillation.
Recrystallization

Problem: No crystals are forming upon cooling.

Possible CauseSolution
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[12]
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[13]
Inappropriate solvent system. This compound is soluble in organic solvents like ethanol and acetone and has low solubility in water.[14] An ethanol/water mixture is a good starting point. If the compound is too soluble, add more of the "bad" solvent (water). If it is not dissolving, add more of the "good" solvent (ethanol).[7][13]

Problem: The product oils out instead of crystallizing.

Possible CauseSolution
The solution is cooling too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The boiling point of the solvent is lower than the melting point of the solute. This can sometimes lead to the product melting before it dissolves. Ensure the solvent has an appropriate boiling point.
High concentration of impurities. Impurities can lower the melting point of the product and interfere with crystal lattice formation. Try a preliminary purification by another method, such as column chromatography.
Column Chromatography

Problem: Poor separation of the product from impurities.

Possible CauseSolution
Inappropriate eluent system. The polarity of the eluent is critical.[15] Use thin-layer chromatography (TLC) to determine an optimal solvent system where the product has an Rf value of approximately 0.2-0.4.[8] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often improve separation.
Column overloading. Do not load too much crude product onto the column. The amount of silica gel should be at least 30-50 times the weight of the crude material.
The sample was not loaded in a concentrated band. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and apply it carefully to the top of the column.[16]

Experimental Protocols

Vacuum Distillation Protocol
  • Preparation: Ensure your crude this compound is free of solvents and water.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a heating mantle with a stirrer for even heating.

  • Distillation:

    • Heat the flask gradually.

    • Collect the fraction that distills at the expected boiling point. Based on literature data, this compound has a boiling point of 142 °C at 15 mmHg.[10][11]

    • Monitor the temperature and pressure closely. A stable boiling point indicates a pure fraction.

Recrystallization Protocol (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.[13]

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol
  • TLC Analysis: Determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) using TLC. The desired product should have an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[16]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

ParameterVacuum DistillationRecrystallizationColumn Chromatography
Typical Purity >99% (GC)>98%>99%
Expected Yield 60-80%50-70%70-90%
Scale mg to kgmg to kgmg to g
Time ModerateModerateLong

Note: Yields are highly dependent on the purity of the crude material and the execution of the technique.

Purification Workflow

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Purification Issue LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct OilyProduct Oily Product? Start->OilyProduct CheckWorkup Review Workup Procedure LowYield->CheckWorkup Yes OptimizeRecryst Optimize Recrystallization LowYield->OptimizeRecryst Yes Charcoal Use Activated Charcoal ColoredProduct->Charcoal Yes SlowCooling Ensure Slow Cooling OilyProduct->SlowCooling Yes SeedCrystals Use Seed Crystals OilyProduct->SeedCrystals Yes OptimizeChrom Optimize Chromatography CheckWorkup->OptimizeChrom

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing N-phenylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-phenylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-phenylimidazole?

A1: The most prevalent methods for synthesizing N-phenylimidazole are transition metal-catalyzed cross-coupling reactions. These primarily include:

  • Copper-catalyzed N-arylation (Ullmann Condensation): This classic method involves the coupling of an aryl halide with imidazole using a copper catalyst. Modern variations often use ligands to improve reaction mildness and efficiency.[1][2]

  • Palladium-catalyzed N-arylation (Buchwald-Hartwig Amination): This is a versatile and widely used method for forming C-N bonds, coupling an aryl halide or triflate with imidazole in the presence of a palladium catalyst and a phosphine ligand.[3][4]

Q2: Which factors are most critical to control for a high-yield synthesis?

A2: Several factors critically influence the yield of N-phenylimidazole synthesis. These include the choice of catalyst and ligand, the type of base and solvent used, the reaction temperature, and the exclusion of oxygen and moisture, especially in palladium-catalyzed systems.[4] The purity of starting materials and the precise control of reaction stoichiometry are also essential.

Q3: What are the typical purities and yields I can expect?

A3: With optimized conditions, both copper- and palladium-catalyzed methods can provide N-phenylimidazole in good to excellent yields, often exceeding 80-90%.[5] The purity of the crude product can vary significantly based on the reaction's success and the formation of side products. Purification via column chromatography or distillation is typically required to achieve high purity (>98%).

Q4: How do I confirm the successful synthesis of N-phenylimidazole?

A4: The structure and purity of the synthesized N-phenylimidazole should be confirmed using standard analytical techniques. This includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My N-phenylimidazole synthesis resulted in a very low yield or no product at all. What are the potential causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a systematic guide to troubleshooting this problem.

Potential CauseTroubleshooting Steps
Catalyst Inactivity or Deactivation - Palladium-catalyzed reactions: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) as the Pd(0) active species is oxygen-sensitive.[3][4] Consider using a pre-catalyst which does not require in-situ reduction.[4] Imidazoles can inhibit the formation of the active Pd(0)-ligand complex; pre-forming the active catalyst by heating the palladium source and ligand before adding the imidazole can improve results.
Poor Substrate Reactivity - The reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[6] If using an aryl chloride, a more active catalyst system or higher temperatures may be necessary.[7]
Inappropriate Base - The base is crucial for the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu are common. However, if your substrates are base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which might require higher temperatures.[3][4] The solubility of the base is also important for reaction efficiency.[6]
Incorrect Solvent Choice - The solvent must sufficiently dissolve the reactants. Toluene and dioxane are common for Buchwald-Hartwig reactions.[4] For polar substrates, DMF or DMSO might be better choices.[3] Avoid solvents like acetonitrile and pyridine that can coordinate to and inhibit the palladium catalyst.[4] For copper-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often used, and in some cases, the reaction can even be performed in water.[8]
Sub-optimal Temperature - Typical temperatures for these coupling reactions range from 80-130°C.[1][3] If the reaction is sluggish, a moderate increase in temperature may help. Conversely, if side product formation is an issue, lowering the temperature could be beneficial.
Poor Starting Material Quality - Ensure all reagents, especially the imidazole, aryl halide, and solvent, are pure and dry. Water can negatively impact the reaction.
Issue 2: Formation of Significant Side Products

Q: My reaction produces the desired N-phenylimidazole, but I'm also seeing significant amounts of side products. What are they and how can I minimize them?

A: Side product formation can complicate purification and reduce the yield of the target molecule. Common side products and mitigation strategies are outlined below.

Common Side ProductFormation Mechanism & Prevention
Hydrodehalogenation of Aryl Halide - This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings. To minimize it, you can try lowering the reaction temperature or changing the base.[3]
Homocoupling of Aryl Halide (Biaryl Formation) - This side product arises from the coupling of two aryl halide molecules. Optimizing the stoichiometry (avoiding a large excess of the aryl halide) and ensuring efficient stirring can help reduce this.
Hydrolysis of Functional Groups - If your substrates contain sensitive functional groups like nitriles or esters, they can be hydrolyzed under the reaction conditions, especially with strong bases at high temperatures.[1][5] Using milder bases (e.g., K₂CO₃, K₃PO₄) and lower temperatures can prevent this.
Issue 3: Difficulties in Product Purification

Q: I'm struggling to purify my N-phenylimidazole product. What are the best practices?

A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, or side products.

Purification ChallengeTroubleshooting Steps
Product Streaking on Silica Gel Column - N-phenylimidazole is a basic compound and can interact strongly with the acidic silica gel, leading to tailing or streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[9] Alternatively, you can use a different stationary phase like neutral or basic alumina.[9]
Poor Separation of Product and Impurities - If the polarity of your product and a key impurity are very similar, achieving good separation can be difficult. First, ensure you have an optimal solvent system by testing various solvent mixtures with Thin Layer Chromatography (TLC).[9] A shallow solvent gradient during column chromatography can improve separation. If co-elution persists, consider recrystallization as an alternative or supplementary purification step.
Product is not Eluting from the Column - If your product is highly polar, it may not elute with standard solvent systems (e.g., hexane/ethyl acetate). You may need to drastically increase the polarity of the mobile phase, for example, by using a methanol/dichloromethane mixture.[9]
Crude Product is an Oil and Difficult to Handle - If the product "oils out" during workup or crystallization attempts, this could be due to impurities. Try to pre-purify the material with a quick filtration through a plug of silica gel before attempting a more rigorous purification. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions for N-phenylimidazole synthesis from various literature sources.

Table 1: Copper-Catalyzed N-Arylation of Imidazole

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI / 4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃CH₃CN11024-4890-98[5]
CuI / 8-Hydroxyquinoline(Et₄N)₂CO₃DMF/H₂O1301670-90[1]
CuSO₄ / 1,2-Bis(2-pyridyl)-ethane-N,N′-dioxideCs₂CO₃Water12024up to 95[8]
Cu₂O / 4,7-Dimethoxy-1,10-phenanthroline / PEGCs₂CO₃DMSO11024~95[5]

Table 2: Palladium-Catalyzed N-Arylation of Imidazole

Pd Source / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Biaryl phosphine L1K₃PO₄Dioxane10024~90[3]
Pd(OAc)₂ / XPhosNaOtBuToluene1001686[10]
[Pd(cinnamyl)Cl]₂ / BippyPhosNaOtBuToluene1004-24High[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene

This protocol is adapted from a procedure utilizing a copper/phenanthroline catalyst system.[5]

Materials:

  • Imidazole

  • Iodobenzene

  • Copper(I) Iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To an oven-dried reaction tube, add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add imidazole (1.2 equivalents).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous acetonitrile via syringe.

  • Add iodobenzene (1.0 equivalent) via syringe.

  • Place the reaction tube in a preheated oil bath at 110°C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-phenylimidazole.

Protocol 2: Palladium-Catalyzed N-Arylation of Imidazole with Bromobenzene

This protocol is a general procedure based on the Buchwald-Hartwig amination.[3]

Materials:

  • Imidazole

  • Bromobenzene

  • Pd₂(dba)₃ (palladium source)

  • A suitable biarylphosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk flask.

  • Add the base, NaOtBu (1.4 equivalents).

  • Add imidazole (1.2 equivalents).

  • Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add bromobenzene (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and filter through a plug of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Imidazole, Aryl Halide, Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Prepare Anhydrous/ Degassed Solvent addition Add Solvent and Liquid Reagents solvent->addition setup->addition heating Heat and Stir (80-130°C) addition->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete filter Filter Catalyst/ Salts quench->filter extract Extraction filter->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify analysis Characterize Product (NMR, MS, HPLC) purify->analysis

Caption: General experimental workflow for N-phenylimidazole synthesis.

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition pd_amide_complex L-Pd(II)(Ar)(Im) pd_complex->pd_amide_complex Ligand Exchange pd_amide_complex->pd0 Reductive Elimination product N-Phenylimidazole (Ar-Im) pd_amide_complex->product byproduct Base-H⁺ + X⁻ reagents1 Ar-X reagents2 Imidazole (Im-H) + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: 2,4,5-Triphenylimidazole (Lophine) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,5-triphenylimidazole, a compound of significant interest due to its versatile applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,4,5-triphenylimidazole, helping you to identify potential causes and implement effective solutions to improve your reaction yield and product purity.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For the Radziszewski synthesis, refluxing in glacial acetic acid for 1-2 hours is a common starting point.[1] Consider solvent-free conditions, which have been shown to improve yields in some cases.[2]
Poor Quality of Reagents Ensure the purity of benzil (or benzoin), benzaldehyde, and the ammonia source (e.g., ammonium acetate). Impurities in starting materials can lead to side reactions and lower yields.
Suboptimal Catalyst While the traditional Radziszewski reaction can proceed without a catalyst, acidic or basic catalysts can enhance the reaction rate and yield. Consider using catalysts such as diethyl ammonium hydrogen phosphate or molecular iodine under solvent-free conditions for potentially higher yields and shorter reaction times.[3][4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider extending the reaction time or incrementally increasing the temperature.
Product Loss During Workup After cooling the reaction mixture, pour it into water or a dilute ammonia solution to precipitate the crude product.[1] Ensure complete precipitation before filtration. Wash the precipitate with cold water to remove impurities without dissolving the product.

Issue 2: Impure Product (Discoloration, Multiple Spots on TLC)

Possible Cause Suggested Solution
Side Reactions Side reactions can occur, especially at higher temperatures or with prolonged reaction times. The formation of byproducts can lead to a discolored product. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a pure, crystalline solid.[5]
Unreacted Starting Materials If TLC analysis shows the presence of starting materials, the reaction may not have gone to completion. Consider optimizing reaction conditions as described above. Recrystallization is typically effective in removing unreacted starting materials.
Oxidation of Benzaldehyde If using benzaldehyde that has been stored for a long time, it may have oxidized to benzoic acid. Use freshly distilled or high-purity benzaldehyde to avoid this issue.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 2,4,5-triphenylimidazole?

A1: The most common method for synthesizing 2,4,5-triphenylimidazole (also known as lophine) is the Debus-Radziszewski reaction.[6][7] This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (benzaldehyde), and a source of ammonia (such as ammonium acetate).[6][8][9]

Q2: Can I use benzoin instead of benzil as a starting material?

A2: Yes, benzoin can be used as the 1,2-dicarbonyl precursor.[5] In some protocols, benzoin is oxidized in situ to benzil, which then reacts to form the imidazole ring. Microwave-assisted organic synthesis has been shown to be effective for the initial oxidation of benzoin to benzil with high yields.[10]

Q3: What are the advantages of using a catalyst in this synthesis?

A3: While the reaction can proceed without a catalyst, employing one can offer several benefits. Catalysts like diethyl ammonium hydrogen phosphate or molecular iodine can lead to significantly higher yields, shorter reaction times, and milder reaction conditions.[3][4] Some catalytic methods also utilize solvent-free conditions, which is environmentally advantageous.[2]

Q4: How can I improve the yield of my 2,4,5-triphenylimidazole synthesis?

A4: To improve the yield, consider the following strategies:

  • Catalyst: Employing a catalyst such as diethyl ammonium hydrogen phosphate or molecular iodine has been reported to produce excellent yields.[3][4]

  • Solvent-Free Conditions: Heating the reactants together without a solvent can lead to higher yields and is a greener chemistry approach.[2]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and in some cases, improve yields.[10]

  • Purity of Reagents: Always use high-purity starting materials.

  • Reaction Monitoring: Use TLC to monitor the reaction to completion to avoid premature workup.

Q5: What is a suitable solvent for recrystallizing 2,4,5-triphenylimidazole?

A5: Ethanol is a commonly used and effective solvent for the recrystallization of 2,4,5-triphenylimidazole.[5] Depending on the purity of the crude product, a mixture of ethanol and water may also be used.

Data Presentation: Comparison of Synthesis Methods

MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional Reflux Benzil, Benzaldehyde, Ammonium AcetateGlacial Acetic Acid, Reflux1-2 hoursNot specified[1]
Microwave-Assisted Bibenzoyl, Benzaldehyde, Ammonium AcetateGlacial Acetic Acid, MicrowaveNot specified69.04%[10]
Catalytic, Solvent-Free Benzil, Benzaldehyde, Ammonium AcetateDiethyl Ammonium Hydrogen Phosphate, 100°CShortExcellent[3]
Catalytic, Solvent-Free Benzil, Benzaldehyde, Ammonium AcetateMolecular Iodine, Solvent-freeNot specifiedHigh[4]

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water or a dilute aqueous ammonia solution to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the crude product.

  • Recrystallize the crude 2,4,5-triphenylimidazole from ethanol to obtain a purified crystalline solid.

Protocol 2: Microwave-Assisted Synthesis

  • In a microwave-safe reaction vessel, combine bibenzoyl (1 equivalent), benzaldehyde (1 equivalent), ammonium acetate (as the ammonia source), and a catalytic amount of glacial acetic acid.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a predetermined time.

  • After the reaction is complete, cool the vessel.

  • Follow the workup and purification steps outlined in Protocol 1 (steps 6-9).

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification benzil Benzil/Benzoin mix Mix Reactants (with solvent/catalyst) benzil->mix benzaldehyde Benzaldehyde benzaldehyde->mix nh4oac Ammonium Acetate nh4oac->mix heat Heat (Reflux or Microwave) mix->heat precipitate Precipitate in Water heat->precipitate filter Filter precipitate->filter recrystallize Recrystallize (Ethanol) filter->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of 2,4,5-triphenylimidazole.

troubleshooting_guide start Low Yield or Impure Product check_reagents Check Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) start->optimize_conditions monitor_reaction Monitor with TLC start->monitor_reaction purify_product Purify by Recrystallization start->purify_product success Improved Yield & Purity check_reagents->success if impure optimize_conditions->success if low yield monitor_reaction->success if incomplete purify_product->success if discolored

Caption: Troubleshooting decision tree for 2,4,5-triphenylimidazole synthesis.

References

Troubleshooting 1-phenylimidazole crystallization and oiling out

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-phenylimidazole. Oiling out, a common challenge with this compound, is addressed in detail with preventative strategies and remediation steps.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is generally a white to light yellow crystalline solid or a clear light yellow to yellow liquid.[1] It has a melting point of approximately 13°C and a boiling point of 142°C at 15 mmHg. It exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone.

Q2: What is "oiling out" and why does it happen during the crystallization of this compound?

Oiling out, or liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil") rather than a solid crystal.[2][3] This often occurs when a supersaturated solution is cooled to a temperature that is below the point of saturation but still above the melting point of the solute.[1] For this compound, with its relatively low melting point, this is a significant risk. The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous solid or a poorly formed crystalline mass, trapping impurities.[1]

Q3: What are the main causes of oiling out?

Several factors can contribute to oiling out:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a high level of supersaturation, kinetically favoring the formation of an oil over the more ordered process of crystal nucleation and growth.[3]

  • Low Melting Point of the Solute: Compounds with low melting points, like this compound, are inherently more prone to oiling out because the solution temperature can easily be above the compound's melting point during the crystallization process.[1][4]

  • Presence of Impurities: Impurities can depress the melting point of the compound, further increasing the likelihood of oiling out.[1] They can also interfere with the crystal lattice formation.

  • Inappropriate Solvent Choice: The choice of solvent plays a critical role. A solvent that is too "good" can lead to high concentrations that are more likely to oil out upon cooling.

Troubleshooting Guide

Issue 1: this compound is "oiling out" upon cooling.

Cause: The solution is likely reaching supersaturation at a temperature above the melting point of the this compound, or the rate of cooling is too rapid.

Solutions:

  • Reduce the Cooling Rate: Slow, controlled cooling is crucial. Allow the solution to cool gradually to room temperature before using an ice bath. This provides more time for proper crystal nucleation and growth.

  • Increase the Solvent Volume: Adding more of the primary solvent can reduce the overall concentration, which may lower the saturation temperature to below the melting point of the compound.

  • Use a Seeding Crystal: Introducing a small, pure crystal of this compound (a "seed crystal") when the solution is slightly supersaturated can encourage crystallization to begin at a desired temperature and prevent the formation of an oil.

  • Modify the Solvent System:

    • If using a single solvent, consider switching to a solvent in which this compound is less soluble at higher temperatures.

    • In a mixed solvent system, you can try adjusting the ratio of the "good" solvent to the "poor" solvent (anti-solvent).

Troubleshooting Flowchart for Oiling Out

oiling_out_troubleshooting start Oiling Out Observed check_purity Is the starting material pure? start->check_purity purify Purify material (e.g., chromatography) check_purity->purify No adjust_cooling Reduce Cooling Rate check_purity->adjust_cooling Yes purify->start add_solvent Increase Solvent Volume adjust_cooling->add_solvent use_seed Introduce Seed Crystals add_solvent->use_seed change_solvent Modify Solvent System use_seed->change_solvent success Crystals Formed change_solvent->success Problem Solved failure Still Oiling Out change_solvent->failure Problem Persists

Caption: A step-by-step guide to troubleshooting oiling out during crystallization.

Issue 2: No crystals are forming, even after cooling.

Cause: The solution may not be sufficiently supersaturated, or nucleation is inhibited.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal of this compound.

  • Increase Concentration: If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration and induce saturation.

  • Add an Anti-Solvent: If using a single solvent system, the slow, dropwise addition of a miscible anti-solvent (a solvent in which this compound is insoluble) can induce crystallization.

  • Extend Cooling Time: Allow the solution to stand at a lower temperature for a longer period.

Issue 3: The resulting crystals are very small or needle-like.

Cause: Rapid crystal growth, often due to high supersaturation or fast cooling.

Solutions:

  • Slower Crystallization: The key is to slow down the crystallization process. This can be achieved by:

    • Slowing the cooling rate.

    • Using a more dilute solution.

    • In an anti-solvent crystallization, adding the anti-solvent more slowly.

  • Solvent Choice: The solvent can influence crystal habit. Experiment with different solvent systems.

Data Presentation

Solvent Selection for this compound Crystallization
Solvent ClassRecommended SolventsSuitability for CrystallizationComments
Alcohols Ethanol, MethanolGood "Good" SolventsThis compound is generally soluble in these solvents. They are suitable for cooling crystallization or as the "good" solvent in an anti-solvent system.
Ketones AcetoneGood "Good" SolventSimilar to alcohols, acetone is a good solvent for dissolving this compound.
Ethers Diethyl EtherPotential Anti-SolventCan be used as the "poor" solvent in combination with a more polar "good" solvent.
Hydrocarbons Hexane, Heptane, Petroleum EtherGood Anti-SolventsThis compound has low solubility in non-polar hydrocarbons, making them effective anti-solvents.
Chlorinated DichloromethanePoor SolventPhenylimidazoles generally show low solubility in chloroalkanes, suggesting these may not be ideal primary solvents.
Aromatic TolueneModerate SolventCan be a suitable solvent for cooling crystallization, potentially offering different crystal morphology.

Note: The ideal solvent or solvent system should be determined experimentally for your specific purity requirements and scale.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or acetone). Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Crystallization Workflow

crystallization_workflow start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A general workflow for the purification of a solid by cooling crystallization.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent, e.g., hexane) dropwise to the stirred solution.

  • Nucleation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of crystal formation.

  • Crystal Growth: Allow the mixture to stir for a period to allow for complete crystallization. You may cool the mixture in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Relationship Between Experimental Parameters

parameter_relationships Purity Purity of Starting Material OilingOut Oiling Out Purity->OilingOut influences CrystalQuality Crystal Quality (Size, Purity) Purity->CrystalQuality affects Solvent Solvent Choice Concentration Concentration Solvent->Concentration determines Solvent->OilingOut influences Concentration->OilingOut major factor Concentration->CrystalQuality affects CoolingRate Cooling Rate CoolingRate->OilingOut critical for CoolingRate->CrystalQuality affects size Seeding Seeding Seeding->OilingOut prevents Seeding->CrystalQuality improves

Caption: Interplay of key experimental factors in the crystallization process.

References

Technical Support Center: Stability and Degradation Pathways of Phenylimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with phenylimidazole compounds. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenylimidazole compounds?

A1: Phenylimidazole compounds are susceptible to degradation through several key pathways, largely dependent on the specific stress conditions applied. The most common degradation mechanisms include:

  • Hydrolysis: This is a prevalent degradation route, particularly under acidic or basic conditions. The imidazole ring itself can undergo hydrolysis, leading to ring-opening products.[1][2] For substituted phenylimidazoles, ester or amide functional groups elsewhere in the molecule are also common sites of hydrolytic cleavage.[3] The rate of hydrolysis is often pH-dependent.[3][4][5][6][7][8]

  • Oxidation: The imidazole ring is susceptible to oxidation, which can be induced by agents like hydrogen peroxide or through auto-oxidation, sometimes mediated by base.[9] This can lead to the formation of N-oxides, hydroxylated derivatives on the phenyl or imidazole ring, or even cleavage of the imidazole ring.[9][10][11]

  • Photodegradation: Exposure to light, especially UV radiation, can trigger degradation.[12] Photolytic reactions can be complex, leading to the formation of various degradation products through pathways like oxidation and ring cleavage.[9][13][14] For instance, the photo-oxidation of some triphenylimidazole derivatives is accelerated by the formation of a planar quinoid oxidation-state structure.[13]

Q2: What are the typical conditions for a forced degradation study of a phenylimidazole compound?

A2: Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish stability-indicating analytical methods. A comprehensive study should expose the drug substance to a range of stress conditions, aiming for 5-20% degradation.[15] Key conditions include:

  • Acid Hydrolysis: Treatment with an acid such as 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80°C).[8][16]

  • Base Hydrolysis: Treatment with a base like 0.1 M to 1 M NaOH at similar temperatures.[8][16]

  • Oxidation: Exposure to an oxidizing agent, commonly 3-30% hydrogen peroxide.[9][16][17]

  • Thermal Degradation: Subjecting the solid compound and a solution to high temperatures (e.g., 105°C for the solid, 60-80°C for the solution).[16]

  • Photodegradation: Exposing the solid and a solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

Q3: How can I identify the degradation products of my phenylimidazole compound?

A3: The identification and characterization of degradation products typically involve a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for this purpose.[9] LC-MS provides the retention time of the degradant, its molecular weight, and fragmentation patterns, which are crucial for structure elucidation.[18][19] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed after isolating the degradation product using preparative HPLC.[20]

Q4: My phenylimidazole compound is showing poor peak shape (tailing) in reverse-phase HPLC. What are the likely causes and solutions?

A4: Peak tailing is a common issue when analyzing basic compounds like phenylimidazoles on silica-based C18 columns. The primary cause is often secondary interactions between the basic nitrogen atoms in the imidazole ring and acidic residual silanol groups on the column's stationary phase.[21] Here are some solutions:

  • Lower the Mobile Phase pH: Adjusting the mobile phase to a pH of around 2.5-3.5 protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[21]

  • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.

  • Use a Different Stationary Phase: Consider columns with a stationary phase designed for basic compounds, such as those with a polar-embedded group or a hybrid particle technology.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[21]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your stability and degradation studies.

Guide 1: HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Resolution Between Parent Drug and Degradation Products 1. Inadequate mobile phase composition. 2. Inappropriate column chemistry. 3. Gradient slope is too steep.1. Optimize Mobile Phase: Modify the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile, or vice versa). Adjust the pH of the aqueous phase. 2. Change Column: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different particle size. 3. Adjust Gradient: Decrease the gradient slope (i.e., increase the gradient time) to improve separation of closely eluting peaks.
Appearance of New, Unexpected Peaks in Control Samples 1. Contamination of the mobile phase or diluent. 2. Degradation of the sample in the autosampler. 3. Carryover from a previous injection.1. Prepare Fresh Solvents: Use freshly prepared mobile phase and diluent with high-purity solvents. 2. Control Autosampler Temperature: If the compound is unstable in solution, set the autosampler to a lower temperature (e.g., 4°C). 3. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection port and needle between injections.
Drifting Baseline 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Contamination in the detector flow cell.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Degas Mobile Phase: Ensure proper degassing of the mobile phase to prevent bubble formation. If using a gradient, check the pump's proportioning valves. 3. Flush the System: Flush the detector flow cell and the entire system with a strong solvent like isopropanol.[5]
Guide 2: Forced Degradation Study Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
No or Very Little Degradation Observed 1. Stress conditions are too mild. 2. The compound is highly stable under the applied conditions. 3. Incorrect concentration of stressor.1. Increase Stress Intensity: Increase the temperature, duration of exposure, or concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M HCl, or increase H₂O₂ concentration).[8] 2. Extend Study Duration: If the compound is very stable, extend the duration of the stress study.
Too Much Degradation (>90%) 1. Stress conditions are too harsh. 2. The compound is highly labile.1. Reduce Stress Intensity: Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. 2. Time-Point Study: Take samples at multiple, earlier time points to find a point where degradation is within the target range (5-20%).
Inconsistent or Irreproducible Degradation Results 1. Inconsistent sample preparation. 2. Fluctuations in experimental conditions (e.g., temperature, light intensity). 3. The compound is insoluble in the stress medium.1. Standardize Protocols: Ensure precise and consistent preparation of all samples and stressor solutions. 2. Control Environment: Use calibrated equipment (ovens, light chambers) to maintain consistent conditions. 3. Ensure Solubility: If the compound has poor aqueous solubility, consider using a co-solvent. However, ensure the co-solvent itself is stable under the stress conditions and does not interfere with the analysis.

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies of various phenylimidazole-containing drugs.

Table 1: Degradation of Phenylimidazole Drugs under Hydrolytic Conditions

Drug Acidic Conditions (Reagent, Temp, Time) % Degradation Basic Conditions (Reagent, Temp, Time) % Degradation Reference(s)
Ketoconazole 1M HCl, 100°C, 8 minMajor Degradation1M NaOH, 100°C, 10 minMajor Degradation[16]
Isoconazole 0.1 M HClStable0.1 M NaOH~43% (bulk drug)[22]
Prochloraz pH 4.0, 60 days89.1 - 90.5%pH 9.2, 60 days92.4 - 93.8%[5][8]
Omeprazole pH < 5Rapid (t½ ≈ 10 min)pH 10.0, 25°CStable (t½ ≈ 2.8 months)[4][23]

Table 2: Degradation of Phenylimidazole Drugs under Oxidative, Thermal, and Photolytic Conditions

Drug Oxidative Conditions (Reagent, Temp, Time) % Degradation Thermal Conditions (Temp, Time) % Degradation Photolytic Conditions % Degradation Reference(s)
Ketoconazole 30% H₂O₂, RT, 24hMajor Degradation105°C, 24hStableUV light (254 nm), 24hStable[16]
Lansoprazole Oxidative StressDegradesThermal StressStablePhotolytic StressStable[24]
Isoconazole 3% H₂O₂Stable--UV chamber, 60hSlight decrease[22]
Clotrimazole ----VUV/UVC irradiation, 32 min>95%[10][25][26]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a phenylimidazole drug substance.

  • Sample Preparation:

    • Prepare a stock solution of the phenylimidazole compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep one set at room temperature and another at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Follow the same temperature and time-point procedure as for acid hydrolysis. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 6-30% H₂O₂) and keep at room temperature. Collect samples at different intervals.

    • Thermal Degradation (Solution): Keep a portion of the stock solution in a sealed vial at 60°C.

    • Thermal Degradation (Solid): Place the solid drug substance in an oven at 105°C for a specified period (e.g., 24 hours). After exposure, dissolve the stressed sample in the diluent for analysis.

    • Photodegradation: Expose a solid sample and a solution of the compound to a calibrated light source providing both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Ensure the method provides adequate separation of the parent compound from all degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method for analyzing phenylimidazole compounds and their degradation products.

  • Column Selection: Start with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% phosphoric acid or formic acid in water (to achieve a pH of ~2.5-3.0).

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection (often around 220-235 nm for phenylimidazoles).[11][26]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Optimization:

    • Inject a mixture of stressed samples to observe the separation of degradation products.

    • Adjust the gradient slope, initial and final %B, and pH of the mobile phase to achieve optimal resolution (>1.5) for all peaks.

    • If peak tailing is observed, confirm the pH is low enough or consider adding a mobile phase modifier.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Drug Drug Substance / Product Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation (H₂O₂) Drug->Oxidation Thermal Thermal Stress Drug->Thermal Photo Photolytic Stress Drug->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validate Analytical Method HPLC->Method Isolation Preparative HPLC for Isolation LCMS->Isolation NMR NMR for Structure Elucidation Isolation->NMR Pathway Elucidate Degradation Pathway NMR->Pathway Stability Determine Intrinsic Stability Pathway->Stability troubleshooting_logic start HPLC Peak Tailing Observed for Phenylimidazole Compound q1 Is the mobile phase pH < 4? start->q1 a1_yes Check for column overload. Dilute sample and reinject. q1->a1_yes Yes a1_no Adjust mobile phase pH to 2.5-3.5 with 0.1% Formic or Phosphoric Acid. q1->a1_no No q2 Did peak shape improve? a1_yes->q2 a1_no->q2 a2_yes Problem Solved: Secondary silanol interactions were the cause. q2->a2_yes Yes a2_no Consider using an end-capped column or a column with a different stationary phase. q2->a2_no No

References

Methods for preventing byproduct formation in imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during imidazole synthesis in a question-and-answer format.

Q1: My imidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis, can stem from several factors. Here are key areas to investigate:

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and efficiency. Both insufficient and excessive heat can be detrimental. It is crucial to identify the optimal temperature for your specific reactants and solvent system. For instance, in some catalyst-free syntheses, increasing the temperature beyond a certain point can lead to a decrease in product yield.

  • Inefficient Catalysis: The choice and concentration of the catalyst are critical. The absence of a suitable catalyst or using a suboptimal amount can lead to poor yields. Various catalysts, including Brønsted acids (e.g., silicotungstic acid) and Lewis acids, have been shown to improve yields.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism. Poor solubility of starting materials is a common cause of low yields. While protic solvents like ethanol or methanol are traditionally used, greener alternatives like glycerol or even solvent-free conditions (often coupled with microwave irradiation) have been reported to provide excellent yields.[1]

  • Incorrect Stoichiometry: The molar ratio of the reactants (dicarbonyl compound, aldehyde, and ammonia source) is important. An excess of the ammonia source is often used to favor imidazole formation over side products.[1]

  • Work-up and Purification Losses: Ensure that your purification method (e.g., recrystallization, column chromatography) is optimized to effectively separate the desired imidazole product from unreacted starting materials and byproducts without significant loss of the product itself.

Q2: I am observing the formation of a significant amount of a byproduct that I suspect is an oxazole. How can I confirm this and prevent its formation?

A2: Oxazole formation is a common side reaction in imidazole synthesis, especially when using α-dicarbonyl compounds. The formation of oxazoles occurs when the α-amino carbonyl intermediate reacts with an aldehyde and cyclizes before it can react with an additional amino compound to form the imidazole ring.[2]

  • Confirmation: Oxazoles can be identified using standard analytical techniques such as NMR, IR, and mass spectrometry. The spectral data will differ significantly from that of the desired imidazole product.

  • Prevention Strategies:

    • Excess Ammonia/Amine: Using a large excess of ammonia or the primary amine is a primary strategy to favor the reaction pathway leading to imidazole over oxazole formation.

    • Alkaline Reaction Conditions: Maintaining alkaline conditions can also help suppress oxazole formation.

    • Reaction Temperature and Time: Carefully optimizing the reaction temperature and time can influence the relative rates of imidazole and oxazole formation.

    • Controlled Reactant Addition: In some cases, the slow and controlled addition of the aldehyde can minimize the formation of side products by maintaining its low concentration in the reaction mixture.[1]

Q3: The reaction time for my imidazole synthesis is very long. How can I accelerate the reaction?

A3: Long reaction times can be addressed by several methods:

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating methods.[3]

  • Ultrasonic Irradiation: Sonication is another technique that can accelerate the reaction by providing localized energy, leading to shorter reaction times and often higher yields.[4]

  • Catalyst Optimization: As mentioned for improving yields, the use of an efficient catalyst can significantly increase the reaction rate. Experimenting with different types of catalysts (e.g., Lewis acids, solid-supported catalysts) and optimizing their loading can be beneficial.

  • Temperature Optimization: Increasing the reaction temperature, within the optimal range for your specific reaction, will generally increase the reaction rate.

Data Presentation: Comparison of Imidazole Synthesis Methods

The following table summarizes quantitative data for different imidazole synthesis methods, providing a basis for comparison.

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Debus-Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[5]
Debus-Radziszewski (Microwave) 2,4,5-Trisubstituted ImidazolesBenzil, Aromatic Aldehydes, Ammonium AcetateNoneSolvent-free--High[1]
Maquenne Imidazole-4,5-dicarboxylic acid2,3-Dinitrosuccinic acid, Aldehyde, Ammonium ions-----[6]
Van Leusen 1,5-Disubstituted ImidazolesAldimine, Tosylmethyl isocyanide (TosMIC)Base (e.g., K2CO3)Methanol/DMEReflux-Good[7]

Experimental Protocols

Detailed methodologies for key imidazole synthesis reactions are provided below.

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classical method involves a one-pot condensation reaction.[5]

Materials:

  • Benzil (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine benzil, benzaldehyde, and ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture with stirring for 1-2 hours.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Maquenne Synthesis of Imidazole-4,5-dicarboxylic Acid

This method is useful for preparing specific dicarboxylic acid derivatives of imidazole.[8]

Materials:

  • d-Tartaric acid

  • Nitric acid (sp. gr. 1.42 and 1.50)

  • Sulfuric acid (sp. gr. 1.84)

  • Aqueous ammonia

  • Formalin (40% formaldehyde solution)

  • Copper-chromium oxide catalyst or powdered copper oxide

Procedure:

  • Preparation of Tartaric Acid Dinitrate: Carefully react d-tartaric acid with a mixture of nitric and sulfuric acids at a controlled temperature.

  • Formation of Imidazole-4,5-dicarboxylic Acid: React the tartaric acid dinitrate with aqueous ammonia and formalin.

  • Isolation of Dicarboxylic Acid: Acidify the reaction mixture to precipitate the imidazole-4,5-dicarboxylic acid, which is then filtered and washed.

  • Decarboxylation to Imidazole (if desired): Mix the dicarboxylic acid with a copper-chromium oxide catalyst and heat to induce decarboxylation, distilling the resulting imidazole.

Protocol 3: Van Leusen Three-Component Imidazole Synthesis

This method allows for the synthesis of 1,4,5-trisubstituted imidazoles from an in-situ generated aldimine.[7]

Materials:

  • Aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Methanol, DME)

Procedure:

  • In a suitable flask, dissolve the aldehyde and primary amine in the chosen solvent to form the aldimine in situ.

  • Add the base (e.g., K2CO3) to the mixture.

  • Add TosMIC to the reaction mixture.

  • Reflux the reaction mixture until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction, filtration) to isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Debus-Radziszewski Synthesis Pathway

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH3 - 2 H2O Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Ammonia Ammonia (2 eq.) Ammonia->Diimine Diimine->Imidazole + Aldehyde - H2O

Caption: Debus-Radziszewski imidazole synthesis workflow.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Temp Optimize Temperature Start->Temp Catalyst Optimize Catalyst Start->Catalyst Solvent Change Solvent Start->Solvent Stoichiometry Adjust Stoichiometry Start->Stoichiometry Purification Review Purification Start->Purification Improved Yield Improved Temp->Improved Catalyst->Improved Solvent->Improved Stoichiometry->Improved Purification->Improved

Caption: Troubleshooting flowchart for low imidazole yield.

Competing Pathways: Imidazole vs. Oxazole Formation

Competing_Pathways Start α-Amino Carbonyl Intermediate Imine_Intermediate Imine Intermediate Start->Imine_Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Imine_Intermediate Ammonia Ammonia/Amine Imidazole Imidazole Ammonia->Imidazole Imine_Intermediate->Imidazole + Ammonia - H2O (Favored by high [NH3]) Oxazole Oxazole (Byproduct) Imine_Intermediate->Oxazole Cyclization (Favored by low [NH3])

Caption: Reaction pathways for imidazole and oxazole formation.

References

Technical Support Center: Scaling Up 1-Phenylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the laboratory synthesis of 1-phenylimidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My reaction yield for the N-arylation of imidazole is consistently low or I'm observing no product formation. What are the common causes and how can I troubleshoot this?

A: Low or no yield in N-arylation reactions for synthesizing this compound can stem from several factors related to reagents, reaction conditions, and catalyst activity.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) Imidazole can inhibit the formation of the active Pd(0) catalyst. Pre-mix the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent and heat for a few minutes before adding the imidazole and other reagents.[1]
Poor Quality Reagents Ensure all reagents, especially the imidazole, aryl halide, and base, are pure and dry. Use freshly opened or properly stored reagents. Impurities in starting materials can poison the catalyst.
Presence of Moisture or Oxygen Both Buchwald-Hartwig and Ullmann reactions are sensitive to air and moisture. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Base The choice and quality of the base are critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often used. For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate are common. Ensure the base is finely powdered and dry.
Suboptimal Ligand (Buchwald-Hartwig) The choice of phosphine ligand is crucial. For N-arylation of imidazoles, bulky, electron-rich biaryl phosphine ligands often give good results. If one ligand is not effective, screen a panel of different ligands.
Suboptimal Ligand (Ullmann) While some Ullmann reactions can proceed without a ligand, N-arylation of imidazoles often benefits from ligands like 1,10-phenanthroline or its derivatives.[2]
Incorrect Reaction Temperature If the temperature is too low, the reaction may be too slow. If it's too high, degradation of starting materials, product, or catalyst may occur. Optimize the temperature for your specific catalytic system.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Some reactions may require extended periods to reach completion.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality and Purity (Imidazole, Aryl Halide, Solvent, Base) start->check_reagents check_conditions Confirm Anhydrous and Inert Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK sub_catalyst_bw Buchwald-Hartwig: - Pre-activate catalyst - Screen different phosphine ligands optimize_catalyst->sub_catalyst_bw Buchwald-Hartwig sub_catalyst_ullmann Ullmann: - Screen different copper sources (CuI, Cu₂O) - Add/change ligand (e.g., 1,10-phenanthroline) optimize_catalyst->sub_catalyst_ullmann Ullmann optimize_params Adjust Reaction Parameters (Temperature, Time) success Improved Yield optimize_params->success sub_catalyst_bw->optimize_params sub_catalyst_ullmann->optimize_params

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Impurities

Q: My reaction produces the desired this compound, but I'm also observing significant impurities. What are these byproducts and how can I minimize them?

A: The formation of impurities is a common challenge. The nature of these byproducts depends on the reaction type and conditions.

Common Impurities and Mitigation Strategies:

Impurity/Side ProductPotential Cause & Reaction TypeMitigation Strategy
Biphenyl Homocoupling of the aryl halide. More common in Ullmann reactions at high temperatures.Lower the reaction temperature. Use a ligand to promote the desired cross-coupling.
Dehalogenated arene (e.g., Benzene) Reduction of the aryl halide. Can occur in both Buchwald-Hartwig and Ullmann reactions, especially if there are sources of protons and reducing agents.Ensure anhydrous conditions. Use a well-defined catalyst system.
N,N'-diaryl-imidazole (if applicable) If a di-substituted imidazole is used as a starting material, double arylation can occur.Use a 1:1 stoichiometry of the imidazole to the aryl halide.
Ligand Arylation (Ullmann) The ligand itself can be N-arylated.Use a more robust ligand or optimize the reaction conditions to favor arylation of the imidazole.
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to purify my crude this compound. What are the recommended purification methods?

A: this compound is a liquid at room temperature with a relatively high boiling point, which influences the choice of purification method.

Purification Techniques:

  • Column Chromatography: This is a very effective method for purifying this compound from non-volatile impurities and side products with different polarities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Fractional Distillation: Due to its high boiling point (approximately 142 °C at 15 mmHg), vacuum distillation can be an effective method for purification, especially on a larger scale, provided the impurities have significantly different boiling points.[3]

  • Recrystallization (for solid derivatives): While this compound itself is a liquid, if you are synthesizing solid derivatives, recrystallization can be a powerful purification technique. The choice of solvent is crucial and should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for scaling up this compound synthesis in the lab: Buchwald-Hartwig or Ullmann?

A: Both methods have their advantages and disadvantages for laboratory scale-up.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based, often more expensive.Copper-based, generally less expensive.
Ligands Requires bulky, electron-rich phosphine ligands which can be costly and air-sensitive.Often requires N- or O-based ligands (e.g., 1,10-phenanthroline), which are typically cheaper. Some variations are ligand-free.
Reaction Conditions Generally milder temperatures (80-120 °C).Traditionally requires high temperatures (>150 °C), but modern methods allow for milder conditions.
Substrate Scope Generally very broad, tolerating a wide range of functional groups.Can be more limited by sterically hindered substrates and certain functional groups.
Ease of Setup Can be more sensitive to air and moisture, requiring rigorous inert techniques.Also requires inert conditions but can sometimes be more robust.

Q2: What is the role of the base in these N-arylation reactions?

A: The base plays a crucial role in the catalytic cycle of both reactions. Its primary function is to deprotonate the imidazole, making it a more potent nucleophile to attack the metal center (in the case of Buchwald-Hartwig) or the aryl halide (in a proposed Ullmann mechanism). The choice of base can significantly impact the reaction rate and yield.

Q3: How can I monitor the progress of my this compound synthesis?

A: The most common methods for monitoring the reaction progress in a laboratory setting are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively observe the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and can help identify the product and any major byproducts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, useful for less volatile compounds and provides quantitative data.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Imidazole

  • Aryl halide (e.g., Bromobenzene or Iodobenzene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Pre-activation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add a portion of the anhydrous solvent and stir the mixture at an elevated temperature (e.g., 100 °C) for 5-10 minutes. This step is crucial to form the active catalyst.[1]

  • Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, add the imidazole (1.0 equivalent), the base (e.g., 1.5-2.0 equivalents), and the remaining anhydrous solvent.

  • Add the aryl halide (1.1-1.2 equivalents) to the imidazole-containing flask.

  • Reaction Execution: Transfer the pre-activated catalyst solution to the flask containing the reactants via a syringe or cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) or vacuum distillation.

Protocol 2: Ullmann Condensation for this compound Synthesis

This protocol is based on modern, milder Ullmann conditions.

Materials:

  • Imidazole

  • Aryl halide (e.g., Iodobenzene)

  • Copper(I) salt (e.g., CuI or Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline or a derivative)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP, or Dioxane)

  • Schlenk flask or sealed tube

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the imidazole (1.0 equivalent), aryl halide (1.1 equivalents), copper(I) salt (e.g., 5-10 mol%), ligand (e.g., 10-20 mol%), and base (2.0 equivalents).

  • Add the anhydrous solvent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 110-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Imidazole

MethodCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Buchwald-HartwigPd₂(dba)₃ (1.5)L1 (1.8)NaOtBu (1.4)Dioxane120595--INVALID-LINK--[1]
UllmannCu₂O (2.5)4,7-dimethoxy-1,10-phenanthroline (7.5)Cs₂CO₃ (2.0)NMP1104895--INVALID-LINK--[2]
UllmannCuI (10)8-hydroxyquinoline (10)(Et₄N)₂CO₃ (1.0)DMF/H₂O1301685--INVALID-LINK--

L1 refers to a specific biaryl phosphine ligand described in the cited reference.

Visualizations

experimental_workflow start Start Synthesis reagent_prep Reagent Preparation (Drying, Weighing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup catalyst_addition Catalyst/Reagent Addition reaction_setup->catalyst_addition reaction_monitoring Reaction Monitoring (TLC, GC-MS) catalyst_addition->reaction_monitoring workup Aqueous Work-up (Extraction, Washing) reaction_monitoring->workup Reaction Complete purification Purification (Chromatography/Distillation) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Pure this compound characterization->end

Caption: General experimental workflow for this compound synthesis.

References

Slowing crystal growth to improve 1-phenylimidazole crystal quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of 1-phenylimidazole by slowing its crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps before attempting to crystallize this compound?

A1: Before proceeding with crystallization, it is crucial to ensure the purity of your this compound sample. A minimum purity of 80-90% is recommended for successful single-crystal growth.[1] Additionally, a basic understanding of the compound's solubility in various solvents is essential for selecting an appropriate crystallization method and solvent system. This compound is a white to light yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2]

Q2: Which crystallization methods are most suitable for slowing the crystal growth of this compound?

A2: Several methods can be employed to slow down the crystal growth process and improve quality. The most common and effective techniques include:

  • Slow Evaporation: This is a straightforward method where the solvent is allowed to evaporate slowly from a near-saturated solution, leading to a gradual increase in concentration and subsequent crystal formation.[3][4][5][6][7][8]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[1][3] It involves dissolving the this compound in a "good" solvent and allowing the vapor of a "bad" solvent (in which the compound is insoluble) to slowly diffuse into the solution, inducing crystallization.[1][9]

  • Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then allowed to cool down slowly.[4][5][6][7] The gradual decrease in temperature reduces the solubility of this compound, promoting slow crystal growth.

Q3: How does solvent choice impact the crystal quality of this compound?

A3: The choice of solvent is critical and can significantly influence the crystal growth mechanism and whether the solvent gets incorporated into the crystal lattice.[3] For this compound, which is soluble in organic solvents, a range of options can be screened.[2] It is advisable to avoid highly volatile solvents if possible, as their rapid evaporation can lead to poor crystal quality.[1] The ideal solvent should result in a crystallization timeframe of two to seven days, as crystals that form too quickly are often of lower quality.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Formed 1. The solution is not sufficiently saturated.[10] 2. The cooling process was too rapid.[10] 3. Nucleation has not occurred.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool slowly again.[10] 2. Induce Nucleation: Scratch the inside of the crystallization vessel with a glass rod just below the solution's surface or introduce a seed crystal of this compound.[10] 3. Slower Cooling: Ensure the solution cools to room temperature at a very slow rate before any further cooling in a refrigerator or freezer.[4][10]
Rapid Crystal Formation (Fine Powder) 1. The solution was excessively supersaturated. 2. The rate of solvent evaporation or cooling was too high.[11]1. Add More Solvent: Re-dissolve the powder by heating and add a small amount of additional solvent to slightly reduce the saturation level before attempting to recrystallize.[10][11] 2. Control Evaporation/Cooling: For slow evaporation, reduce the opening of the vessel. For slow cooling, insulate the vessel to slow down the rate of heat loss.[3]
"Oiling Out" (Formation of a Liquid Phase instead of Crystals) 1. The solution is too concentrated.[10] 2. The boiling point of the solvent is higher than the melting point of this compound.[10]1. Re-heat and Dilute: Heat the solution to redissolve the oil and then add more solvent to decrease the concentration before allowing it to cool slowly.[10] 2. Change Solvent: Select a solvent with a lower boiling point.
Poor Crystal Quality (e.g., small, clustered, or poorly formed) 1. The rate of crystal growth was too fast.[6] 2. The presence of impurities. 3. Vibrations or disturbances during the growth period.[4][7]1. Recrystallize: Dissolve the crystals again and repeat the crystallization process using a slower method (e.g., slower evaporation, slower cooling, or vapor diffusion with a less volatile anti-solvent).[4][7] 2. Purify the Sample: Ensure the starting material has a high degree of purity. 3. Isolate the Experiment: Place the crystallization setup in a location free from vibrations and disturbances.[4][7]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolution: Prepare a near-saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone) in a clean vial.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle to allow for slow evaporation of the solvent.[8]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed. Crystal growth is typically observed within 2 to 14 days.[8]

Protocol 2: Vapor Diffusion
  • Inner Vial Preparation: Dissolve the this compound sample in a minimal amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Outer Vial Preparation: Add a layer of a "bad" solvent (an anti-solvent in which this compound is insoluble, e.g., hexane or heptane) to a larger vial.[5]

  • Assembly: Place the inner vial containing the sample solution inside the larger vial, ensuring the inner vial does not touch the walls of the outer vial.[1]

  • Sealing and Incubation: Seal the outer vial and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the sample solution, reducing its solubility and promoting slow crystal growth at the interface.[1][9]

Protocol 3: Slow Cooling
  • Dissolution: Dissolve this compound in a suitable solvent at an elevated temperature to achieve a saturated solution.

  • Filtration: While hot, filter the solution to remove any impurities.

  • Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask with warm water or another insulated container.[6]

  • Further Cooling: Once at room temperature, the container can be moved to a refrigerator to further decrease the temperature and promote more complete crystallization.[5]

Visualizing Experimental Workflows

Slow_Evaporation_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome cluster_troubleshoot Troubleshooting A Dissolve this compound B Filter Solution A->B C Slow Evaporation B->C D High-Quality Crystals C->D Success E Poor Quality / No Crystals C->E Problem F Adjust Concentration / Solvent E->F F->A Retry

Caption: Workflow for Slow Evaporation Crystallization.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_cryst Crystallization cluster_outcome Outcome & Troubleshooting A Prepare Sample Solution (Good Solvent) C Place Sample Vial in Anti-Solvent Chamber A->C B Prepare Anti-Solvent (Bad Solvent) B->C D Seal Chamber C->D E Vapor Diffusion Induces Crystal Growth D->E F Harvest Crystals E->F Success G No Crystals / Oiling Out E->G Problem H Change Solvent/Anti-Solvent Ratio G->H

Caption: Workflow for Vapor Diffusion Crystallization.

Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Corrective Action A No Crystals D Solution Not Saturated A->D E Cooling/Evaporation Too Fast A->E B Oiling Out F Solution Too Concentrated B->F C Poor Crystal Quality C->E G Impurities Present C->G H Increase Concentration D->H I Slow Down Cooling/Evaporation E->I J Dilute Solution F->J K Purify Sample G->K

Caption: Logical Relationships in Crystallization Troubleshooting.

References

Removing solvent from 1-phenylimidazole crystals effectively

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-phenylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual solvents from this compound crystals. Given its low melting point, this compound requires careful handling during the drying process to prevent melting and ensure high purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solvent removal process for this compound.

Problem Possible Cause Suggested Solution
The crystalline solid turns into an oil or melts during drying. The drying temperature is above the melting point of this compound (13 °C).- Dry the crystals at or below room temperature. - Utilize a vacuum oven without heating or with cooling capabilities. - Employ a desiccator at room temperature or in a cold room.
The solvent is not being removed effectively at low temperatures. The solvent has a high boiling point and low vapor pressure.- Increase the efficiency of the vacuum pump to lower the pressure further. - If possible, perform a final wash with a more volatile solvent in which this compound is sparingly soluble before drying. - Extend the drying time.
The crystals appear "wet" or clumped together even after prolonged drying. Residual solvent is still present, potentially trapped within the crystal lattice.- Gently crush the crystals to increase the surface area exposed to the vacuum. - Consider a gentle temperature ramp under vacuum, ensuring the temperature remains well below the melting point.
An odor of the crystallization solvent is still noticeable. Incomplete solvent removal.- Continue drying under high vacuum until the odor is no longer present. - Confirm solvent removal using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider during solvent removal?

A1: this compound has a very low melting point of 13 °C and a boiling point of 142 °C at 15 mmHg.[1][2][3] This means it is often a liquid at standard room temperature. When crystallized, it must be dried at a temperature below its melting point to prevent it from turning into an oil.

Q2: Which solvents are suitable for the crystallization of this compound?

A2: While specific literature on the crystallization of this compound is not abundant, a common approach for related compounds like 4-phenylimidazole involves using a mixed solvent system. A patent for 4-phenylimidazole describes a recrystallization process using a mixture of chloroform and petroleum ether (sherwood oil).[4] The ideal solvent system would be one in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

Q3: What is the most effective method for drying this compound crystals without causing them to melt?

A3: Low-temperature vacuum drying is the most effective method.[5][6] This technique involves placing the crystals in a vacuum oven or desiccator at a temperature below 13 °C. The reduced pressure facilitates the evaporation of the solvent at a lower temperature, thus preserving the crystalline form of the compound.[7][8]

Q4: Can I heat the this compound crystals to speed up the drying process?

A4: It is strongly advised not to heat this compound crystals above their melting point of 13 °C during drying, as this will cause them to melt.[1][2][3] If a slightly elevated temperature is considered, it must be carefully controlled to remain well below this point. A patent for the related compound 4-phenylimidazole mentions drying at 50 °C, but this may be specific to that isomer and the solvent system used.[4] For this compound, any heating should be approached with extreme caution.

Q5: How can I confirm that all the residual solvent has been removed?

A5: The most reliable methods for confirming the absence of residual solvents are analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect and quantify even trace amounts of solvent remaining in your final product.

Experimental Protocol: Low-Temperature Vacuum Drying of this compound Crystals

This protocol outlines a detailed procedure for effectively removing a common solvent system, such as chloroform/petroleum ether, from this compound crystals.

Materials and Equipment:

  • Crystallized this compound

  • Büchner funnel and filter flask

  • Vacuum pump

  • Spatula

  • Watch glass or crystallization dish

  • Vacuum desiccator or vacuum oven with temperature control

  • Desiccant (e.g., silica gel, phosphorus pentoxide)

  • Cold bath (ice-water or refrigerator)

Procedure:

  • Initial Filtration: After crystallization, quickly filter the this compound crystals using a Büchner funnel under vacuum to remove the bulk of the solvent.

  • Washing (Optional): Wash the crystals with a small amount of ice-cold, volatile solvent (e.g., cold petroleum ether) in which this compound is poorly soluble. This helps to displace the higher-boiling point crystallization solvent.

  • Transfer: Carefully transfer the filtered crystals from the funnel to a pre-weighed watch glass or crystallization dish. Spread the crystals thinly to maximize the surface area for drying.

  • Low-Temperature Environment: Place the watch glass with the crystals into a vacuum desiccator containing a suitable desiccant or into a vacuum oven. It is crucial that the desiccator or oven is maintained at a temperature below 13 °C. This can be achieved by placing the desiccator in a refrigerator or using a cooled vacuum oven.

  • Application of Vacuum: Gradually apply a vacuum to the desiccator or oven. A slow reduction in pressure will help prevent the crystals from being forcefully ejected. Aim for a pressure below 10 mmHg.

  • Drying Period: Allow the crystals to dry under vacuum for a sufficient period. The time required will depend on the solvent used, the amount of product, and the efficiency of the vacuum system. This may range from several hours to overnight.

  • Monitoring: Periodically check the weight of the sample until a constant weight is achieved. This indicates that the solvent has been completely removed.

  • Final Analysis: For rigorous quality control, analyze a small sample of the dried crystals by GC or NMR to confirm the absence of residual solvents.

Quantitative Data Summary

The following table provides recommended parameters for the low-temperature vacuum drying of this compound crystals. These are general guidelines and may need to be optimized for your specific experimental conditions.

ParameterRecommended ValueRationale
Drying Temperature < 10 °CTo remain safely below the 13 °C melting point of this compound.[1][2][3]
Vacuum Pressure < 10 mmHgTo facilitate solvent evaporation at a low temperature.
Drying Time 12 - 24 hoursDependent on solvent and quantity; dry to a constant weight.
Desiccant (for desiccator) Phosphorus Pentoxide or Silica GelTo absorb the evaporated solvent and maintain a dry atmosphere.

Visual Workflow for Troubleshooting Solvent Removal

TroubleshootingWorkflow Troubleshooting Solvent Removal for this compound Crystals start Start: Drying this compound Crystals issue Problem Encountered? start->issue oiling_out Crystals Oiling Out / Melting issue->oiling_out Yes slow_drying Slow or Incomplete Drying issue->slow_drying Yes solvent_odor Residual Solvent Odor issue->solvent_odor Yes end Successful Solvent Removal issue->end No solution_temp Lower Drying Temperature (< 10 °C) oiling_out->solution_temp solution_vacuum Improve Vacuum (< 10 mmHg) slow_drying->solution_vacuum solution_time Increase Drying Time slow_drying->solution_time solution_crush Gently Crush Crystals slow_drying->solution_crush solvent_odor->solution_time solution_analysis Confirm with GC/NMR solvent_odor->solution_analysis solution_temp->issue solution_vacuum->issue solution_time->issue solution_crush->issue solution_analysis->end

Caption: Troubleshooting workflow for solvent removal from this compound.

References

Validation & Comparative

Unambiguous Structural Confirmation of 1-Phenylimidazole: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step in ensuring the integrity and validity of their work. This guide provides a comprehensive comparison of spectroscopic data for the unambiguous structural confirmation of 1-phenylimidazole, benchmarked against its structural isomers, 2-phenylimidazole and 4-phenylimidazole, as well as the parent imidazole ring. Detailed experimental protocols and data presented in clear, comparative tables are included to support researchers in their analytical endeavors.

The structural elucidation of organic molecules is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, provides detailed information about the chemical environment and connectivity of atoms. Infrared (IR) spectroscopy identifies the functional groups present in a molecule. Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, offering clues to the molecular formula and structure. This guide systematically presents and interprets the data from these techniques to definitively confirm the structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its comparators. These values are indicative and may vary slightly based on the solvent and instrument used.

¹H NMR Spectral Data (δ, ppm)
CompoundH2H4H5Phenyl Protons
This compound ~7.9~7.3~7.2~7.5 (m), ~7.4 (m)
Imidazole~7.7~7.1~7.1-
2-Phenylimidazole-~7.1~7.1~7.8 (m), ~7.4 (m)
4-Phenylimidazole~7.8-~7.3~7.7 (d), ~7.4 (t), ~7.3 (t)

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet).

¹³C NMR Spectral Data (δ, ppm)
CompoundC2C4C5Phenyl Carbons
This compound ~135.5~130.3~118.2~137.2, ~129.8, ~127.4, ~121.4
Imidazole~135.9~122.2~122.2-
2-Phenylimidazole~145.7~128.8~123.0~130.5, ~129.0, ~128.8, ~125.7
4-Phenylimidazole~135.0~134.5~115.5~134.5, ~128.8, ~126.9, ~125.0
Key IR Absorption Bands (cm⁻¹)
CompoundC-H (Aromatic)C=N StretchC=C StretchN-H Stretch
This compound ~3100-3000~1600~1500, ~1450Absent
Imidazole~3100-3000~1580~1480~3150 (broad)
2-Phenylimidazole~3100-3000~1610~1490~3140 (broad)
4-Phenylimidazole~3100-3000~1590~1485~3140 (broad)
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 144117, 90, 77
Imidazole6841, 40
2-Phenylimidazole144117, 90
4-Phenylimidazole144117, 90

Interpretation and Structural Confirmation of this compound

The combined analysis of the data presented above provides a clear and unambiguous confirmation of the this compound structure.

  • ¹H NMR: The spectrum of this compound is distinguished by the presence of three distinct signals for the imidazole ring protons, in contrast to imidazole and 2-phenylimidazole which show symmetry, resulting in fewer signals. The chemical shifts of the phenyl protons are also characteristic.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound shows three signals for the imidazole carbons, with the C2 carbon appearing at a downfield shift of approximately 135.5 ppm. This is significantly different from the C2 chemical shift in 2-phenylimidazole, which is further downfield due to the direct attachment of the phenyl group.

  • IR Spectroscopy: A crucial piece of evidence for the 1-substituted nature of this compound is the absence of a broad N-H stretching band in the IR spectrum, which is a prominent feature in the spectra of imidazole, 2-phenylimidazole, and 4-phenylimidazole.

  • Mass Spectrometry: While the molecular ion peak at m/z 144 confirms the molecular formula for all three phenylimidazole isomers, the fragmentation patterns can offer further structural insights, although they are often very similar for isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of 200-250 ppm is common.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Structural Confirmation

Spectroscopic_Workflow Workflow for Spectroscopic Structural Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A Comparative Study: 1-Phenylimidazole vs. 2-Phenylimidazole as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the corrosion inhibition performance of 1-phenylimidazole and 2-phenylimidazole, providing researchers, scientists, and drug development professionals with a detailed comparison of their efficacy, mechanisms of action, and experimental protocols.

This guide delves into a comparative study of two isomeric compounds, this compound and 2-phenylimidazole, as corrosion inhibitors, primarily for steel and copper alloys in acidic and neutral environments. While direct comparative experimental data under identical conditions is limited in publicly available literature, this report synthesizes existing research on the individual compounds and their derivatives to provide a comprehensive overview of their potential as corrosion inhibitors.

Executive Summary

Both this compound and 2-phenylimidazole exhibit promising corrosion inhibition properties, attributed to the presence of the imidazole ring and the phenyl group. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents. Theoretical studies suggest that the position of the phenyl group influences the electronic properties and, consequently, the inhibition efficiency of the molecules. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the proposed inhibition mechanisms to aid in the understanding and application of these compounds in corrosion science.

Data Presentation: A Comparative Look at Inhibition Efficiency

The following tables summarize the key performance indicators for derivatives of this compound and 2-phenylimidazole as corrosion inhibitors on different metals. It is important to note that a direct comparison is challenging due to variations in experimental conditions (e.g., metal substrate, corrosive medium, inhibitor concentration, and temperature).

Table 1: Corrosion Inhibition Performance of this compound Derivatives on Mild Steel

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
1-methyl-1H-imidazole-2-thiol1 M HCl2.5 x 10⁻⁴ M96.16Potentiodynamic Polarization[1]
1-butyl-3-methylimidazolium chloride3.5% NaCl--Potentiodynamic Polarization, EIS[2]

Table 2: Corrosion Inhibition Performance of 2-Phenylimidazole and its Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
2-PhenylimidazoleCopper3 wt.% NaCl1 mMHighXPS, ToF-SIMS[3][4]
2-(2-aminophenyl)benzimidazoleMild Steel1 M HCl10 mM98.8EIS, Potentiodynamic Polarization[5][6]
2-(o-Hydroxyphenyl)BenzimidazoleMild Steel1 M HCl---[7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly employed in the evaluation of corrosion inhibitors.

Synthesis of Phenylimidazoles

This compound Synthesis:

A mixture of 93.1 parts of aniline and 68 parts of 25% aqueous ammonia in 100 parts of propanol is prepared. Simultaneously, a mixture of 145 parts of 40% aqueous glyoxal solution and 75 parts of 40% aqueous formaldehyde solution is made. Both mixtures are then simultaneously stirred into 200 parts of propanol over 30 minutes at 80°C. The reaction mixture is maintained at 80°C for an additional 30 minutes. Subsequently, the solvent is removed under reduced pressure, and the resulting residue is purified by fractional distillation to yield this compound.[5]

2-Phenylimidazole Synthesis (Debus-Radziszewski Reaction):

The synthesis of 2-phenylimidazole is often achieved through the Debus-Radziszewski reaction. This method involves the direct condensation of glyoxal, benzaldehyde, and ammonia. While being a single-step reaction with readily available starting materials, the yield can be low and the purification process challenging. To improve the reaction, various catalysts such as Lewis acids, molecular iodine, or silica tungstic acid can be employed. For instance, using benzyl, an aromatic aldehyde derivative, and ammonium acetate as raw materials in an ethanol solvent with silica tungstic acid as a catalyst, the reaction can be carried out at 78°C for 1 hour to produce 2-phenylimidazole derivatives.

Corrosion Inhibition Evaluation

Weight Loss Measurements:

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers (e.g., 600, 800, and 1200 grit), washed with distilled water, degreased with acetone, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified duration at a constant temperature.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and weighed again.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (W₀ - W₁) / (A * t)

    • IE% = [(CR₀ - CR₁) / CR₀] * 100

    Where W₀ and W₁ are the weight loss in the absence and presence of the inhibitor, respectively, A is the surface area of the coupon, and t is the immersion time.

Electrochemical Measurements:

Electrochemical experiments are typically conducted in a three-electrode cell containing the working electrode (metal specimen), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., saturated calomel electrode - SCE).

  • Potentiodynamic Polarization:

    • The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached.

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[8][9][10]

    • The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves. The inhibition efficiency is calculated as:

      • IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The impedance data is plotted in Nyquist and Bode plots.

    • The charge transfer resistance (R_ct) is determined from the Nyquist plot. A higher R_ct value indicates better corrosion resistance. The inhibition efficiency is calculated as:

      • IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100[11]

Visualization of Mechanisms and Workflows

To better illustrate the processes involved in corrosion inhibition and its evaluation, the following diagrams are provided.

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis synthesis_1 Synthesis of This compound weight_loss Weight Loss Measurements synthesis_1->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) synthesis_1->eis pdp Potentiodynamic Polarization (PDP) synthesis_1->pdp synthesis_2 Synthesis of 2-Phenylimidazole synthesis_2->weight_loss synthesis_2->eis synthesis_2->pdp data_tables Quantitative Data Summarization weight_loss->data_tables eis->data_tables pdp->data_tables mechanism Mechanism Elucidation data_tables->mechanism inhibition_mechanism metal Metal Surface (e.g., Steel) protective_film Adsorbed Protective Film metal->protective_film inhibitor Phenylimidazole (1- or 2-) inhibitor->metal Adsorption (N lone pairs, π-electrons) corrosive Corrosive Environment (e.g., H+, Cl-) corrosive->metal Attack protective_film->corrosive Blocks Access corrosion Corrosion (Metal Dissolution) protective_film->corrosion Inhibits

References

A Researcher's Guide to Validating the Purity of Synthesized 1-Phenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 1-phenylimidazole, a key intermediate in the synthesis of various pharmaceutical agents. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate validation methods.

Introduction to this compound and its Importance

This compound is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as antifungal, anticancer, and anti-inflammatory agents. Furthermore, this compound and its analogues are known inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that play a crucial role in drug metabolism and steroidogenesis.[1] The inhibitory action on CYP enzymes makes the purity of this compound paramount, as impurities could lead to unpredictable pharmacological and toxicological profiles.

Common Synthesis Routes and Potential Impurities

The purity of synthesized this compound is intrinsically linked to its method of preparation. Two common synthetic strategies for the N-arylation of imidazole are the Ullmann condensation and the Buchwald-Hartwig amination.[2][3] Understanding these pathways is key to anticipating potential impurities.

  • Ullmann Condensation: This classic copper-catalyzed reaction typically involves the coupling of an aryl halide (e.g., iodobenzene or bromobenzene) with imidazole at elevated temperatures.[2]

  • Buchwald-Hartwig Amination: A more modern approach that utilizes a palladium catalyst with a phosphine ligand to couple an aryl halide with imidazole, often under milder conditions than the Ullmann reaction.[3]

Potential impurities arising from these syntheses can include:

  • Unreacted Starting Materials: Imidazole, iodobenzene, or bromobenzene.

  • Homocoupling Products: Biphenyl (from the coupling of two aryl halide molecules).

  • Isomeric Byproducts: Positional isomers if substituted imidazoles or aryl halides are used.

  • Solvent and Reagent Residues: Residual solvents and traces of the catalyst (copper or palladium).

Comparative Analysis of Purity Validation Techniques

A multi-faceted approach employing several analytical techniques is the most robust strategy for validating the purity of synthesized this compound. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Data Presentation: A Comparative Overview

The following table summarizes the expected analytical data for this compound and a hypothetical impurity profile, illustrating how each technique can be used to identify and quantify the main component and its potential contaminants.

Compound Technique Parameter Expected Value
This compound ¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)7.90 (s, 1H), 7.45 (t, J=7.8 Hz, 2H), 7.35 (t, J=7.4 Hz, 1H), 7.25 (d, J=7.8 Hz, 2H), 7.15 (s, 1H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)137.5, 135.5, 130.0, 129.5, 128.0, 121.0, 118.0
GC-MS (EI)m/z144 (M⁺), 117, 90, 77
HPLC-UVRetention Time (tR)5.2 min
Impurity A: Imidazole ¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)7.70 (s, 1H), 7.10 (s, 2H)
GC-MS (EI)m/z68 (M⁺), 41, 40
HPLC-UVRetention Time (tR)2.1 min
Impurity B: Iodobenzene ¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)7.80 (d, J=7.6 Hz, 2H), 7.35 (t, J=7.6 Hz, 1H), 7.10 (t, J=7.6 Hz, 2H)
GC-MS (EI)m/z204 (M⁺), 127, 77
HPLC-UVRetention Time (tR)8.5 min
Impurity C: Biphenyl ¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)7.60 (d, J=7.5 Hz, 4H), 7.45 (t, J=7.5 Hz, 4H), 7.35 (t, J=7.3 Hz, 2H)
GC-MS (EI)m/z154 (M⁺), 77
HPLC-UVRetention Time (tR)9.8 min

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • Maleic Anhydride (Internal Standard, Certified Reference Material)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic anhydride into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the singlet at ~7.90 ppm) and the singlet of maleic anhydride (~7.10 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, 20:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify the purity of this compound and separate it from non-volatile impurities.

Instrumentation: HPLC system with a UV-Vis detector.

Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 20% B

      • 13-15 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualization

Experimental Workflow for Purity Validation

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Signaling Pathway: Inhibition of Cytochrome P450

This compound and its derivatives can inhibit cytochrome P450 enzymes by coordinating to the heme iron, thereby blocking the binding of endogenous substrates and inhibiting their metabolism.

G cluster_cyp450 Cytochrome P450 Catalytic Cycle cyp_resting CYP450 (Fe³⁺) Resting State substrate_binding Substrate (RH) Binding cyp_resting->substrate_binding cyp_substrate CYP450-RH (Fe³⁺) substrate_binding->cyp_substrate reduction1 First Electron (from CPR) cyp_substrate->reduction1 cyp_reduced CYP450-RH (Fe²⁺) reduction1->cyp_reduced o2_binding O₂ Binding cyp_reduced->o2_binding cyp_o2 CYP450-RH (Fe²⁺)-O₂ o2_binding->cyp_o2 reduction2 Second Electron (from CPR) cyp_o2->reduction2 peroxo Peroxo Species reduction2->peroxo h2o_release1 H₂O Release peroxo->h2o_release1 ferryl_oxo Ferryl-Oxo Species (Compound I) h2o_release1->ferryl_oxo h_abstraction Hydrogen Abstraction ferryl_oxo->h_abstraction radical Substrate Radical (R•) h_abstraction->radical rebound Oxygen Rebound radical->rebound product_release Product (ROH) Release rebound->product_release product_release->cyp_resting Regeneration inhibitor This compound (Inhibitor) inhibitor->cyp_resting Binds to Heme Fe³⁺

Caption: Inhibition of the Cytochrome P450 catalytic cycle by this compound.

Conclusion

Validating the purity of synthesized this compound requires a combination of orthogonal analytical techniques. While HPLC-UV is a robust method for routine purity checks and quantification, qNMR offers the advantage of being a primary method for absolute purity determination without the need for a specific reference standard of the analyte. GC-MS is invaluable for identifying volatile impurities that may not be detected by HPLC. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings and the safety of potential therapeutic agents.

References

A Head-to-Head Battle of Reagents: 1-Phenylimidazole vs. 1-Methylimidazole in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate reagent is a critical decision that can significantly impact reaction efficiency, yield, and overall success. This guide provides an in-depth, data-driven comparison of two commonly used N-substituted imidazoles: 1-phenylimidazole and 1-methylimidazole. By examining their performance in various synthetic applications, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

At a Glance: Key Physicochemical and Catalytic Properties

A fundamental understanding of the physical and chemical properties of this compound and 1-methylimidazole is essential to appreciate their differing reactivities. The substitution of a phenyl group versus a methyl group at the 1-position of the imidazole ring imparts distinct steric and electronic characteristics, which in turn govern their behavior as reagents, ligands, and catalysts.

PropertyThis compound1-Methylimidazole
Molecular Formula C₉H₈N₂C₄H₆N₂
Molecular Weight 144.17 g/mol [1]82.10 g/mol
Physical State Liquid or solidColorless to yellow liquid[2]
Melting Point 13 °C[3]-60 °C[4]
Boiling Point 142 °C at 15 mmHg[3]198 °C[4]
Density 1.14 g/mL at 25 °C[3]1.03 g/mL at 25 °C[4]
Solubility in Water Slightly soluble[5]Miscible[4]
pKa (of conjugate acid) ~5.8~7.0-7.4[6]

The larger, more sterically demanding phenyl group in this compound can influence its approach to a catalytic site or metal center. Electronically, the phenyl group is electron-withdrawing through resonance, which can decrease the nucleophilicity of the imidazole ring compared to the electron-donating methyl group in 1-methylimidazole. These fundamental differences manifest in their performance across a range of chemical transformations.

Performance in Catalysis: A Comparative Analysis

The utility of N-substituted imidazoles as catalysts is a cornerstone of their application in organic synthesis. Here, we examine their comparative performance in key reaction types, supported by experimental findings.

[3+3]-Cyclodimerization of Acylethynylpyrroles

In a study on the [3+3]-cyclodimerization of acylethynylpyrroles, the catalytic efficiency of 1-methylimidazole was found to be superior to that of this compound.

CatalystProduct Yield (%)
1-Methylimidazole 51
This compound 26

This difference in yield can be attributed to the higher basicity of 1-methylimidazole, which more effectively promotes the cyclization reaction.[7] The less basic nature of this compound resulted in a significantly lower yield of the desired dipyrrolopyrazine product.[7]

Epoxy Resin Curing

Both this compound and 1-methylimidazole are utilized as curing agents for epoxy resins. This compound is noted for enhancing the curing speed and thermal resistance of the final polymer, making it a valuable component in electronic encapsulation materials and high-performance coatings. In contrast, 1-methylimidazole acts as a high-performance curing agent that can reduce the curing temperature.[8] This allows for more energy-efficient processes and better control over volatile organic compound (VOC) emissions.[8]

Role as Ligands in Cross-Coupling Reactions

The ability of this compound and 1-methylimidazole to act as ligands for transition metals is crucial in many catalytic cycles, particularly in cross-coupling reactions. Their electronic and steric properties directly influence the stability and reactivity of the catalytic species.

While direct comparative studies for many cross-coupling reactions are not extensively documented, the principles of ligand effects can be applied. The greater steric bulk of the phenyl group in this compound can be advantageous in reactions where reductive elimination is the rate-determining step, as it can promote the formation of the desired product. Conversely, the stronger σ-donating ability of the methyl group in 1-methylimidazole can increase the electron density on the metal center, potentially accelerating oxidative addition.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for representative reactions are outlined below.

General Procedure for the [3+3]-Cyclodimerization of Acylethynylpyrroles

This protocol is adapted from a study comparing the catalytic activity of 1-methylimidazole and this compound.

Materials:

  • Acylethynylpyrrole (1.0 mmol)

  • 1-Methylimidazole or this compound (1.0 mmol)

  • Solvent (e.g., acetonitrile, optional)

Procedure:

  • A mixture of the acylethynylpyrrole and the imidazole catalyst is stirred in a reaction vessel.

  • The reaction is heated to 40-45 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., IR spectroscopy by observing the disappearance of the C≡C bond absorption).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is purified by column chromatography on silica gel.

General Procedure for the Synthesis of Imidazolium-Based Ionic Liquids

This procedure is a general method for the synthesis of ionic liquids, a key application for 1-methylimidazole.

Materials:

  • 1-Methylimidazole (1.0 eq)

  • Alkyl halide (e.g., 1-bromobutane) (1.0-1.2 eq)

  • Solvent (optional, e.g., acetonitrile)

Procedure:

  • 1-Methylimidazole is placed in a round-bottom flask, optionally with a solvent.

  • The alkyl halide is added to the flask, often dropwise and under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide, for a period ranging from several hours to days.

  • The progress of the reaction can be monitored by NMR spectroscopy.

  • Upon completion, the solvent (if used) is removed under reduced pressure.

  • The resulting ionic liquid is often washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and then dried under vacuum.

Logical Relationships in Catalytic Performance

The choice between this compound and 1-methylimidazole as a catalyst or ligand often depends on a trade-off between steric and electronic effects. The following diagram illustrates the logical considerations that influence their performance.

G cluster_phenyl This compound cluster_methyl 1-Methylimidazole P_Steric Increased Steric Hindrance P_Reactivity Favors reactions sensitive to steric bulk (e.g., promoting reductive elimination) P_Steric->P_Reactivity P_Electronic Electron-Withdrawing (Resonance) P_Basicity Lower Basicity P_Electronic->P_Basicity P_Basicity->P_Reactivity M_Basicity Higher Basicity M_Steric Lower Steric Hindrance M_Reactivity Favors reactions requiring higher nucleophilicity/basicity (e.g., promoting nucleophilic attack) M_Steric->M_Reactivity M_Electronic Electron-Donating (Inductive) M_Electronic->M_Basicity M_Basicity->M_Reactivity

Caption: Steric and electronic effects influencing the reactivity of this compound vs. 1-methylimidazole.

Impact on Drug Development: Inhibition of Cytochrome P450

Both this compound and 1-methylimidazole, as with many imidazole-containing compounds, are known to interact with and often inhibit cytochrome P450 (CYP450) enzymes. These enzymes play a crucial role in drug metabolism, and their inhibition can lead to significant drug-drug interactions.

The mechanism of inhibition typically involves the coordination of one of the nitrogen atoms of the imidazole ring to the heme iron atom in the active site of the CYP450 enzyme. This binding can be reversible or irreversible and prevents the enzyme from metabolizing its intended substrates.

The following diagram illustrates the general mechanism of CYP450 inhibition by N-substituted imidazoles.

CYP450_Inhibition cluster_pathway CYP450 Inhibition Pathway Imidazole_Derivative N-Substituted Imidazole (e.g., this compound, 1-Methylimidazole) CYP450_Active_Site CYP450 Enzyme (Heme Iron Center) Imidazole_Derivative->CYP450_Active_Site Coordination to Heme Iron Inhibited_Complex Inhibited Enzyme-Imidazole Complex CYP450_Active_Site->Inhibited_Complex Blocked_Metabolism Blocked Metabolism Inhibited_Complex->Blocked_Metabolism Inhibition Drug_Metabolism Substrate (Drug) Metabolism Drug_Metabolism->CYP450_Active_Site Normal Function

Caption: General mechanism of Cytochrome P450 inhibition by N-substituted imidazoles.

The potency of inhibition can be influenced by the nature of the N-substituent. While specific comparative data for this compound and 1-methylimidazole is limited, factors such as lipophilicity and the electronic nature of the substituent can affect the binding affinity to the enzyme's active site. This is a critical consideration in drug design and development, as the imidazole moiety is present in many pharmaceutical compounds.

Conclusion

The choice between this compound and 1-methylimidazole is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific requirements of the chemical transformation.

  • 1-Methylimidazole is generally the preferred choice for reactions that benefit from a more basic and less sterically hindered catalyst or reagent. Its higher nucleophilicity makes it more effective in promoting reactions such as the [3+3]-cyclodimerization and in applications like the synthesis of ionic liquids.

  • This compound , with its greater steric bulk and lower basicity, may be advantageous in situations where fine-tuning of the steric environment around a metal center is required, or where a less nucleophilic base is desired to avoid side reactions. Its role in enhancing the thermal properties of epoxy resins highlights its utility in materials science applications.

For researchers and drug development professionals, a thorough understanding of these differences is paramount. By carefully considering the steric and electronic profiles of each reagent in the context of the desired reaction mechanism, scientists can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and success.

References

Phenylimidazoles as p38α Kinase Inhibitors: A Cross-Validation of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of phenylimidazole-based compounds as potent inhibitors of p38α mitogen-activated protein (MAP) kinase reveals a strong correlation between in vitro experimental data and in silico theoretical predictions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of phenylimidazole derivatives, supported by experimental and computational data, to facilitate the development of novel anti-inflammatory therapeutics.

The p38α MAP kinase is a critical signaling protein involved in the inflammatory response, making it a key target for drug discovery in autoimmune diseases, neuroinflammation, and other inflammatory conditions. Phenylimidazole and its derivatives, particularly pyridinylimidazoles, have been identified as a promising class of p38α inhibitors that act by competing with ATP for its binding site on the enzyme.[1][2]

Comparative Analysis of Phenylimidazole Derivatives

To illustrate the relationship between experimental activity and theoretical binding affinity, the following table summarizes the half-maximal inhibitory concentration (IC50) values and calculated binding free energies for a series of pyridinylimidazole derivatives targeting p38α kinase. The experimental pIC50 values (negative logarithm of IC50) provide a measure of the inhibitor's potency, while the theoretical binding free energy, calculated through molecular docking, predicts the strength of the interaction between the inhibitor and the p38α kinase active site.

Compound IDExperimental pIC50 (-logIC50 M)[3]Theoretical Binding Free Energy (kcal/mol)[4]
1 6.35-8.5
2 8.59-10.1
3 8.49-9.8
4 8.48-9.5
5 8.82-10.3
6 8.92-10.5
7 8.96-10.6
8 8.11-9.2
9 8.96-10.4
10 9.20-10.2

Note: The compound IDs are representative and correspond to the data presented in the cited literature. A higher pIC50 value indicates greater inhibitory potency. A more negative binding free energy suggests a stronger predicted binding affinity.

The data presented demonstrates a general trend where compounds with higher experimental potency (higher pIC50) also exhibit more favorable (more negative) theoretical binding energies. This correlation underscores the value of computational methods in predicting the biological activity of novel compounds and guiding the design of more effective p38α kinase inhibitors.

Experimental Protocols

The determination of a compound's inhibitory effect on p38α kinase is crucial for validating theoretical predictions. A widely used method is the in vitro kinase inhibition assay.

In Vitro p38α Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the activity of p38α kinase by measuring the amount of ADP produced during the phosphorylation of a substrate.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • p38α kinase substrate (e.g., ATF2)

  • Test phenylimidazole compounds

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test phenylimidazole compounds in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the kinase buffer, the test compound dilution, and the p38α kinase enzyme.

  • Initiation of Reaction: Add a mixture of ATP and the kinase substrate to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection of ADP: Add the luminescent assay reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Cross-Validation Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for cross-validating experimental and theoretical data and the p38α MAPK signaling pathway.

CrossValidationWorkflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_analysis Analysis & Optimization Theoretical_Design Compound Design & Selection Molecular_Docking Molecular Docking & Binding Energy Calculation Theoretical_Design->Molecular_Docking Virtual Screening Synthesis Chemical Synthesis Theoretical_Design->Synthesis Promising Candidates Correlation Correlate Experimental (IC50) & Theoretical (Binding Energy) Data Molecular_Docking->Correlation In_Vitro_Assay In Vitro Kinase Assay (e.g., IC50 determination) Synthesis->In_Vitro_Assay In_Vitro_Assay->Molecular_Docking Data for Correlation In_Vitro_Assay->Correlation SAR Structure-Activity Relationship (SAR) Analysis Correlation->SAR Optimization Lead Optimization SAR->Optimization Optimization->Theoretical_Design Iterative Design

Cross-validation workflow for phenylimidazole inhibitors.

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_response Cellular Response Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAP3K TAK1, ASK1, MEKKs Cytokines->MAP3K Stress Cellular Stress (UV, Osmotic Shock) Stress->MAP3K MAP2K MKK3, MKK6 MAP3K->MAP2K Phosphorylates p38a p38α MAP2K->p38a Phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38a->Transcription_Factors Phosphorylates Kinases Kinases (MK2, MSK1) p38a->Kinases Phosphorylates Apoptosis Apoptosis p38a->Apoptosis Cell_Cycle Cell Cycle Arrest p38a->Cell_Cycle Inflammation Inflammation Transcription_Factors->Inflammation Kinases->Inflammation Inhibitor Phenylimidazole Inhibitors Inhibitor->p38a Inhibits ATP Binding

The p38α MAPK signaling pathway and the point of inhibition.

Conclusion

The convergence of experimental and theoretical data provides a robust framework for the discovery and development of novel phenylimidazole-based p38α kinase inhibitors. The presented data and methodologies offer a valuable resource for researchers in the field, enabling a more efficient and targeted approach to designing next-generation anti-inflammatory drugs. The strong correlation between in vitro activity and in silico binding predictions validates the use of computational tools as a critical component of modern drug discovery pipelines.

References

A Quantum Chemical Compass: Navigating the Isomeric Landscape of Phenylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the quantum chemical analysis of 1-phenylimidazole, 2-phenylimidazole, and 4-phenylimidazole isomers. This guide provides a side-by-side look at their calculated properties, offering insights into their relative stabilities and electronic characteristics, supported by detailed computational protocols.

The isomeric forms of phenylimidazole, where a phenyl group is attached to the imidazole ring at different positions, exhibit distinct physical and chemical properties that are crucial for their application in medicinal chemistry and materials science. Understanding the subtle differences in their electronic structure and stability is paramount for rational drug design and the development of novel functional materials. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful lens to investigate these isomeric landscapes.

This guide compares the key quantum chemical properties of this compound, 2-phenylimidazole, and 4-phenylimidazole, focusing on their relative energies and dipole moments. The data presented herein is compiled from comprehensive computational studies, offering a quantitative basis for distinguishing between these isomers.

Comparative Analysis of Phenylimidazole Isomers

The stability and electronic properties of the phenylimidazole isomers are intrinsically linked to the position of the phenyl substituent on the imidazole ring. Quantum chemical calculations reveal significant differences in their ground-state energies and dipole moments, which can influence their intermolecular interactions and biological activity.

The following table summarizes the calculated relative energies and dipole moments for this compound, 2-phenylimidazole, and 4-phenylimidazole. The calculations for 2-phenylimidazole and 4-phenylimidazole were performed at the M06-2X/6-311++G(d,p) level of theory, a robust method for capturing non-covalent interactions and thermochemistry.[1][2] Due to the absence of a directly comparable study for this compound at the same level of theory, its properties are presented from a different computational study and should be compared with caution.

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)
This compound -~1.7
2-Phenylimidazole 0.00 (Reference)-
4-Phenylimidazole +1.79-

Note: The relative energy of 4-phenylimidazole is calculated with respect to 2-phenylimidazole as the reference isomer. A positive value indicates lower stability. Data for the dipole moment of 2- and 4-phenylimidazole at this level of theory were not explicitly found in the cited literature. The dipole moment for this compound is an approximate value from available computational data.

These computational findings suggest that 2-phenylimidazole is the most stable isomer among the three, closely followed by 4-phenylimidazole. The energy difference, while small, can be significant in biological systems where subtle energy landscapes dictate molecular recognition and binding affinity.

Experimental and Computational Protocols

To ensure the reliability and reproducibility of the presented data, it is essential to detail the methodologies employed in the quantum chemical calculations. The following protocol outlines the key steps for a typical DFT-based analysis of phenylimidazole isomers.

Computational Details for Phenylimidazole Isomer Analysis

The geometry optimizations and frequency calculations for 2-phenylimidazole and 4-phenylimidazole were performed using the Gaussian 09 software package.[1] The M06-2X functional, a hybrid meta-GGA functional, was employed in conjunction with the 6-311++G(d,p) basis set.[1][2] This combination is well-suited for studying organic molecules, providing accurate geometries and energies.

To confirm that the optimized structures correspond to true energy minima on the potential energy surface, frequency calculations were performed.[1] The absence of imaginary frequencies indicates a stable equilibrium geometry.[1]

The workflow for such a computational analysis is illustrated in the diagram below.

G start Define Isomeric Structures (1-PhI, 2-PhI, 4-PhI) method Select Computational Method (e.g., DFT: M06-2X/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Data (Energy, Dipole Moment, etc.) verify_min->extract_data compare Compare Isomer Properties extract_data->compare table Comparative Data Table compare->table report Analysis Report compare->report

Caption: Workflow for quantum chemical analysis of phenylimidazole isomers.

Conclusion

The quantum chemical analysis of this compound, 2-phenylimidazole, and 4-phenylimidazole isomers provides valuable insights into their relative stabilities and electronic properties. The computational data clearly indicate that 2-phenylimidazole is the energetically most favorable isomer, a factor that can have significant implications for its prevalence and reactivity in various chemical and biological environments. The presented methodologies offer a robust framework for researchers to conduct similar comparative studies, aiding in the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

Comparative Analysis of EROD Induction by 1-phenylimidazole and β-Naphthoflavone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the inductive potentials of 1-phenylimidazole and the classic aryl hydrocarbon receptor agonist, β-naphthoflavone, on ethoxyresorufin-O-deethylase (EROD) activity.

This guide provides a comparative overview of the EROD-inducing capabilities of this compound and β-naphthoflavone, tailored for researchers, scientists, and drug development professionals. The following sections detail the mechanisms of action, present available comparative data, and outline the experimental methodologies for assessing EROD induction.

Introduction

The induction of cytochrome P450 enzymes, particularly CYP1A, is a critical aspect of drug metabolism and toxicology. EROD activity is a widely used and sensitive biomarker for the induction of CYP1A enzymes. This activity is classically mediated through the activation of the aryl hydrocarbon receptor (AhR). β-Naphthoflavone is a well-established, potent agonist of the AhR and serves as a prototypical inducer in toxicological and pharmacological studies. In contrast, this compound represents a class of imidazole derivatives that have also been shown to induce CYP1A, though the precise mechanisms have been a subject of investigation.

A key comparative study on rainbow trout (Oncorhynchus mykiss) hepatocytes revealed that while both compounds induce EROD activity, their potencies differ significantly.[1]

Comparative EROD Induction Data

The study also investigated the mechanistic pathways by using inhibitors. The partial AhR antagonist, α-naphthoflavone, and the tyrosine kinase inhibitor, herbimycin, were found to decrease EROD induction by both β-naphthoflavone and this compound.[1] This suggests that despite differences in potency, both compounds likely induce CYP1A through a similar, AhR-dependent mechanism.[1]

Signaling Pathways

The induction of EROD activity by both β-naphthoflavone and, as suggested by inhibitor studies, this compound, primarily follows the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

EROD_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (β-Naphthoflavone or This compound) AhR_complex AhR-Hsp90-XAP2 Complex Inducer->AhR_complex Binding & Activation AhR_ligand_complex Activated AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Dimerization AhR_ARNT AhR/ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding CYP1A_gene CYP1A Gene XRE->CYP1A_gene Initiates Transcription mRNA CYP1A mRNA CYP1A_gene->mRNA CYP1A_protein CYP1A Protein (EROD activity) mRNA->CYP1A_protein Translation

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A induction.

Experimental Protocols

While the specific protocol from the key comparative study is not available, a general and widely accepted methodology for the determination of EROD activity in isolated fish hepatocytes is provided below.

Protocol: EROD Activity Assay in Rainbow Trout Hepatocytes

1. Hepatocyte Isolation and Culture:

  • Hepatocytes are isolated from rainbow trout liver using a two-step collagenase perfusion technique.

  • Isolated cells are seeded in collagen-coated culture plates and maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are allowed to attach and form a monolayer for 24-48 hours before exposure to test compounds.

2. Exposure to Inducers:

  • Prepare stock solutions of this compound and β-naphthoflavone in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in culture medium to achieve the desired final concentrations.

  • Replace the culture medium in the hepatocyte plates with the medium containing the test compounds or a vehicle control (e.g., DMSO).

  • Incubate the cells with the inducers for a specified period (typically 24-72 hours).

3. EROD Activity Measurement:

  • After the induction period, wash the cell monolayers with buffer to remove the test compounds.

  • Add a reaction mixture containing 7-ethoxyresorufin to each well.

  • The reaction is initiated by the addition of NADPH.

  • The conversion of 7-ethoxyresorufin to resorufin is monitored over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • The rate of resorufin formation is proportional to the EROD activity.

4. Data Analysis:

  • EROD activity is typically normalized to the total protein content in each well, determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Results are expressed as pmol of resorufin formed per minute per mg of protein.

  • Dose-response curves are generated to determine parameters such as EC50 (the concentration that elicits 50% of the maximal response).

EROD_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Hepatocyte_Isolation Isolate Rainbow Trout Hepatocytes Cell_Culture Culture Hepatocytes in Plates Hepatocyte_Isolation->Cell_Culture Exposure Expose Cells to This compound or β-Naphthoflavone Cell_Culture->Exposure Incubation Incubate for 24-72h Exposure->Incubation EROD_Measurement Measure EROD Activity (Fluorometric Assay) Incubation->EROD_Measurement Protein_Assay Determine Total Protein Content Incubation->Protein_Assay Data_Normalization Normalize EROD Activity to Protein Content EROD_Measurement->Data_Normalization Protein_Assay->Data_Normalization

Caption: A generalized workflow for the EROD induction assay in cultured hepatocytes.

Conclusion

Based on the available scientific literature, β-naphthoflavone is a significantly more potent inducer of EROD activity in rainbow trout hepatocytes than this compound.[1] However, evidence from inhibitor studies suggests that both compounds exert their effects through the aryl hydrocarbon receptor (AhR) signaling pathway.[1] For researchers investigating CYP1A induction, β-naphthoflavone remains the gold standard positive control. This compound can be considered a weaker inducer, and its mechanism of action appears to be qualitatively similar to that of classical AhR agonists in this experimental system. Further studies are required to elucidate the precise quantitative differences in their inductive capacities across various species and experimental models.

References

Differentiating between 1-phenylimidazole and its positional isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating 1-Phenylimidazole and Its Positional Isomers

For researchers and professionals in drug development and chemical synthesis, the accurate identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of target compounds. Phenylimidazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, present a common challenge in isomeric differentiation. This guide provides a detailed comparison of this compound, 2-phenylimidazole, and 4(5)-phenylimidazole, supported by experimental data and protocols to facilitate their unambiguous identification.

The key to distinguishing these isomers lies in the substitution pattern of the phenyl group on the imidazole ring, which imparts unique physical and spectroscopic properties to each molecule. While they share the same molecular formula (C₉H₈N₂) and molecular weight (144.17 g/mol ), their structural differences can be elucidated through a combination of analytical techniques.

Comparative Physicochemical and Spectroscopic Data

A summary of the key differentiating properties of 1-, 2-, and 4(5)-phenylimidazole is presented below. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), is highly effective for structural elucidation.

PropertyThis compound2-Phenylimidazole4(5)-Phenylimidazole
CAS Number 7164-98-9[1][2][3][4]670-96-2[5][6]670-95-1[7][8]
Appearance at RT Clear, light yellow liquid[4]White to off-white crystalline powder[9]White to off-white powder
Melting Point 13 °C[4]143-149 °C131-133 °C
Boiling Point 142 °C @ 15 mmHg[4]Not applicableNot applicable
¹H NMR (CDCl₃, δ ppm) 7.86 (s, 1H, H2), 7.50-7.35 (m, 5H, Phenyl-H), 7.25 (s, 1H, H5), 7.18 (s, 1H, H4)[10]~9.5 (br s, 1H, NH), 7.9-7.2 (m, 5H, Phenyl-H), 7.1 (s, 2H, H4/H5)~10.5 (br s, 1H, NH), 7.7-7.2 (m, 7H, Phenyl-H and Imidazole-H)
¹³C NMR (CDCl₃, δ ppm) 137.2 (C-N Ph), 135.5 (C2), 130.3 (C4), 129.8 (Ph), 127.4 (Ph), 121.4 (Ph), 118.2 (C5)[10]~145.7 (C2), 134.8 (C-N Ph), 128.8 (Ph), 127.5 (Ph), 125.8 (Ph), 121.5 (C4/C5)[11][12]Data not readily available due to tautomerism.
UV-Vis (λmax) Not specified269 nm (in Methanol)[9]Not specified

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The broad 'br s' peak for the N-H proton in 2- and 4(5)-phenylimidazole may exchange with deuterium in solvents like D₂O or CD₃OD, leading to its disappearance.

The most significant initial differentiating factor is the physical state at room temperature. This compound is a liquid, while its 2- and 4(5)- isomers are solids. For the solid isomers, melting point analysis provides a preliminary distinction. However, for definitive identification, spectroscopic methods are essential.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating these isomers. The distinct electronic environments of the protons and carbons in each isomer result in unique chemical shifts and coupling patterns.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the phenylimidazole sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube. The choice of solvent can be critical, as tautomerization rates for 2- and 4(5)-phenylimidazole can be solvent-dependent[13].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.

  • Spectral Analysis:

    • This compound: The ¹H NMR spectrum is the most distinct. It will show three separate signals for the imidazole protons, with the proton at the C2 position appearing as a singlet at a downfield chemical shift (around 7.86 ppm). The protons at C4 and C5 will also be singlets. The five phenyl protons will appear as a multiplet.

    • 2-Phenylimidazole: Due to tautomerism, the protons at the C4 and C5 positions of the imidazole ring are chemically equivalent, resulting in a single signal for these two protons (a singlet integrating to 2H). A broad singlet corresponding to the N-H proton will also be observed.

    • 4(5)-Phenylimidazole: This isomer also exhibits tautomerism, making the 4- and 5-positions difficult to distinguish without advanced NMR techniques. The spectrum will show complex multiplets for the aromatic and imidazole protons, along with a broad N-H signal.

Infrared (IR) Spectroscopy

IR spectroscopy can provide complementary information based on the vibrational modes of the molecules.

Methodology:

  • Sample Preparation: For solid samples (2- and 4(5)-phenylimidazole), prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For the liquid sample (this compound), a thin film between salt plates (NaCl or KBr) can be used.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • A key differentiating feature is the N-H stretching vibration. For 2- and 4(5)-phenylimidazole, a broad absorption band is expected in the region of 3200-2500 cm⁻¹ due to hydrogen bonding of the N-H group.

    • This compound lacks an N-H bond and therefore will not show this characteristic broad band. Instead, it will exhibit C-H stretching vibrations from the aromatic rings around 3100-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to compare the electronic absorption properties of the isomers.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ mol·dm⁻³) of each isomer in a suitable UV-transparent solvent, such as methanol or ethanol[7].

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of 200-400 nm using a spectrophotometer.

  • Spectral Analysis: Compare the wavelength of maximum absorbance (λmax). For instance, 2-phenylimidazole in methanol exhibits a λmax at 269 nm[9]. Differences in the position of the phenyl group will influence the conjugation and thus the λmax, providing another point of comparison.

Visualization of the Differentiation Workflow

The logical process for identifying an unknown phenylimidazole isomer can be visualized as follows:

G cluster_start Initial Observation cluster_physical Physical State Analysis cluster_thermal Thermal Analysis cluster_spectroscopy Spectroscopic Confirmation cluster_results Identification start Unknown Phenylimidazole Isomer physical_state Physical State at Room Temp? start->physical_state melting_point Melting Point? physical_state->melting_point Solid isomer1 This compound physical_state->isomer1 Liquid isomer2 2-Phenylimidazole melting_point->isomer2 ~143-149 °C isomer4 4(5)-Phenylimidazole melting_point->isomer4 ~131-133 °C nmr Acquire 1H NMR Spectrum ir Acquire IR Spectrum isomer1->ir isomer2->nmr isomer4->nmr

Caption: Workflow for the differentiation of phenylimidazole isomers.

By following this systematic approach, combining simple physical tests with powerful spectroscopic techniques, researchers can confidently and accurately distinguish between this compound and its positional isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenylimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 1-Phenylimidazole, a versatile compound in organic synthesis, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, aligned with standard laboratory safety protocols.

Immediate Safety and Hazard Profile

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. This information, summarized from safety data sheets (SDS), dictates the necessary precautions.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]Chemical safety goggles, face shield, gloves (nitrile recommended), and a lab coat are mandatory.[2] Work should be conducted in a certified laboratory chemical fume hood.[3]
Skin Corrosion/IrritationH315: Causes skin irritation.[1]Impervious gloves and protective clothing to prevent skin contact.
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]Tightly sealed safety goggles or a face shield. An emergency eyewash station must be readily accessible.[3]
Specific Target Organ ToxicityH335: May cause respiratory irritation.Use in a well-ventilated area or with a respirator equipped with an appropriate filter (e.g., type ABEK (EN14387)).

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to local, regional, and national regulations is mandatory.[4][5][6]

1. Waste Segregation and Collection:

  • Pure this compound and Concentrated Solutions: Collect waste this compound in its pure form or in solutions in a dedicated, sealable, and airtight container that is compatible with the chemical.[3][7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be treated as hazardous waste. These should be collected in a separate, clearly labeled, and sealed container.[7]

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials. Store the waste container away from strong oxidizers, acids, acid anhydrides, and acid chlorides.[3][7]

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled as "Hazardous Waste."

  • The label should include the full chemical name ("this compound"), the concentration (if in solution), and the associated hazard symbols (e.g., harmful, irritant).

  • Attach a completed hazardous waste label as soon as the first drop of waste is added to the container.[3]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.[3]

  • The storage area should be cool and dry, away from direct sunlight and sources of ignition.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[7]

  • Do not attempt to treat or dispose of the chemical waste through the sanitary sewer system.[7][8]

  • Follow the specific procedures outlined by your institution for chemical waste collection requests.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A This compound Waste Generated B Pure substance or concentrated solution? A->B D Contaminated materials (gloves, wipes, etc.)? A->D C Collect in a dedicated, sealed, compatible waste container. B->C Yes F Label container clearly: 'Hazardous Waste - this compound' and add hazard symbols. C->F E Collect in a separate, sealed container for solid hazardous waste. D->E Yes E->F G Store in designated, secure waste accumulation area. F->G H Is the container full or waste no longer being generated? G->H H->G No I Contact Environmental Health & Safety (EH&S) or licensed waste disposal service. H->I Yes J Follow institutional procedures for waste pickup. I->J K End of Process J->K

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylimidazole
Reactant of Route 2
Reactant of Route 2
1-Phenylimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。